Wogonin
Beschreibung
Wogonin has been reported in Trichoderma virens, Rhinacanthus nasutus, and other organisms with data available.
structure in first source
Eigenschaften
IUPAC Name |
5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTFNNCXVBYBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212557 | |
| Record name | Wogonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-85-9 | |
| Record name | Wogonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wogonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wogonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WOGONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POK93PO28W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Wogonin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wogonin, a flavonoid compound isolated from the root of Scutellaria baicalensis Georgi, has demonstrated significant anti-cancer properties across a variety of malignancies.[1][2] Its therapeutic potential stems from its ability to modulate a wide array of cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4] This technical guide provides an in-depth overview of the core mechanisms of action of wogonin in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
Wogonin exerts its anti-tumor effects through several key mechanisms:
-
Induction of Apoptosis: Wogonin triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1] This is often mediated by the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of caspase cascades.
-
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, primarily G0/G1 and G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Angiogenesis: Wogonin suppresses the formation of new blood vessels, a process critical for tumor growth and metastasis, by targeting key signaling molecules like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α).
-
Suppression of Metastasis and Invasion: Wogonin impedes the spread of cancer cells by inhibiting processes like epithelial-mesenchymal transition (EMT) and downregulating the activity of matrix metalloproteinases (MMPs).
-
Modulation of Key Signaling Pathways: At the core of its action, wogonin influences multiple oncogenic signaling pathways, including PI3K/Akt, MAPK, NF-κB, and STAT3, thereby disrupting the signals that drive cancer progression.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of wogonin on various cancer cell lines.
Table 1: Cytotoxicity of Wogonin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | ~50 | 72 | |
| A427 | Lung Cancer | ~50 | 72 | |
| HCT116 | Colorectal Cancer | Not specified | - | |
| SW480 | Colorectal Cancer | Not specified | - | |
| MCF-7 | Breast Cancer | Not specified | - | |
| DU145 | Prostate Cancer | 100 | Not specified | |
| 22Rv1 | Prostate Cancer | 100 | Not specified | |
| A2780 | Ovarian Cancer | 200 | Not specified | |
| SGC-7901 | Gastric Cancer | 30 | 48 | |
| BGC-823 | Gastric Cancer | Not specified | 48 | |
| HepG2 | Hepatocellular Carcinoma | Not specified | - | |
| Bel7402 | Hepatocellular Carcinoma | Not specified | - | |
| U251 | Glioma | Not specified | - |
Table 2: Effects of Wogonin on Protein Expression and Activity
| Target Protein/Process | Cancer Cell Line | Wogonin Concentration (µM) | Effect | Reference |
| p-AKT | A549, H460 (Lung) | Not specified | Downregulation | |
| c-Myc | A549, H460 (Lung) | Not specified | Downregulation | |
| Caspase-3, -8, -9 | A427 (Lung) | 50 | Activation | |
| Cyclin D1, E, A | HCT116 (Colorectal) | Not specified | Downregulation | |
| CDK2, 4 | HCT116 (Colorectal) | Not specified | Downregulation | |
| NF-κB p65 | Mantle Cell Lymphoma | Not specified | Decreased expression and phosphorylation | |
| STAT3 | MDA-MB-231 (Breast) | 10-40 | Inhibition of phosphorylation (Ser727) | |
| HIF-1α | MCF-7 (Breast) | Not specified | Decreased expression and nuclear translocation | |
| VEGF | Endothelial Cells | Not specified | Suppression of IL-6-induced expression | |
| MMP-9 | MDA-MB-231 (Breast) | Not specified | Inhibition of expression and activity | |
| p-YAP1 | SW480, HCT116 (Colon) | Not specified | Upregulation | |
| IRF3 | SW480, HCT116 (Colon) | Not specified | Downregulation |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on wogonin's anti-cancer effects.
Cell Culture and Viability Assays
-
Cell Lines and Culture Conditions: Cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of wogonin (or DMSO as a control) for specified time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Apoptosis Assays
-
Annexin V-FITC/PI Staining for Flow Cytometry:
-
Treat cells with wogonin for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
-
Western Blot Analysis
-
Protein Extraction and Quantification:
-
Lyse wogonin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Caspase-3, Cyclin D1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining for Flow Cytometry:
-
Treat cells with wogonin for the indicated times.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Studies
-
Tumor Implantation and Treatment:
-
Inject cancer cells (e.g., SGC-7901) subcutaneously into the flank of nude mice.
-
When tumors reach a palpable size, randomly assign the mice to treatment and control groups.
-
Administer wogonin (e.g., 25-50 mg/kg, intraperitoneally or orally) or vehicle control daily or on a specified schedule.
-
-
Tumor Growth Measurement and Analysis:
-
Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by wogonin and a typical experimental workflow.
Wogonin's Impact on Key Cancer Signaling Pathways
Caption: Wogonin inhibits multiple oncogenic signaling pathways.
Wogonin-Induced Apoptosis Pathway
Caption: Wogonin induces apoptosis via ROS and caspase activation.
Wogonin-Mediated Cell Cycle Arrest
Caption: Wogonin induces G1 cell cycle arrest.
Experimental Workflow for Assessing Wogonin's Effects
Caption: A typical workflow for in vitro evaluation of wogonin.
Conclusion
Wogonin is a promising natural compound with multifaceted anti-cancer activities. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis through the modulation of numerous key signaling pathways highlights its potential as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the anti-cancer properties of wogonin. Future research should focus on optimizing its bioavailability and exploring its synergistic effects with existing chemotherapeutic agents to translate its preclinical efficacy into clinical applications.
References
- 1. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. admaconcology.com [admaconcology.com]
- 3. Regulation of cell signaling pathways by Wogonin in different cancers: Mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Bioactive Compounds in Scutellaria baicalensis Root
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria baicalensis, commonly known as Baikal skullcap or Huang-Qin, is a perennial herb of the Lamiaceae family. Its dried root is a cornerstone of traditional Chinese medicine, revered for its broad spectrum of therapeutic properties. Modern phytochemical research has identified a rich array of bioactive compounds within the root, primarily flavonoids, which are responsible for its diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antiviral activities. This technical guide provides an in-depth overview of the core bioactive compounds in Scutellaria baicalensis root, their quantitative analysis, detailed experimental protocols for their extraction and quantification, and their mechanisms of action through key signaling pathways.
Major Bioactive Compounds
The primary bioactive constituents of Scutellaria baicalensis root are flavonoids. These can be broadly categorized into free-form flavones and their glycoside conjugates. The most abundant and pharmacologically significant of these are baicalin, wogonoside, and their respective aglycones, baicalein and wogonin. Other notable flavonoids present in the root include oroxylin A, scutellarein, and norwogonin.[1][2][3]
Quantitative Analysis of Major Flavonoids
The concentration of these flavonoids can vary depending on factors such as the plant's origin, age, and the extraction method employed. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of these compounds.[4] The following table summarizes the reported concentrations of the major flavonoids in dried Scutellaria baicalensis root.
| Bioactive Compound | Concentration Range (mg/g of dry root) | Reference(s) |
| Baicalin | 39.14 - 160.11 | |
| Wogonoside | 32.40 - 64.11 | |
| Baicalein | 5.2 - 58.8 | |
| Wogonin | 0.8 - 16.1 | |
| Oroxylin A 7-O-glucuronide | 34.69 - 106.30 |
Experimental Protocols
Extraction of Flavonoids from Scutellaria baicalensis Root
Several methods can be employed for the extraction of flavonoids from the dried root powder. Ultrasonic-assisted extraction (UAE) and Soxhlet extraction are two commonly used and effective techniques.
a) Ultrasonic-Assisted Extraction (UAE) Protocol
This method utilizes ultrasonic waves to accelerate the extraction process.
-
Sample Preparation: Grind the dried roots of Scutellaria baicalensis into a fine powder (approximately 40-60 mesh).
-
Solvent Selection: Prepare a 70% ethanol solution in distilled water.
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: 1:40 (g/mL).
-
Ultrasonic Temperature: 60°C.
-
Ultrasonic Time: 40 minutes.
-
-
Procedure: a. Weigh 10 g of the powdered root and place it in a 500 mL flask. b. Add 400 mL of the 70% ethanol solvent. c. Place the flask in an ultrasonic bath set to 60°C. d. Sonicate for 40 minutes. e. After extraction, filter the mixture through Whatman No. 1 filter paper. f. Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.
b) Soxhlet Extraction Protocol
This is a continuous extraction method that is highly efficient.
-
Sample Preparation: Prepare the powdered root as described for UAE.
-
Solvent: Use 95% ethanol.
-
Procedure: a. Place 20 g of the powdered root into a cellulose thimble. b. Place the thimble into the main chamber of the Soxhlet extractor. c. Fill a round-bottom flask with 300 mL of 95% ethanol and connect it to the Soxhlet extractor and a condenser. d. Heat the solvent to its boiling point. The solvent vapor will travel up into the condenser, where it will cool and drip down onto the sample in the thimble. e. Allow the extraction to proceed for approximately 4-6 hours, or until the solvent in the siphon arm runs clear. f. Once the extraction is complete, cool the apparatus and collect the ethanolic extract from the round-bottom flask. g. Concentrate the extract using a rotary evaporator.
High-Performance Liquid Chromatography (HPLC) for Quantification
The following protocol provides a validated HPLC method for the simultaneous quantification of baicalin, baicalein, and wogonin.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Column: Luna C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Eluent A: 0.1% formic acid in water.
-
Eluent B: Methanol.
-
-
Gradient Elution:
-
0-2 min: 45% B
-
2-10 min: Linear gradient from 45% to 60% B.
-
10-30 min: Linear gradient from 60% to 70% B.
-
30-31 min: Linear gradient from 70% to 99% B.
-
31-32 min: 99% B.
-
32-33 min: Return to 45% B.
-
33-35 min: 45% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation: a. Standard Solutions: Prepare stock solutions of baicalin, baicalein, and wogonin standards in methanol at a concentration of 1 mg/mL. Create a series of working standard solutions by serial dilution for calibration curves. b. Sample Solution: Dissolve a known amount of the dried extract in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Construct calibration curves for each standard by plotting peak area against concentration. Determine the concentration of each flavonoid in the sample by interpolating its peak area on the respective calibration curve.
Signaling Pathways and Mechanisms of Action
The bioactive compounds in Scutellaria baicalensis root exert their pharmacological effects by modulating various cellular signaling pathways. Below are diagrams representing some of the key pathways involved in their anti-inflammatory and anticancer activities.
Anti-inflammatory Signaling Pathway
Baicalein and wogonin are known to inhibit the NF-κB signaling pathway, a central mediator of inflammation. They can block the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.
Anti-inflammatory action via NF-κB pathway inhibition.
Anticancer Signaling Pathway
The flavonoids from Scutellaria baicalensis also exhibit potent anticancer activity by modulating pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis. Baicalein and wogonin have been shown to inhibit PI3K and Akt phosphorylation, leading to the downstream inhibition of mTOR and subsequent induction of apoptosis and cell cycle arrest in cancer cells.
References
- 1. Study on ultrasonic extraction techniques of total flavones from Scutellaria baicalensis Georgi [spgykj.com]
- 2. jfda-online.com [jfda-online.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
Wogonin Signaling Pathways in Glioblastoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The elucidation of novel therapeutic agents and their mechanisms of action is paramount to improving patient outcomes. Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has emerged as a promising anti-cancer compound with demonstrated efficacy against various malignancies, including glioblastoma. This technical guide provides a comprehensive overview of the signaling pathways modulated by wogonin in glioblastoma cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Modulated by Wogonin in Glioblastoma
Wogonin exerts its anti-glioblastoma effects through the modulation of several critical signaling pathways that govern cell proliferation, survival, apoptosis, and cell cycle progression. The primary pathways affected include the PI3K/Akt, MAPK, AMPK, p53, and STAT3 signaling cascades.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in glioblastoma.[1][2] Wogonin has been shown to inhibit this pathway, leading to downstream anti-tumor effects.
Mechanism of Action:
Wogonin treatment in glioblastoma cells leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inactivation of Akt prevents the subsequent phosphorylation and activation of mTOR, a serine/threonine kinase that promotes protein synthesis and cell growth.[3] The inhibition of the PI3K/Akt/mTOR pathway by wogonin contributes to the suppression of glioblastoma cell proliferation and survival.[4]
Diagram of Wogonin's Effect on the PI3K/Akt/mTOR Pathway:
Caption: Wogonin inhibits the PI3K/Akt/mTOR signaling pathway in glioblastoma.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 MAPK subfamilies, plays a crucial role in cell proliferation, differentiation, and apoptosis. Wogonin has been demonstrated to modulate MAPK signaling to induce apoptosis in cancer cells.
Mechanism of Action:
In some cancer cell types, wogonin induces the generation of reactive oxygen species (ROS), which in turn can lead to the activation of ERK and p38 MAPK signaling pathways. The sustained activation of these pathways can trigger a cascade of events culminating in apoptotic cell death.
Diagram of Wogonin's Effect on the MAPK Pathway:
Caption: Wogonin induces apoptosis via ROS-mediated activation of MAPK pathways.
The AMPK and p53 Signaling Pathways
The AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, promotes catabolic processes and inhibits anabolic pathways. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Wogonin has been shown to activate both of these pathways in glioblastoma cells.
Mechanism of Action:
Wogonin treatment leads to the activation of AMPK, which subsequently suppresses downstream targets like mTOR, leading to a decrease in protein synthesis. Furthermore, wogonin induces the expression of p53, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21. This upregulation of p21 leads to cell cycle arrest at the G1 phase and contributes to the induction of apoptosis.
Diagram of Wogonin's Effect on the AMPK and p53 Pathways:
Caption: Wogonin activates AMPK and p53 pathways to induce cell cycle arrest and apoptosis.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in glioblastoma, promoting tumor cell survival, proliferation, and immune evasion. Wogonin has been identified as an inhibitor of STAT3 signaling.
Mechanism of Action:
Wogonin directly inhibits the activation of STAT3 by preventing its phosphorylation on tyrosine 705. This inhibition of STAT3 activation leads to the downregulation of its target genes, which are involved in cell proliferation and survival.
Diagram of Wogonin's Effect on the STAT3 Pathway:
Caption: Wogonin inhibits the STAT3 signaling pathway in glioblastoma.
Quantitative Data on Wogonin's Effects in Glioblastoma
The following tables summarize the quantitative data from various studies on the effects of wogonin on glioblastoma cells.
Table 1: IC50 Values of Wogonin in Glioblastoma Cell Lines
| Cell Line | Wogonin IC50 (µM) | Exposure Time (h) | Assay | Reference |
| U87 | ~50-100 | 48 | MTT | |
| U251 | ~100-200 | 24 | Not Specified | |
| THP-1 (Leukemia) | 492.2 (24h), 179.6 (48h) | 24, 48 | CCK-8 |
Note: Data for glioblastoma cell lines is limited and further studies are required for a comprehensive understanding of IC50 values across different GBM subtypes.
Table 2: Effect of Wogonin on Apoptosis-Related Protein Expression in Glioblastoma Cells
| Cell Line | Wogonin Conc. (µM) | Protein | Change in Expression | Method | Reference |
| U87 | 50, 100 | Bcl-2 | Gradual Decrease | Western Blot | |
| U87 | 50, 100 | Bax | Gradual Increase | Western Blot | |
| U251 | 25 | Bax | Up-regulation | Western Blot | |
| U251 | 25 | Bcl-2 | Mild Decrease | Western Blot | |
| U251 | 100 | Bad | Significant Up-regulation | Western Blot | |
| U251 | 100 | Bcl-2 | Significant Decrease | Western Blot | |
| LNCaP (Prostate) | 50 | p53 | Increased | Western Blot | |
| LNCaP (Prostate) | 50 | p21 | Increased | Western Blot |
Detailed Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed glioblastoma cells (e.g., U87, U251) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Wogonin Treatment: Prepare serial dilutions of wogonin in culture medium. Remove the old medium from the wells and add 100 µL of the wogonin dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (e.g., a nitrocellulose or PVDF membrane), and then probing with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: After treating glioblastoma cells with wogonin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
Flow Cytometry for Cell Cycle Analysis
Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It involves staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and then measuring the fluorescence intensity of individual cells as they pass through a laser beam. The amount of DNA in a cell is indicative of its phase in the cell cycle.
Protocol:
-
Cell Preparation: After wogonin treatment, harvest the glioblastoma cells by trypsinization and wash them with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent it from interfering with DNA staining.
-
Propidium Iodide Staining: Add a PI staining solution to the cell suspension and incubate in the dark at room temperature for at least 15-30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
Principle: The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
Protocol:
-
Sample Preparation: Prepare glioblastoma cells grown on coverslips or as a cell suspension.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 or proteinase K to allow the labeling reagents to enter the cells.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and fluorescently labeled dUTPs in a humidified chamber at 37°C.
-
Washing: Wash the cells to remove unincorporated labeled nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI to visualize all cells.
-
Visualization: Analyze the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Conclusion
Wogonin demonstrates significant anti-tumor activity in glioblastoma by modulating a network of critical signaling pathways, including PI3K/Akt/mTOR, MAPK, AMPK, p53, and STAT3. Its ability to induce cell cycle arrest and apoptosis underscores its potential as a therapeutic agent for this devastating disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of wogonin and to develop novel treatment strategies for glioblastoma. Further research is warranted to fully elucidate the intricate molecular mechanisms of wogonin and to translate these promising preclinical findings into clinical applications.
References
- 1. Wogonin Induces Reactive Oxygen Species Production and Cell Apoptosis in Human Glioma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUNEL Assay for Apoptotic Cells [bio-protocol.org]
- 3. Wogonin induces apoptosis by activating the AMPK and p53 signaling pathways in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Effects of Wogonin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Wogonin, a naturally occurring monoflavonoid (5,7-dihydroxy-8-methoxyflavone), is a primary bioactive constituent isolated from the root of Scutellaria baicalensis (Baikal skullcap).[1] Traditionally used in Chinese medicine, Wogonin has garnered significant scientific interest due to its diverse and potent pharmacological activities.[2][3] Preclinical in vitro and in vivo studies have demonstrated its therapeutic potential across a spectrum of diseases, primarily attributed to its anti-inflammatory, anticancer, neuroprotective, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the core pharmacological effects of Wogonin, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Effects
Wogonin exhibits broad-spectrum anticancer activity against various cancer types, including but not limited to, breast, lung, gastric, colorectal, and prostate cancers, as well as glioblastoma and hematological malignancies. Its multifaceted mechanism of action involves the induction of apoptosis, modulation of autophagy, and induction of cell cycle arrest. Furthermore, Wogonin has been shown to suppress tumor angiogenesis, epithelial-mesenchymal transition (EMT), invasion, and metastasis.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Wogonin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| A549 | Human Lung Adenocarcinoma | 50-200 | |
| SGC-7901 | Human Gastric Cancer | 20-200 | |
| BGC-823 | Human Gastric Cancer | Not Specified | |
| PLC/PRF/5 | Human Hepatocellular Carcinoma | 50-100 | |
| MHCC97L | Human Hepatocellular Carcinoma | 50-100 | |
| HCT-116 | Human Colorectal Cancer | Not Specified | |
| DU145 | Human Prostate Cancer | 100 | |
| 22Rv1 | Human Prostate Cancer | 100 | |
| A427 | Human Lung Cancer | 50 | |
| GBC-SD | Human Gallbladder Cancer | 1-10 | |
| T47D | Human Breast Cancer (ER+) | 50-200 | Not Specified |
| MDA-MB-231 | Human Breast Cancer (ER-) | 50-200 | Not Specified |
| SKOV3 | Human Ovarian Cancer | Not Specified | |
| OV2008 | Human Ovarian Cancer | Not Specified | |
| C13* | Human Ovarian Cancer | Not Specified |
Quantitative Data: In Vivo Tumor Growth Inhibition
The table below presents the in vivo anticancer efficacy of Wogonin in xenograft mouse models.
| Cancer Type | Animal Model | Wogonin Dosage | Tumor Growth Inhibition | Citation(s) |
| Gastric Cancer | Male BALB/c nude mice | 60 mg/kg/day | Significant reduction in tumor mass | |
| Prostate Cancer | Xenograft | 100 mg/kg | Tumor growth repression | |
| Multiple Myeloma | Nude mice | 80 mg/kg | >70% reduction in tumor volume and weight | |
| Colon Cancer | BALB/c nude mice | Not Specified | Significant decrease in tumor weight and volume | |
| Breast Cancer | Athymic nude mice | Not Specified | Up to 88% inhibition of T47D and MDA-MB-231 xenografts | Not Specified |
| Leukemia | Mouse model | Not Specified | Increased body weight and survival rate |
Key Signaling Pathways in Anticancer Activity
Wogonin's anticancer effects are mediated through the modulation of several critical signaling pathways.
-
PI3K/Akt Pathway: Wogonin has been shown to inhibit the phosphorylation of Akt, a key kinase in the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This inhibition leads to the downregulation of downstream targets like GSK-3β and p27, and subsequently suppresses cell growth.
-
MAPK Pathway: Wogonin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which is involved in cell proliferation and migration. Inhibition of ERK1/2 phosphorylation by Wogonin has been observed in gallbladder cancer cells.
-
NF-κB Pathway: Wogonin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. This is achieved by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of Wogonin. By modulating this pathway, Wogonin can suppress cancer cell invasion and migration.
-
Wnt/β-catenin Pathway: Wogonin can downregulate the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers, by suppressing the expression of β-catenin and its downstream targets like c-myc and Cyclin D1.
Diagram of Wogonin's Anticancer Signaling Pathways
Caption: Wogonin's multifaceted anticancer activity.
Experimental Protocols
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Wogonin Treatment: Treat the cells with various concentrations of Wogonin (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
Cell Lysis: Treat cells with Wogonin as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-inflammatory Effects
Wogonin demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.
Quantitative Data: In Vivo Anti-inflammatory Activity
| Animal Model | Inflammatory Stimulus | Wogonin Dosage | Effect | Citation(s) |
| Mouse Ear Edema | TPA | 250-1000 µ g/ear | Reduction in ear edema and PGE2 concentration (27.3-34.3%) | |
| Mouse Ear Edema | Arachidonic Acid | 250-1000 µ g/ear | Reduction in ear edema |
Key Signaling Pathways in Anti-inflammatory Activity
-
NF-κB Pathway: As a central regulator of inflammation, the inhibition of the NF-κB pathway by Wogonin is a key mechanism for its anti-inflammatory effects. Wogonin prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
-
MAPK Pathway: Wogonin can also suppress the phosphorylation of p38 MAPK, another critical kinase in the inflammatory response.
Diagram of Wogonin's Anti-inflammatory Signaling Pathway
Caption: Wogonin's inhibition of inflammatory pathways.
Experimental Protocols
-
Animal Model: Use male ICR mice.
-
Induction of Edema: Topically apply an inflammatory agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid, dissolved in acetone to the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Wogonin Treatment: Apply Wogonin dissolved in a suitable vehicle topically to the right ear shortly after the application of the inflammatory agent.
-
Measurement of Edema: After a specific time (e.g., 6 hours), sacrifice the mice and take a plug (e.g., 6 mm in diameter) from both ears. Weigh the earplugs to determine the extent of edema.
-
Data Analysis: Calculate the percentage of inhibition of edema by comparing the weight difference between the treated and control groups.
Neuroprotective Effects
Wogonin has demonstrated significant neuroprotective effects in various models of neurological damage, including cerebral ischemia. Its neuroprotective mechanisms are largely attributed to its anti-inflammatory and antioxidant properties.
Quantitative Data: In Vivo Neuroprotection
| Animal Model | Injury Model | Wogonin Dosage | Effect | Citation(s) |
| Rat | Focal Cerebral Ischemia | Not Specified | Marked reduction in infarct volume | |
| Rat | Permanent Middle Cerebral Artery Occlusion | 20 mg/kg | Significant reduction in total infarct volume |
Key Mechanisms in Neuroprotection
-
Inhibition of Microglial Activation: Wogonin inhibits the activation of microglia, the primary immune cells in the central nervous system, thereby reducing the production of neurotoxic pro-inflammatory mediators.
-
Reduction of Oxidative Stress: Wogonin can mitigate oxidative stress-induced neuronal damage, a key contributor to neurodegenerative diseases.
-
Modulation of Signaling Pathways: The neuroprotective effects of Wogonin are also linked to its ability to modulate signaling pathways like NF-κB.
Diagram of Wogonin's Neuroprotective Workflow
References
- 1. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity of wogonin, an extract from Scutellaria baicalensis, through regulating different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
Wogonin and Its Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wogonin, a flavonoid primarily isolated from the root of Scutellaria baicalensis Georgi, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of wogonin and its derivatives, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antiviral properties. The document details the molecular mechanisms, summarizes quantitative data, provides experimental protocols for key assays, and visualizes the intricate signaling pathways modulated by this promising natural compound. As research into natural products for therapeutic applications continues to expand, wogonin presents itself as a compelling candidate for further investigation and drug development.[1][2][3]
Anticancer Activities
Wogonin exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][3] Its activity has been demonstrated across a wide range of cancer cell lines.
Quantitative Data: Anticancer Activity of Wogonin and Its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of wogonin and its derivatives in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Wogonin | Ovarian Cancer | SKOV3 | >20 (72h) | |
| Wogonin | Ovarian Cancer | SKOV3/DDP (cisplatin-resistant) | >20 (72h) | |
| Wogonin | Ovarian Cancer | OV2008 | >20 (72h) | |
| Wogonin | Ovarian Cancer | C13* (cisplatin-resistant) | >20 (72h) | |
| Wogonin | Colorectal Cancer | HCT-116 | Not specified, dose-dependent inhibition (0-100 µM) | |
| Wogonin | Gastric Cancer | SGC7901 | Dose-dependent inhibition (20-200 µmol/L) | |
| Wogonin | Gastric Cancer | BGC-823 | Dose-dependent inhibition (20-200 µmol/L) | |
| Wogonin | Gastric Cancer | MKN-45 | Dose-dependent inhibition (20-200 µmol/L) | |
| Wogonin Derivative (18n) | Various | Not specified | Low micromolar | |
| Wogonin Derivative (20b) | Various | Not specified | Low micromolar |
Signaling Pathways in Anticancer Activity
Wogonin's anticancer effects are mediated through the modulation of several key signaling pathways.
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Wogonin has been shown to inhibit this pathway, leading to decreased cancer cell viability.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is involved in the regulation of cell proliferation, differentiation, and apoptosis. Wogonin can activate ERK and p38 MAPKs, which contributes to its pro-apoptotic effects in cancer cells.
References
Wogonin: A Technical Guide to its Anti-Inflammatory Properties and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wogonin, a dihydroxy-O-methylated flavone (5,7-dihydroxy-8-methoxyflavone) extracted from the root of Scutellaria baicalensis Georgi, has emerged as a potent anti-inflammatory agent with significant therapeutic potential.[1][2][3][4] Extensive preclinical research has demonstrated its ability to mitigate inflammatory responses in a wide range of conditions, including neuroinflammation, acute lung injury, inflammatory bowel disease, and arthritis.[5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying wogonin's anti-inflammatory effects, presents quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways it modulates. The primary focus is on its ability to inhibit the NF-κB and MAPK signaling cascades, suppress NLRP3 inflammasome activation, and modulate the JAK/STAT pathway, making it a compelling candidate for further drug development.
Core Anti-inflammatory Mechanisms of Wogonin
Wogonin exerts its anti-inflammatory effects by targeting multiple key signaling pathways that are crucial for the initiation and propagation of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Wogonin is a well-documented inhibitor of this pathway. In inflammatory states, stimuli like lipopolysaccharide (LPS) activate Toll-like Receptor 4 (TLR4), leading to a cascade involving MyD88 and TAK1, which ultimately activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Wogonin intervenes at multiple points:
-
It inhibits the expression of upstream molecules like TLR4, MyD88, and TAK1.
-
It suppresses the phosphorylation of IKKα/β and IκBα, preventing IκBα degradation.
-
By stabilizing IκBα, it prevents the nuclear translocation and DNA-binding activity of the NF-κB p65 subunit.
This comprehensive inhibition leads to a significant downregulation of NF-κB target genes, including those encoding for cytokines (TNF-α, IL-6, IL-1β), chemokines (MCP-1), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPKs—including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—are critical signaling molecules that regulate the production of inflammatory mediators. Wogonin has been shown to suppress the activation of these pathways in various inflammatory models. By inhibiting the phosphorylation of p38, ERK, and JNK, wogonin blocks downstream signaling events that contribute to inflammation. This inhibition further contributes to the reduced expression of pro-inflammatory cytokines and enzymes.
Suppression of the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers pyroptosis—a highly inflammatory form of programmed cell death—and the maturation of pro-inflammatory cytokines IL-1β and IL-18. Wogonin effectively inhibits the activation of the NLRP3 inflammasome. The mechanism involves:
-
Inhibition of NLRP3 expression: Wogonin downregulates the expression of the core NLRP3 protein.
-
Blockade of Caspase-1 activation: It prevents the cleavage and activation of Caspase-1, the effector enzyme of the inflammasome.
-
Prevention of Pyroptosis: By inhibiting Caspase-1, wogonin prevents the cleavage of Gasdermin-D (GSDMD), the molecule that forms pores in the cell membrane to execute pyroptosis and release mature IL-1β.
This mechanism is particularly relevant in diseases like psoriasis and cerebral ischemia-reperfusion injury.
References
- 1. Wogonin ameliorates the proliferation, inflammatory response, and pyroptosis in keratinocytes via NOD‐like receptor family pyrin domain containing 3/Caspase‐1/Gasdermin‐D pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wogonin alleviates NLRP3 inflammasome activation after cerebral ischemia-reperfusion injury by regulating AMPK/SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of wogonin: potential roles of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wogonin suppresses inflammatory response and maintains intestinal barrier function via TLR4-MyD88-TAK1-mediated NF-κB pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Wogonin: A Technical Guide for Preclinical Research
An In-depth Review of Mechanisms and Methodologies for Researchers, Scientists, and Drug Development Professionals
Wogonin, a flavonoid originally isolated from the root of Scutellaria baicalensis Georgi, has emerged as a promising neuroprotective agent in a multitude of preclinical studies.[1][2][3] Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, position it as a compelling candidate for the development of novel therapeutics for a range of neurodegenerative and acute neurological conditions.[2][4] This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of wogonin, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Key Neuroprotective Mechanisms of Wogonin
Preclinical research has elucidated three primary mechanisms through which wogonin exerts its neuroprotective effects:
-
Anti-inflammatory Activity: Wogonin has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system. This is achieved, in part, by modulating key inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4)/NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
Antioxidant Effects: The compound effectively mitigates oxidative stress, a critical factor in neuronal damage, by enhancing the expression of antioxidant enzymes. This is largely mediated through the activation of the PI3K/Akt/Nrf2/HO-1 signaling pathway, which upregulates endogenous antioxidant defenses.
-
Anti-apoptotic Activity: Wogonin demonstrates the ability to inhibit programmed cell death (apoptosis) in neurons. This is accomplished by modulating the expression of key apoptotic proteins, such as increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic proteins Bax and cleaved caspase-3.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of wogonin in various models of neurological disorders.
Table 1: Neuroprotective Effects of Wogonin in Traumatic Brain Injury (TBI) Models
| Animal Model | Wogonin Dosage | Administration Route & Timing | Key Quantitative Outcomes | Reference |
| Sprague-Dawley Rats (Controlled Cortical Impact) | 40 mg/kg | Intraperitoneal injection at 10 min, 24h, and 48h post-TBI | Significantly reduced neurological severity scores at days 3, 5, 7, and 14 post-TBI. Significantly decreased brain water content on day 3. | |
| C57BL/6 Mice (Controlled Cortical Impact) | 20, 40, 50 mg/kg | Intraperitoneal injection 10 min post-injury | 40 mg/kg dose significantly improved functional recovery and reduced contusion volumes up to 28 days post-injury. Significantly reduced neuronal death, BBB permeability, and brain edema starting at day 1. |
Table 2: Neuroprotective Effects of Wogonin in Ischemic Stroke Models
| Animal Model | Wogonin Dosage | Administration Route & Timing | Key Quantitative Outcomes | Reference |
| Rats (Permanent Middle Cerebral Artery Occlusion - pMCAO) | 20 mg/kg | Intraperitoneal injection at 30 min before and 4h after pMCAO | Significantly reduced infarct areas in the cerebral cortex and striatum. Significantly improved behavioral deficits at 24h post-surgery. | |
| Rats (Middle Cerebral Artery Occlusion - MCAO) | Not specified | Not specified | Markedly reduced infarct volume after 2h MCAO followed by 22h reperfusion. |
Table 3: Neuroprotective Effects of Wogonin in Alzheimer's Disease (AD) Models
| Animal Model | Wogonin Dosage | Administration Route & Timing | Key Quantitative Outcomes | Reference |
| 3xTg-AD Mice | 10 mg/kg | Intraperitoneal injection every other day from 8 to 24 weeks of age | Improved performance in Morris water maze, Y-maze, and novel object recognition tests. Decreased levels of BACE1, p-Tau, and Aβ aggregates in the brain. |
Signaling Pathways Modulated by Wogonin
The neuroprotective effects of wogonin are underpinned by its ability to modulate several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Wogonin activates the PI3K/Akt/Nrf2/HO-1 signaling pathway.
Caption: Wogonin inhibits the TLR4/NF-κB inflammatory signaling pathway.
Caption: Wogonin modulates apoptosis-related proteins to promote neuronal survival.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in preclinical studies on wogonin.
Animal Models of Neurological Disorders
-
Traumatic Brain Injury (TBI):
-
Model: Controlled Cortical Impact (CCI) in rats or mice.
-
Procedure: Animals are anesthetized, and a craniotomy is performed over the parietal cortex. A pneumatic impactor device is used to deliver a controlled impact to the exposed dura.
-
Wogonin Administration: Typically administered intraperitoneally at specified doses (e.g., 40 mg/kg) at various time points post-injury.
-
-
Ischemic Stroke:
-
Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats.
-
Procedure: An intraluminal suture method is commonly used. A silicone-coated filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Wogonin Administration: Administered intraperitoneally before and/or after the induction of ischemia.
-
-
Alzheimer's Disease (AD):
-
Model: Triple-transgenic AD (3xTg-AD) mice, which harbor three mutations associated with familial AD (APP-Swe, PSEN1-M146V, and tau-P301L).
-
Procedure: These mice develop age-dependent Aβ plaques and neurofibrillary tangles.
-
Wogonin Administration: Long-term treatment via intraperitoneal injections over several weeks or months.
-
Key Experimental Assays
-
Western Blot Analysis:
-
Purpose: To quantify the expression levels of specific proteins in brain tissue or cell lysates.
-
Protocol Outline:
-
Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-Akt, Nrf2, NF-κB, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system and quantify band intensities using software like ImageJ.
-
-
-
Immunohistochemistry (IHC):
-
Purpose: To visualize the localization and expression of proteins within brain tissue sections.
-
Protocol Outline:
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Dissect and post-fix the brain, then cryoprotect in sucrose solutions.
-
Cut brain sections on a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., serum).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Mount sections with a DAPI-containing medium and visualize using a fluorescence or confocal microscope.
-
-
-
Apoptosis Assays:
-
TUNEL Staining:
-
Purpose: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol Outline: Use a commercially available kit (e.g., from Beyotime) on brain tissue sections. The TdT enzyme labels the 3'-OH ends of fragmented DNA with labeled dUTPs, which are then visualized.
-
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Purpose: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Protocol Outline:
-
Prepare a single-cell suspension from cultured neurons or dissociated brain tissue.
-
Wash cells and resuspend in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
-
-
Antioxidant and Oxidative Stress Assays:
-
Purpose: To measure the levels of antioxidant enzymes and markers of oxidative damage.
-
Protocol Outline: Use commercially available assay kits to measure the activity of superoxide dismutase (SOD) and catalase, and the levels of glutathione (GSH) and malondialdehyde (MDA) in brain homogenates, following the manufacturer's instructions.
-
Conclusion and Future Directions
The preclinical data strongly support the neuroprotective potential of wogonin across a range of neurological disorders. Its ability to concurrently target multiple pathological processes, including inflammation, oxidative stress, and apoptosis, makes it a particularly attractive therapeutic candidate. The consistent findings across different animal models and experimental paradigms provide a solid foundation for its further development.
Future research should focus on several key areas. Firstly, more extensive dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies are needed to optimize dosing regimens and assess the bioavailability of wogonin in the central nervous system. Secondly, the long-term efficacy and safety of wogonin treatment need to be evaluated in chronic models of neurodegeneration. Finally, and most importantly, the promising preclinical findings need to be translated into well-designed clinical trials to determine the therapeutic efficacy and safety of wogonin in human patients. The comprehensive data and methodologies presented in this guide are intended to facilitate these future research endeavors and accelerate the potential clinical application of wogonin for the treatment of neurological diseases.
References
- 1. Wogonin induces apoptosis by activation of ERK and p38 MAPKs signaling pathways and generation of reactive oxygen species in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective role of wogonin following traumatic brain injury by reducing oxidative stress and apoptosis via the PI3K/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Wogonin against Alzheimer's Disease by Inhibition of Amyloidogenic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Activity and Free-Radical Scavenging Properties of Wogonin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wogonin (5,7-dihydroxy-8-methoxyflavone) is a major flavonoid isolated from the root of Scutellaria baicalensis Georgi, a plant with a long history in traditional medicine.[1] Modern preclinical research has identified wogonin as a potent bioactive compound with a multitude of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] A significant component of its therapeutic potential is attributed to its antioxidant and free-radical scavenging activities.[4] This document provides a comprehensive technical overview of wogonin's antioxidant profile, detailing its mechanisms of action, quantitative efficacy, the signaling pathways it modulates, and the experimental protocols used for its evaluation.
Wogonin exhibits a dual role in cellular redox homeostasis. It can directly scavenge free radicals and also function as an indirect antioxidant by activating endogenous defense mechanisms. The primary pathway for its indirect activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. By modulating this pathway, wogonin upregulates the expression of numerous cytoprotective genes and antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This guide synthesizes the current scientific evidence to provide a detailed resource for professionals engaged in natural product research and drug development.
Quantitative Antioxidant & Free-Radical Scavenging Data
The antioxidant capacity of wogonin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating this activity, with lower values indicating higher potency. Data from key assays are summarized below.
Table 1: In Vitro Free-Radical Scavenging and Inhibition Activity of Wogonin
| Assay Type | Target | Wogonin IC50 | Reference Compound | Reference Compound IC50 | Source(s) |
| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl radical | 10.5 µM | Quercetin | 8.9 µM | |
| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | > 200 µM | Quercetin | 12.1 µM | |
| Xanthine Oxidase Inhibition | Superoxide radical generation | 157.38 µM | Baicalein | 3.12 µM | |
| Cytochrome C Reduction | Superoxide radical scavenging | 300.10 µM | Baicalin | 224.12 µM |
Note: The antioxidant activity of flavonoids can be influenced by their molecular structure. For instance, terpenylated derivatives of wogonin show varied potency in DPPH and ABTS assays. The data for a 60% aqueous ethanol extract of S. baicalensis showed an IC50 of 34.04 μg/mL in an ABTS assay, highlighting the combined effect of multiple compounds.
Table 2: Cellular Antioxidant Effects of Wogonin
| Parameter | Cell Type | Condition | Effect of Wogonin Treatment | Source(s) |
| Intracellular ROS | H9C2 Cardiomyocytes | Angiotensin II-induced stress | Attenuates ROS generation | |
| Intracellular ROS | Human OA Chondrocytes | Basal and IL-1β stimulation | Induces mild basal ROS, leading to Nrf2 activation | |
| Intracellular ROS | HepG2 Cells | Chemotherapeutic agent exposure | Elevates intracellular ROS by reducing Nrf2 nuclear translocation | |
| Intracellular ROS | MSCs | In vitro culture | Increases ROS level in a dose-dependent manner up to 25 µM | |
| Superoxide Dismutase (SOD) | H9C2 Cardiomyocytes | Angiotensin II-induced stress | Attenuates the decrease in total SOD levels | |
| Catalase (CAT) | PC12 Cells | Hypoxia-induced injury | Maintains CAT activity | |
| Glutathione Peroxidase (GPx) | PC12 Cells | Hypoxia-induced injury | Maintains GPx activity |
Mechanism of Action: The Nrf2 Signaling Pathway
A primary mechanism for wogonin's antioxidant effect is the activation of the Nrf2/Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates a wide array of antioxidant and detoxification genes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Wogonin can induce mild oxidative stress or interact directly with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of its target genes. This binding initiates the transcription of several protective enzymes, bolstering the cell's antioxidant defenses.
Wogonin-Mediated Nrf2 Activation Pathway
References
- 1. Wogonin a Promising Component of Scutellaria baicalensis: A Review on its Chemistry, Pharmacokinetics and Biological Activities [aps.journals.ekb.eg]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Wogonin: A Naturally Occurring Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Wogonin's Regulatory Mechanisms in Cell Cycle Arrest and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wogonin, a flavonoid compound extracted from the root of Scutellaria baicalensis Georgi, has garnered significant attention in oncology for its potent anti-cancer properties.[1][2][3] This natural phytochemical has been shown to exert a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and, most notably, anti-tumor activities across various cancer models.[1][4] Wogonin's efficacy stems from its ability to modulate multiple cellular processes critical for cancer progression, primarily by inducing cell cycle arrest and promoting programmed cell death, or apoptosis.
This technical guide provides an in-depth examination of the molecular mechanisms through which wogonin regulates cell cycle progression and triggers apoptosis in cancer cells. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field of cancer biology and drug development.
Wogonin-Induced Cell Cycle Arrest
A hallmark of cancer is the uncontrolled proliferation of cells, resulting from a dysregulated cell cycle. Wogonin has been demonstrated to interfere with this process by inducing cell cycle arrest at specific phases, thereby inhibiting tumor growth. The primary phases targeted by wogonin are G0/G1 and G2/M.
The mechanism of arrest involves the modulation of key cell cycle regulatory proteins. Wogonin treatment has been shown to downregulate the expression of cyclins, such as Cyclin D1, and their partner cyclin-dependent kinases (CDKs), including CDK4, which are crucial for the G1 to S phase transition. Concurrently, wogonin can upregulate the expression of CDK inhibitors like p21Cip1 and p27Kip1, which bind to and inhibit the activity of cyclin-CDK complexes, effectively halting cell cycle progression. For instance, in myelodysplastic syndrome SKM-1 cells, wogonin was found to cause G0/G1 phase arrest by upregulating p21Cip1 and p27Kip1 while downregulating cyclin D1 and CDK4. Similarly, in human breast cancer MCF-7 cells, wogonin induced a notable G1 phase arrest.
Quantitative Data: Cell Cycle Distribution
The following table summarizes the effect of wogonin on cell cycle phase distribution in various cancer cell lines.
| Cell Line | Cancer Type | Wogonin Conc. (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| SW-480 | Colorectal Cancer | 20 | 48 | 65.1% | - | - | |
| 40 | 48 | 70.1% | - | - | |||
| 60 | 48 | 81.5% | - | - | |||
| MCF-7 | Breast Cancer | 50-200 | 24-72 | G1 Arrest Observed | - | - | |
| SKM-1 | Myelodysplastic Syndrome | 40 | 48 | G0/G1 Arrest Observed | - | - | |
| GBM Cells | Glioblastoma | Not Specified | - | G1 Arrest Observed | - | - | |
| HCT116 | Colorectal Cancer | Not Specified | - | G1 Arrest Observed | - | - | |
| SW48 | Colorectal Cancer | Not Specified | - | G2/M Arrest Observed | - | - | |
| A2780 | Ovarian Cancer | Not Specified | - | G0/G1 Arrest Observed | - | - |
Wogonin-Induced Apoptosis
Apoptosis is a crucial, highly regulated process of programmed cell death that eliminates damaged or unwanted cells. Many anti-cancer agents function by inducing apoptosis in tumor cells. Wogonin is a potent inducer of apoptosis, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage. Wogonin activates this pathway by modulating the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. It upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the cleavage of critical cellular substrates like PARP (Poly (ADP-ribose) polymerase) and ultimately, cell death.
Extrinsic Pathway: The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Wogonin can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by upregulating the expression of TRAIL receptors on the cell surface. This pathway leads to the activation of the initiator caspase-8, which can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid to tBid, linking to the intrinsic pathway to amplify the apoptotic signal.
Quantitative Data: Apoptosis Induction and Cytotoxicity
The following table summarizes the cytotoxic effects (IC50) and apoptosis-inducing capabilities of wogonin across various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Time (h) | Apoptosis Induction | Reference |
| SKM-1 | Myelodysplastic Syndrome | 212.1 | 24 | Dose-dependent increase | |
| 43.4 | 72 | Time-dependent increase | |||
| Jurkat | T-cell Leukemia | 52.6 ± 4.3 | - | Observed | |
| MOLT-3 | T-cell Leukemia | 68.5 ± 3.8 | - | Observed | |
| CCD-18Co | Normal Colon Fibroblasts | >100 | - | Negligible cytotoxic effects | |
| A2780 | Ovarian Cancer | - | - | Induced at 200 µM | |
| MDA-MB-231 | Breast Cancer | Not Specified | - | Time-dependent inhibition of proliferation | |
| MCF-7 | Breast Cancer | 50-200 | 24-72 | Dose- and time-dependent inhibition |
Core Signaling Pathways Modulated by Wogonin
Wogonin exerts its effects on cell cycle and apoptosis by modulating a complex network of intracellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and identifying potential therapeutic targets.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. It is often hyperactivated in cancer. Wogonin has been consistently shown to inhibit this pathway. It suppresses the phosphorylation, and thus the activation, of both PI3K and its downstream effector Akt. Inhibition of Akt activity prevents the phosphorylation and inactivation of pro-apoptotic proteins and allows for the expression of cell cycle inhibitors. For example, in human breast cancer cells, wogonin's pro-apoptotic effect is correlated with the blockade of the PI3K/Akt/survivin signaling pathway.
References
- 1. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wogonin induces apoptosis and endoplasmic reticulum stress in HL-60 leukemia cells through inhibition of the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wogonin inhibits the proliferation of myelodysplastic syndrome cells through the induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Wogonin's role in suppressing tumor angiogenesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Wogonin, a flavonoid compound extracted from the root of Scutellaria baicalensis, has emerged as a significant subject of interest in oncology research.[1] Extensive preclinical studies have demonstrated its multi-faceted anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[1] A critical aspect of its anti-tumor activity lies in its ability to suppress angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and dissemination. This technical guide provides an in-depth analysis of the molecular mechanisms by which wogonin exerts its anti-angiogenic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Quantitative Effects of Wogonin on Angiogenesis
Wogonin's anti-angiogenic activity has been quantified across various in vitro and in vivo models. Its efficacy is demonstrated through the inhibition of key processes such as endothelial cell proliferation, migration, and tube formation.
Table 1.1: Inhibitory Effects of Wogonin on Endothelial Cell Proliferation
| Cell Line | Assay | Wogonin Concentration | % Inhibition / Effect | Reference |
| HUVECs | MTT Assay | Up to 50 µM | No significant effect on viability | [2] |
| VSMCs | CCK-8 Assay | Concentration-dependent | Reverses Ang II-induced viability increase | [3][4] |
| MHCC97L | MTT Assay | 486 µM (IC50 at 48h) | Dose-dependent decrease in viability | |
| PLC/PRF/5 | MTT Assay | 431 µM (IC50 at 48h) | Dose-dependent decrease in viability |
HUVECs: Human Umbilical Vein Endothelial Cells; VSMCs: Vascular Smooth Muscle Cells; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; CCK-8: Cell Counting Kit-8; IC50: Half maximal inhibitory concentration; Ang II: Angiotensin II.
Table 1.2: Inhibition of Endothelial Cell Migration and Invasion by Wogonin
| Cell Line | Assay | Wogonin Concentration | % Inhibition / Effect | Reference |
| HUVECs | Wound Healing & Transwell | Not Specified | Strong repression of migration | |
| HUVECs | Transwell Assay | Not Specified | Inhibition of H2O2-induced migration | |
| MHCC97L | Wound Healing & Transwell | 50 µM and 100 µM | Significant inhibition of migration and invasion | |
| PLC/PRF/5 | Wound Healing & Transwell | 50 µM and 100 µM | Significant inhibition of migration and invasion | |
| VSMCs | Wound Healing & Transwell | 10 µM | Reverses Ang II-induced migration |
Table 1.3: Inhibition of Endothelial Cell Tube Formation and In Vivo Angiogenesis by Wogonin
| Model System | Assay | Wogonin Concentration/Dose | % Inhibition / Effect | Reference |
| HUVECs on Matrigel | Tube Formation Assay | Not Specified | Inhibition of H2O2-induced tube formation | |
| Rat Aortic Rings | Microvessel Sprouting | Not Specified | Suppression of H2O2-induced sprouting | |
| Chick Chorioallantoic Membrane (CAM) | In Vivo Angiogenesis | Not Specified | Suppression of vessel growth | |
| Nude Mice with Tumors | In Vivo Angiogenesis | 40 and 80 mg/kg | Inhibition of tumor angiogenesis |
Core Signaling Pathways Targeted by Wogonin
Wogonin's anti-angiogenic effects are attributed to its modulation of several critical signaling pathways that regulate the expression of pro-angiogenic factors and the function of endothelial cells.
The HIF-1α/VEGF Axis
Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels, a common feature of the tumor microenvironment. HIF-1α drives the transcription of numerous genes involved in angiogenesis, most notably Vascular Endothelial Growth Factor (VEGF). Wogonin has been shown to decrease the stability of HIF-1α protein, leading to its degradation. This effect is mediated by promoting the prolyl hydroxylation of HIF-1α, which allows for its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein and subsequent proteasomal degradation. Furthermore, wogonin can impede the binding of heat-shock protein 90 (Hsp90) to HIF-1α, further destabilizing the protein. The downregulation of HIF-1α results in a significant reduction in VEGF secretion by tumor cells, thereby diminishing a primary stimulus for angiogenesis.
Caption: Wogonin promotes HIF-1α degradation, reducing VEGF.
The PI3K/Akt/NF-κB Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and angiogenesis. In the context of angiogenesis, this pathway can be activated by various stimuli, including reactive oxygen species (ROS) like hydrogen peroxide (H2O2), which are often present in the tumor microenvironment. Wogonin has been shown to suppress the H2O2-activated PI3K/Akt pathway in human umbilical vein endothelial cells (HUVECs). This inhibition of Akt phosphorylation leads to downstream effects, including the reduced expression of VEGF. Furthermore, wogonin inhibits the nuclear translocation of NF-κB, a transcription factor that is also involved in promoting the expression of pro-angiogenic genes.
Caption: Wogonin blocks the PI3K/Akt/NF-κB signaling cascade.
The c-Myc/VHL/HIF-1α Signaling Axis
In multiple myeloma (MM), the transcription factor c-Myc has been identified as a key player in promoting angiogenesis. Overexpression of c-Myc can inhibit the function of the VHL ubiquitination complex, leading to the stabilization and accumulation of HIF-1α, even under normoxic conditions. Wogonin has been shown to inhibit the expression of c-Myc in MM cells. This leads to the restoration of VHL function, promoting the interaction between VHL and HIF-1α and subsequent proteasomal degradation of HIF-1α. This c-Myc-dependent mechanism provides another layer of wogonin's regulation of HIF-1α and its downstream target, VEGF.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to evaluate the anti-angiogenic effects of wogonin. Researchers should optimize these protocols based on their specific cell types and experimental conditions.
Endothelial Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the ability of endothelial cells to migrate through a porous membrane towards a chemoattractant.
-
Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 70-90% confluency. The day before the assay, replace the growth medium with serum-free or low-serum medium for 6-12 hours to starve the cells.
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate. To the lower chamber, add medium containing a chemoattractant (e.g., VEGF or 10% FBS). To the upper chamber, add the starved endothelial cells resuspended in serum-free medium, along with various concentrations of wogonin or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Removal and Fixation: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface of the membrane with cold methanol for 20 minutes.
-
Staining and Quantification: Stain the fixed cells with a solution such as Crystal Violet for 20 minutes. After washing and drying, the membrane can be excised and mounted on a slide. Count the number of migrated cells in several random fields of view under a microscope.
Caption: Workflow for the Transwell cell migration assay.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette the cold Matrigel into the wells of a 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Plating: Harvest endothelial cells and resuspend them in a small volume of medium containing the desired concentrations of wogonin or vehicle control. Add the cell suspension to the Matrigel-coated wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
Western Blot Analysis for Angiogenesis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins such as HIF-1α and VEGF.
-
Cell Lysis: Treat cells with wogonin for the desired time. Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HIF-1α or anti-VEGF) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
Wogonin demonstrates significant potential as a tumor angiogenesis inhibitor by targeting multiple, interconnected signaling pathways. Its ability to destabilize HIF-1α and subsequently reduce VEGF expression appears to be a central mechanism of its action. The inhibition of the PI3K/Akt pathway further contributes to its anti-angiogenic effects. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of wogonin in cancer treatment. Further studies, particularly focusing on optimizing its delivery and evaluating its efficacy in combination with other anti-cancer agents, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalin, baicalein and wogonin inhibits high glucose-induced vascular inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Wogonin attenuates vascular remodeling by inhibiting smooth muscle cell proliferation and migration in hypertensive rat | Semantic Scholar [semanticscholar.org]
- 4. Wogonin attenuates vascular remodeling by inhibiting smooth muscle cell proliferation and migration in hypertensive rat [kjpp.net]
The Chemical Landscape of Wogonin: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wogonin, a naturally occurring monoflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Found primarily in the root of Scutellaria baicalensis Georgi (Chinese skullcap), wogonin's therapeutic potential has spurred extensive research into its chemical characteristics and synthetic accessibility. This technical guide provides an in-depth overview of the chemical structure and synthesis of wogonin, offering valuable insights for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
Wogonin is chemically classified as a flavone, a class of flavonoids characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. Its structure is distinguished by hydroxyl groups at positions 5 and 7, and a methoxy group at position 8 of the A ring.
IUPAC Name: 5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one[1]
Molecular Formula: C₁₆H₁₂O₅[1]
CAS Number: 632-85-9[1]
The key physicochemical properties of wogonin are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | References |
| Molecular Weight | 284.26 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 203-206 °C | |
| Solubility | - Soluble in DMSO and DMF (~20 mg/mL) - Sparingly soluble in ethanol (~0.1 mg/mL) - Limited aqueous solubility | |
| UV max | 210, 275 nm |
Synthesis of Wogonin
The acquisition of wogonin for research and development can be achieved through two primary routes: extraction from its natural source and total chemical synthesis.
Extraction and Isolation from Scutellaria baicalensis
Wogonin exists in the roots of Scutellaria baicalensis predominantly in its glycosidic form, wogonoside. The extraction process, therefore, typically involves the hydrolysis of this glycoside to yield the aglycone, wogonin. A common and effective method involves acid-catalyzed hydrolysis followed by chromatographic purification.
This protocol is adapted from a method described for the preparation of wogonin and baicalein from Scutellaria baicalensis root.
1. Materials and Reagents:
-
Dried, powdered root of Scutellaria baicalensis
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Acetone
-
Ethyl acetate
-
Chloroform
-
Methanol
-
Silica gel for flash chromatography
2. Hydrolysis of Wogonoside: a. To 15 g of dry, powdered Baikal skullcap root, add a mixture of concentrated sulfuric acid and water. The optimal conditions may require adjustment, but a starting point is a 1:1 ratio of acid to water, with a total volume sufficient to create a slurry. b. Heat the mixture under reflux for a specified time (e.g., 15-25 minutes). The reaction progress should be monitored to ensure complete hydrolysis of wogonoside. c. After cooling, filter the reaction mixture under reduced pressure and wash the solid residue with distilled water until the filtrate reaches a neutral pH. d. The resulting precipitate, containing wogonin and other acid-insoluble compounds, is collected.
3. Extraction: a. Quantitatively transfer the precipitate to a flask using acetone and concentrate the solution using a vacuum evaporator to obtain a crude extract. b. Suspend the crude extract in distilled water and perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL). c. Combine the ethyl acetate fractions and evaporate the solvent to yield a flavonoid-enriched extract.
4. Purification by Flash Chromatography: a. Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture). b. Load the dissolved extract onto a silica gel column packed for flash chromatography. c. Elute the column with a gradient of chloroform and a chloroform-methanol mixture. The polarity of the eluent is gradually increased to separate the components. d. Collect fractions and monitor by a suitable analytical method (e.g., TLC or HPLC) to identify and combine the fractions containing pure wogonin. e. Evaporate the solvent from the combined fractions to obtain purified wogonin.
Chemical Synthesis of Wogonin
Total synthesis provides an alternative route to wogonin, offering the potential for large-scale production and the synthesis of novel derivatives for structure-activity relationship (SAR) studies. A notable synthetic approach commences from the readily available flavonoid, chrysin (5,7-dihydroxyflavone).
The synthesis of wogonin from chrysin involves the selective introduction of a methoxy group at the C8 position. This is typically achieved through a series of protection, functionalization, and deprotection steps. While a detailed, step-by-step protocol is proprietary to specific research groups, the general synthetic strategy is outlined below. One reported synthesis achieved a yield of 68%.
-
Protection of Hydroxyl Groups: The hydroxyl groups of chrysin, particularly the more reactive 7-OH group, are protected to prevent unwanted side reactions in subsequent steps.
-
Introduction of a Functional Group at C8: The C8 position is activated or functionalized to facilitate the introduction of the methoxy group. This can involve electrophilic substitution reactions.
-
Methoxylation: A methoxy group is introduced at the C8 position.
-
Deprotection: The protecting groups on the hydroxyl functions are removed to yield wogonin.
A convergent synthetic route starting from chrysin can also be employed, involving steps such as methylation, bromination, and methoxylation.
Conclusion
Wogonin stands as a promising natural product with a well-defined chemical structure and multiple avenues for its procurement. While extraction from Scutellaria baicalensis remains a primary source, chemical synthesis offers a scalable and versatile alternative. The detailed structural information and the outlined synthetic protocols in this guide are intended to support the ongoing research and development efforts aimed at unlocking the full therapeutic potential of wogonin and its analogues. The provided data and methodologies serve as a foundational resource for scientists dedicated to advancing the fields of medicinal chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Wogonin on Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Wogonin, a flavonoid compound extracted from the root of Scutellaria baicalensis, has demonstrated significant anti-tumor effects in various cancer types, including lung cancer. In vitro studies are crucial for elucidating the mechanisms of action and determining the therapeutic potential of wogonin. These application notes provide a summary of the quantitative effects of wogonin on lung cancer cell lines and detailed protocols for key experimental assays.
Data Presentation: Effects of Wogonin on Lung Cancer Cell Lines
The following table summarizes the quantitative data from various in vitro studies on the effects of wogonin on different lung cancer cell lines.
| Cell Line | Assay | Treatment | Results | Reference |
| A549 | MTT Assay | 50 µM Wogonin for 72h | Cell viability reduced to 31% | [1][2][3] |
| MTT Assay | 5-50 µM Wogonin for 72h | Dose-dependent decrease in viability (89% at 5µM to 31% at 50µM) | [2] | |
| Flow Cytometry | Wogonin Treatment | Marked promotion of apoptosis | [1] | |
| Western Blot | Wogonin Treatment | Downregulation of p-AKT and c-Myc | ||
| Western Blot | Wogonin Treatment | Decreased XIAP and Mcl-1, increased cleaved-PARP, AIF, and cytochrome C | ||
| Western Blot | Wogonin Treatment | Decreased activity of c-Myc/Skp2 and HDAC1/HDAC2 pathways | ||
| CCK-8 Assay | 20 µM Wogonin | Induced cell cycle arrest/senescence/apoptosis at 0.5/2/4h respectively | ||
| H460 | CCK-8, EdU, Flow Cytometry, Transwell | Wogonin Treatment | Suppression of proliferation, migration, and invasion; induction of apoptosis | |
| Western Blot | Wogonin Treatment | Downregulation of p-AKT and c-Myc | ||
| A427 | MTT Assay | 50 µM Wogonin for 72h | Cell viability reduced to 34% | |
| MTT Assay | 5-50 µM Wogonin for 72h | Dose-dependent decrease in viability (86% at 5µM to 34% at 50µM) | ||
| Flow Cytometry | 25, 30, and 50 µM Wogonin | Significant increase in the percentage of apoptotic cells | ||
| Western Blot | Wogonin Treatment | Increased activation of caspase-3, -8, and -9 | ||
| DCFH-DA Assay | 25, 30, and 50 µM Wogonin for 72h | Dose-dependent increase in Reactive Oxygen Species (ROS) generation | ||
| BEAS-2B (Normal Lung) | MTT Assay | 50 µM Wogonin | No significant reduction in cell viability |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effect of wogonin on lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, A427) and a normal lung cell line (e.g., BEAS-2B)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Wogonin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at a density of 2x10⁴ cells/well in 96-well plates and culture for 24 hours.
-
Treat the cells with various concentrations of wogonin (e.g., 5, 10, 15, 20, 25, 30, and 50 µM) for 72 hours. Use a vehicle control (DMSO) for comparison.
-
After the incubation period, add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 120 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after wogonin treatment.
Materials:
-
Lung cancer cell lines (e.g., A427)
-
Wogonin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture A427 cells and treat them with different concentrations of wogonin (e.g., 25, 30, and 50 µM) for a specified period (e.g., 72 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways affected by wogonin.
Materials:
-
Lung cancer cell lines (e.g., A549, H460, A427)
-
Wogonin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-c-Myc, anti-caspase-3, anti-PARP, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of wogonin.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways
Caption: Wogonin's multi-target mechanism in lung cancer cells.
Experimental Workflow
Caption: General workflow for in vitro evaluation of wogonin.
Logical Relationships
Caption: Relationship between wogonin's mechanisms and cellular effects.
References
- 1. Inhibition of Lung Cancer Proliferation by Wogonin is Associated with Activation of Apoptosis and Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. balkanmedicaljournal.org [balkanmedicaljournal.org]
- 3. Inhibition of Lung Cancer Proliferation by Wogonin is Associated with Activation of Apoptosis and Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Wogonin from the Root of Scutellaria baicalensis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wogonin, a flavonoid found in the root of Scutellaria baicalensis (Baikal Skullcap), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1] Its therapeutic potential is linked to its ability to modulate multiple critical cellular signaling pathways. This document provides detailed protocols for the preparation of wogonin from S. baicalensis root, encompassing extraction, purification, and analytical verification. It is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Scutellaria baicalensis is a staple in traditional Chinese medicine, with its primary bioactive components being flavonoids such as baicalin, baicalein, and wogonin.[1][2] Wogonin is present in the root primarily as its glucuronide conjugate, wogonoside.[3] To obtain the biologically active aglycone, wogonin, a hydrolysis step is often required to cleave the glucuronic acid moiety. This can be achieved through acid hydrolysis or enzymatic methods.[3] Following hydrolysis and extraction, a multi-step purification process is necessary to isolate wogonin to a high degree of purity. This document outlines two primary methodologies for wogonin preparation: a lab-scale acid hydrolysis method and an advanced chromatographic purification technique.
Data Presentation
Table 1: Comparison of Wogonin Extraction and Purification Methods
| Method | Starting Material | Key Steps | Purity Achieved | Yield | Reference |
| Acid Hydrolysis & Flash Chromatography | 15 g dry, ground S. baicalensis root | H₂SO₄ hydrolysis, Ethyl acetate extraction, Flash chromatography | >98% (Assumed) | 109 mg wogonin | |
| High-Speed Counter-Current Chromatography (HSCCC) | 500 mg crude extract of S. baicalensis | HSCCC with n-hexane-ethyl acetate-n-butanol-water system | 98.5% | 50.2 mg wogonin | |
| Endogenous Enzyme Hydrolysis & Chromatography | S. baicalensis raw material | Endogenous enzyme biotransformation, Negative pressure cavitation extraction, Liquid-liquid extraction, Low-pressure liquid chromatography, Recrystallization | >98% | Not specified | |
| Ultrasonic-Assisted Extraction | S. baicalensis raw material | Ultrasonic extraction with 60% ethanol | Not specified | 0.526% extraction rate |
Experimental Protocols
Protocol 1: Acid Hydrolysis and Flash Chromatography for Wogonin Isolation
This protocol is adapted from a method that provides gram-scale quantities of wogonin and is suitable for standard laboratory settings. It involves the hydrolysis of wogonin glucuronide (wogonoside) present in the plant material into its aglycone form, wogonin.
1. Materials and Reagents:
-
Dried, powdered root of Scutellaria baicalensis
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ethyl Acetate
-
Chloroform
-
Methanol
-
Silica Gel for Flash Chromatography
-
Rotary Evaporator
-
Round Bottom Flasks
-
Stir Plate and Stir Bars
-
Filtration apparatus (e.g., Büchner funnel)
2. Hydrolysis of S. baicalensis Root:
-
Place 15 g of dry, powdered S. baicalensis root into a 250 mL round bottom flask.
-
Add a solution of concentrated H₂SO₄ and water. The optimal conditions involve carefully adjusting the acid concentration and reaction time to maximize the conversion of wogonoside to wogonin while minimizing degradation. Based on optimized procedures, use a specific ratio of acid and water and heat for approximately 25 minutes.
-
After the reaction time, pour the mixture into 300 mL of ice-cold water and stir for 15 minutes to precipitate the aglycones.
-
Filter the mixture through a Büchner funnel to collect the solid precipitate. Dry the precipitate thoroughly. The resulting black powder is the crude hydrolysate.
3. Extraction of Crude Wogonin:
-
Transfer the dried hydrolysate to a flask.
-
Perform a triple extraction with ethyl acetate (3 x 50 mL) to selectively dissolve wogonin and other flavonoids.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
4. Purification by Flash Chromatography:
-
Prepare a silica gel column for flash chromatography.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column using a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure wogonin.
-
Combine the pure fractions and evaporate the solvent to yield purified wogonin. From 15 g of root, approximately 109 mg of wogonin can be obtained.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol is ideal for achieving high purity and recovery from a crude extract and is based on established HSCCC methods for S. baicalensis flavonoids.
1. Materials and Reagents:
-
Crude flavonoid extract from S. baicalensis (obtained via methods like ethanol or methanol extraction)
-
n-Hexane
-
Ethyl Acetate
-
n-Butanol
-
Deionized Water
-
HSCCC Instrument
-
HPLC system for analysis
2. Preparation of Two-Phase Solvent System and Sample:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, n-butanol, and water in a volumetric ratio of 1:1:8:10.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.
-
Dissolve the crude extract (e.g., 500 mg) in a suitable volume of the solvent mixture for injection.
3. HSCCC Separation:
-
Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Set the apparatus to the desired revolution speed and pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Continue the elution with the mobile phase. After a set time (e.g., 4 hours), the flow rate can be increased (e.g., to 2.0 mL/min) to expedite the elution of later compounds.
-
Monitor the effluent with a UV detector and collect fractions.
4. Analysis and Quantification:
-
Analyze the collected fractions using reverse-phase HPLC to determine the purity of wogonin.
-
Combine the fractions containing high-purity wogonin (>98%).
-
Evaporate the solvent to obtain the purified wogonin. This method can yield approximately 50.2 mg of wogonin with 98.5% purity from 500 mg of crude extract.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Wogonin Preparation.
Wogonin's Impact on Key Signaling Pathways
Wogonin exerts its biological effects by modulating several key signaling pathways implicated in cancer and inflammation. Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and the suppression of inflammatory responses.
1. PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Wogonin has been shown to inhibit this pathway, leading to decreased survival of cancer cells. It reduces the phosphorylation of both PI3K and Akt, which in turn downregulates anti-apoptotic proteins like Bcl-2 and promotes the activity of pro-apoptotic proteins like Bax, ultimately leading to apoptosis.
Caption: Wogonin's Inhibition of the PI3K/Akt Pathway.
2. NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammation. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, promoting the transcription of pro-inflammatory genes like COX-2, iNOS, and various cytokines (IL-1β, IL-6). Wogonin suppresses the activation of NF-κB, thereby blocking the expression of these inflammatory mediators.
Caption: Wogonin's Suppression of the NF-κB Pathway.
References
- 1. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wogonin and its analogs for the prevention and treatment of cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
Wogonin: Application Notes and Protocols for In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wogonin, a flavonoid compound extracted from the root of Scutellaria baicalensis, has garnered significant attention in oncological research for its potential as an anti-cancer agent.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth, inducing apoptosis, and suppressing angiogenesis and metastasis across a variety of cancer types.[3][4] This document provides a comprehensive overview of the in vivo application of wogonin in xenograft mouse models, summarizing key quantitative data and providing detailed experimental protocols to facilitate further research and development.
Data Presentation: Efficacy of Wogonin in Xenograft Models
The following tables summarize the quantitative data from various studies on the in-vivo anti-tumor effects of wogonin in xenograft mouse models.
Table 1: Summary of Wogonin's In Vivo Efficacy in Various Xenograft Models
| Cancer Type | Cell Line(s) | Mouse Model | Wogonin Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference(s) |
| Prostate Cancer | DU145, 22Rv1 | Nude mice | 100 mg/kg (oral) | Not Specified | Significant repression of tumor growth | [5] |
| Breast Cancer | T47D, MDA-MB-231 | Athymic nude mice | Not specified (oral feeding) | 4 weeks | Up to 88% | |
| Gastric Cancer | SGC-7901 | Nude mice | 60 mg/kg/day (intraperitoneal) | 12 days | Significant inhibition of cell proliferation and reduced tumor mass | |
| Gastric Cancer | BGC-823 | Nude mice | 60 mg/kg (intraperitoneal, once a day) | 2 weeks | Synergistic effect with low-dose paclitaxel | |
| Colon Cancer | SW480 | BALB/c nude mice | Not specified | 4 weeks | Significant decrease in tumor weight and volume | |
| Lung, Liver, Kidney Cancer | LM8 | Mice | 25 and 50 mg/kg (twice per day) | Not Specified | Reduction in tumor growth and metastasis |
Key Signaling Pathways Modulated by Wogonin
Wogonin exerts its anti-tumor effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Experimental Workflow
A general workflow for investigating the in-vivo effects of wogonin using a xenograft mouse model is depicted below.
Experimental Protocols
Preparation of Wogonin for In Vivo Administration
Wogonin has limited water solubility, which necessitates appropriate formulation for in vivo delivery.
Materials:
-
Wogonin powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol:
-
Dissolve wogonin powder in a minimal amount of DMSO to create a stock solution.
-
For the final injection volume, dilute the wogonin-DMSO stock solution with a vehicle such as a mixture of PEG400 and saline. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
Vortex the final solution thoroughly to ensure complete dissolution and a homogenous mixture.
-
Prepare the vehicle control solution using the same concentrations of DMSO, PEG400, and saline, without wogonin.
-
It is recommended to prepare fresh solutions daily before administration.
Xenograft Mouse Model Establishment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., BALB/c nude, NSG mice)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles (e.g., 27-gauge)
Protocol:
-
Culture the selected cancer cells to a logarithmic growth phase.
-
On the day of injection, harvest the cells by trypsinization and wash them twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 2 x 10^8 cells/mL).
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
Tumor Volume Measurement
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Once tumors become palpable, begin measuring their dimensions 2-3 times per week.
-
Measure the longest diameter (length, L) and the shortest diameter (width, W) of the tumor using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
Wogonin Administration
Protocol:
-
Administer wogonin or the vehicle control to the respective groups of mice via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
The dosage and frequency of administration should be based on previous studies or a pilot dose-finding study (e.g., 60 mg/kg/day).
-
Continue the treatment for the planned duration of the study.
Tissue Harvesting and Processing
Protocol:
-
At the end of the study, euthanize the mice according to approved IACUC protocols.
-
Carefully excise the tumors and measure their final weight and volume.
-
For molecular analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For histological analysis, fix a portion of the tumor in 10% neutral buffered formalin.
Western Blot Analysis of Xenograft Tumors
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunohistochemistry (IHC) of Xenograft Tumors
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (e.g., citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary and secondary antibodies
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary antibody.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the slides for microscopic examination.
Conclusion
Wogonin demonstrates significant anti-tumor activity in a variety of in vivo xenograft mouse models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways, makes it a promising candidate for further preclinical and clinical investigation. The protocols outlined in this document provide a framework for researchers to design and execute robust in vivo studies to further elucidate the therapeutic potential of wogonin.
References
- 1. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 3. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of wogonin on the growth and metastasis of colon cancer through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
Protocol for Wogonin Administration in Animal Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Wogonin in preclinical animal studies. Wogonin, a flavonoid originally isolated from the root of Scutellaria baicalensis, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections summarize key quantitative data, provide detailed experimental methodologies, and visualize relevant biological pathways to guide researchers in designing and executing in vivo studies with Wogonin.
Data Presentation: Wogonin Administration and Pharmacokinetics
The effective dose and pharmacokinetic profile of Wogonin can vary significantly depending on the animal model, route of administration, and the pathological condition being studied. The following tables provide a summary of quantitative data from various preclinical studies.
Table 1: Wogonin Dosage and Administration Routes in Animal Models
| Animal Model | Route of Administration | Dosage Range | Therapeutic Area | Reference(s) |
| Rats | ||||
| Sprague-Dawley | Intravenous (i.v.) | 10 - 40 mg/kg | Pharmacokinetics, Toxicology | [1][2] |
| Sprague-Dawley | Intragastric (i.g.) | 100 mg/kg | Pharmacokinetics | [1][3] |
| Sprague-Dawley | Intraperitoneal (i.p.) | 10 - 20 mg/kg | Anti-inflammatory | [4] |
| Wistar | Oral | 25 - 50 mg/kg/day | Rheumatoid Arthritis | |
| Sprague-Dawley | Oral | 5 mg/kg | Pharmacokinetics | |
| Diabetic Mice | Gavage | 10, 20, 40 mg/kg | Diabetic Nephropathy | |
| Mice | ||||
| BALB/c (Asthma model) | Oral | Not specified | Asthma | |
| Nude (Xenograft) | Intraperitoneal (i.p.) | 25 - 50 mg/kg/day | Cancer | |
| BALB/c Nude (Xenograft) | - | 60 mg/kg/day | Cancer | |
| Albino | Intravenous (i.v.) | LD50: 286.15 mg/kg | Toxicology | |
| Albino | Oral | LD50: 3.9 g/kg | Toxicology | |
| Osteosarcoma LM8-bearing | - | 25 and 50 mg/kg (twice daily) | Cancer | |
| Dogs | ||||
| Beagle | Intravenous (i.v.) infusion | 15, 30, 60 mg/kg/day (90 days) | Toxicology | |
| Beagle | Intravenous (i.v.) single dose | 20 mg/kg | Pharmacokinetics | |
| Beagle | Intragastric (i.g.) | 5 mg/kg | Pharmacokinetics |
Table 2: Pharmacokinetic Parameters of Wogonin in Animal Models
| Animal Model | Route of Administration | Dose | Cmax | Tmax | T½ (Elimination Half-life) | Oral Bioavailability (%) | Reference(s) |
| Rats | |||||||
| Sprague-Dawley | Intravenous (i.v.) | 10 mg/kg | - | - | ~14 min | - | |
| Sprague-Dawley | Intravenous (i.v.) | 20 mg/kg | - | - | ~14 min | - | |
| Sprague-Dawley | Intravenous (i.v.) | 40 mg/kg | - | - | ~14 min | - | |
| Sprague-Dawley | Intragastric (i.g.) | 100 mg/kg | 300 ng/mL | 28 min | - | 1.10% | |
| Sprague-Dawley | Intravenous (i.v.) | 5 mg/kg | - | - | 23.06 min | - | |
| Sprague-Dawley | Oral | 5 mg/kg | - | - | 7.4 h | - | |
| Dogs | |||||||
| Beagle | Intravenous (i.v.) | 20 mg/kg | - | - | 1.51 ± 0.43 h | - | |
| Beagle | Intragastric (i.g.) | 5 mg/kg | 12.3 ± 3.3 ng/mL | - | 4.94 ± 2.53 h | - |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established methods cited in the literature and should be adapted to specific experimental designs and institutional guidelines.
Induction of Animal Models
This model is used to study allergic airway inflammation.
-
Materials: Ovalbumin (OVA), Aluminum hydroxide (Alum), Phosphate-buffered saline (PBS).
-
Procedure:
-
Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS. For control groups, administer PBS with alum only.
-
Challenge: From day 28 to 30, expose mice to an aerosol of 2% OVA in PBS for 20-30 minutes daily using a nebulizer.
-
Wogonin Administration: Wogonin can be administered orally or via i.p. injection at the desired dose for a specified period before and/or during the challenge phase.
-
Endpoint Analysis: Within 24 hours after the final OVA challenge, sacrifice the mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, and lung tissue for histology.
-
This model is used to study chronic inflammation and rheumatoid arthritis.
-
Materials: Complete Freund's Adjuvant (CFA).
-
Procedure:
-
Induction: On day 0, administer a single subcutaneous injection of 0.1 mL of CFA into the subplantar region of the left hind paw of the rat under light anesthesia.
-
Monitoring: Monitor the development of arthritis, characterized by paw swelling (edema) and redness. Measure paw volume using a plethysmometer at regular intervals.
-
Wogonin Administration: Begin oral gavage or i.p. injection of Wogonin at the desired dosage from day 0 and continue for the duration of the study (e.g., 35 days).
-
Endpoint Analysis: At the end of the study, collect blood for hematological and biochemical analysis, and hind paws for histological examination of joint inflammation and damage.
-
This model is used to evaluate the anti-cancer efficacy of compounds in vivo.
-
Materials: Cancer cell line of interest, appropriate cell culture medium, PBS, Matrigel (optional), immunodeficient mice (e.g., BALB/c nude).
-
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-5 x 10⁶ cells) into the flank of each mouse. Mixing the cell suspension 1:1 with Matrigel can improve tumor take rates.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Wogonin Administration: Administer Wogonin via the desired route (e.g., i.p. injection) at the specified dose and schedule.
-
Endpoint Analysis: Measure tumor volume with calipers regularly. At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tumors can be used for histological and molecular analysis.
-
Key Experimental Assays
-
Principle: To detect the levels of specific phosphorylated proteins in tissue or cell lysates as an indicator of signaling pathway activation.
-
Procedure:
-
Protein Extraction: Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, total p65, p-STAT6, or total STAT6 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
-
Principle: To quantify the concentration of specific cytokines in serum, plasma, or BALF.
-
Procedure:
-
Sample Preparation: Collect blood and process to obtain serum, or collect BALF. Dilute samples as necessary.
-
Assay: Use a commercial ELISA kit for mouse or rat TNF-α or IL-4 and follow the manufacturer's instructions. A general procedure is as follows:
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
-
Principle: To visualize tissue morphology, inflammatory cell infiltration, and mucus production in lung sections.
-
Procedure:
-
Tissue Processing: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Hematoxylin and Eosin (H&E) Staining:
-
Stain with Mayer's hematoxylin for 8 minutes.
-
Wash in running tap water.
-
Differentiate with acid alcohol and blue in Scott's tap water.
-
Counterstain with eosin for 1-2 minutes.
-
Dehydrate, clear, and mount.
-
-
Periodic Acid-Schiff (PAS) Staining (for mucus):
-
Oxidize sections in 0.5% periodic acid solution.
-
Rinse in distilled water.
-
Place in Schiff reagent.
-
Wash in lukewarm tap water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Microscopy: Examine the stained sections under a light microscope to assess inflammation and goblet cell hyperplasia.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by Wogonin and a general experimental workflow for in vivo studies.
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols: Wogonin as a Chemosensitizer in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wogonin, a flavonoid compound isolated from the root of Scutellaria baicalensis (Chinese skullcap), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties[1][2]. Preclinical studies have demonstrated wogonin's ability to inhibit tumor growth, induce apoptosis, and prevent metastasis across a wide range of cancers[3][4]. A particularly promising application of wogonin is its role as a chemosensitizer. Many conventional chemotherapy treatments are hampered by the development of multidrug resistance (MDR) in cancer cells[5]. Wogonin can enhance the efficacy of standard chemotherapeutic agents, such as cisplatin, doxorubicin, and gemcitabine, by reversing this resistance and sensitizing cancer cells to treatment, often with minimal toxicity to normal cells. This document provides an overview of the mechanisms, quantitative effects, and experimental protocols for utilizing wogonin in combination cancer therapy research.
Mechanisms of Wogonin-Mediated Chemosensitization
Wogonin enhances the cytotoxic effects of chemotherapeutic drugs through multiple mechanisms, primarily by modulating signaling pathways involved in cell survival, apoptosis, and drug resistance.
Reversal of Multidrug Resistance (MDR)
A primary challenge in chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Multidrug Resistance Protein 1 (MRP1), which actively pump drugs out of cancer cells. Wogonin has been shown to counteract this effect.
-
Inhibition of Nrf2/ARE Pathway : In adriamycin (doxorubicin)-resistant human myelogenous leukemia cells (K562/A02), wogonin reverses MDR by downregulating MRP1 expression. This is achieved by inhibiting the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which regulates the expression of resistance-related proteins.
References
- 1. Wogonin Increases Cisplatin Sensitivity in Ovarian Cancer Cells Through Inhibition of the Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. admaconcology.com [admaconcology.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Wogonin and its analogs for the prevention and treatment of cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
Application Notes and Protocols for Wogonin-Induced Apoptosis in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wogonin, a flavonoid compound extracted from the medicinal plant Scutellaria baicalensis, has demonstrated significant anti-cancer properties in various malignancies, including breast cancer.[1] These application notes provide a comprehensive overview of the mechanisms by which wogonin induces apoptosis in breast cancer cells and offer detailed protocols for key experiments to study its effects. Wogonin has been shown to inhibit the proliferation of breast cancer cells in a concentration and time-dependent manner, making it a promising candidate for further investigation in cancer therapy.[2][3]
Mechanism of Action
Wogonin induces apoptosis in breast cancer cells through a multi-faceted approach, primarily by targeting key signaling pathways and modulating the expression of apoptosis-related proteins.
Signaling Pathways Involved:
-
PI3K/Akt Pathway: Wogonin has been observed to suppress the phosphorylation of PI3K and Akt, key components of a signaling pathway crucial for cell survival and proliferation.[4] Inhibition of this pathway contributes to the pro-apoptotic effects of wogonin.
-
MAPK Pathway: Wogonin activates the ERK and p38 MAPK signaling pathways, which are involved in mediating apoptosis in response to cellular stress.[5]
-
JAK/STAT Pathway: Wogonin has also been shown to perturb the JAK/STAT3 signaling pathway, which is implicated in tumor proliferation and metastasis.
Modulation of Apoptosis-Related Proteins:
-
Bcl-2 Family Proteins: Wogonin treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.
-
Caspase Activation: Wogonin treatment results in the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical changes of apoptosis.
-
Survivin: Wogonin has been shown to down-regulate the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.
Data Presentation
The following tables summarize the quantitative effects of wogonin on breast cancer cell lines based on published data.
Table 1: Cytotoxicity of Wogonin in Breast Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment Duration | IC50 (µM) | Citation |
| MCF-7 | 48 hours | ~140 | |
| MCF-7 | 72 hours | ~85 | |
| MDA-MB-231 | 24 and 48 hours | No significant cytotoxicity up to 20 µM |
Table 2: Apoptosis Induction by Wogonin in MCF-7 Cells (Acridine Orange/Ethidium Bromide Staining)
| Wogonin Concentration (µM) | Treatment Duration | % Apoptotic Cells (Early + Late) | Citation |
| 50 | 72 hours | >50% | |
| 100 | 72 hours | >50% |
Note: Data represents the percentage of apoptotic cells as determined by fluorescent microscopy after staining with acridine orange and ethidium bromide.
Table 3: Effect of Wogonin on Apoptosis-Related Protein Expression in Breast Cancer Cells
| Cell Line | Protein | Effect | Citation |
| MCF-7 | Bax | Increased | |
| MCF-7 | Bcl-2 | Decreased | |
| MCF-7 | Cleaved Caspase-3 | Increased | |
| MCF-7 | Cleaved Caspase-8 | Increased | |
| MCF-7 | Cleaved Caspase-9 | Increased | |
| MDA-MB-231 | Bax | Increased | |
| MDA-MB-231 | Bcl-2 | Decreased | |
| MDA-MB-231 | Cleaved Caspase-3 | Increased |
Note: This table indicates the qualitative changes in protein expression as determined by Western blot analysis. Quantitative fold-changes are not consistently reported across studies.
Visualizations
Caption: Wogonin-induced apoptosis signaling pathway in breast cancer cells.
Caption: General experimental workflow for studying wogonin's effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of wogonin on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Wogonin stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Wogonin Treatment: Prepare serial dilutions of wogonin in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the wogonin dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting cell viability against wogonin concentration.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following wogonin treatment.
Materials:
-
Wogonin-treated and control breast cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with various concentrations of wogonin for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
Wogonin-treated and control breast cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Wogonin-treated and control breast cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol measures the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Materials:
-
Wogonin-treated and control breast cancer cells
-
JC-1 reagent
-
Assay buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well black plate, coverslips in a 24-well plate) and treat with wogonin.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium and add the JC-1 staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells with the provided assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Plate Reader: Measure the fluorescence intensity at both red (~590 nm emission) and green (~525 nm emission) wavelengths. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
-
References
Application Notes and Protocols: Wogonin for Inhibiting Migration and Invasion of Melanoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant potential as an anti-cancer agent.[1][2][3] This document provides detailed application notes and protocols for utilizing wogonin to inhibit the migration and invasion of melanoma cells. The information presented is intended to guide researchers in designing and executing experiments to investigate the therapeutic effects of wogonin on melanoma metastasis. Wogonin has been shown to suppress the growth of various tumor cells, inhibit angiogenesis, and impede metastasis and invasion.[3]
Mechanism of Action
Wogonin exerts its anti-migratory and anti-invasive effects on melanoma cells by targeting multiple signaling pathways. A primary mechanism involves the inhibition of Ras-mediated pathways, specifically the Extracellular Regulated protein Kinases (ERK) and Protein Kinase B (AKT) pathways.[4] This inhibition leads to the downregulation of Matrix Metalloproteinase-2 (MMP-2) and Rac1, proteins crucial for extracellular matrix degradation and cytoskeletal reorganization, respectively. Wogonin has been observed to suppress the phosphorylation of ERK and AKT in a concentration-dependent manner. Furthermore, wogonin's inhibitory action extends to the PI3K/AKT signaling cascade by down-regulating the expression of PI3K and PDK1. The NF-κB pathway, a downstream effector of PI3K/AKT, is also blocked by wogonin, contributing to the reduced expression of MMP-2. Additionally, wogonin has been found to inhibit the Hedgehog (Hh) signaling pathway in melanoma cells, which is associated with inflammation and glycolysis, further contributing to its anti-tumor effects.
Data Presentation
Table 1: Effect of Wogonin on Protein Expression and Phosphorylation in B16-F10 Melanoma Cells
| Target Protein | Wogonin Concentration (µM) | Inhibition Rate (%) | Reference |
| MMP-2 | 15 | 16 | |
| 30 | Not specified | ||
| 60 | 60 | ||
| p-ERK | 60 | ~43 | |
| p-AKT | 60 | ~64 | |
| PI3K | 15 | 13 | |
| 30 | 21 | ||
| 60 | 54 | ||
| PDK1 | 15 | 12 | |
| 30 | 30 | ||
| 60 | 58 |
Table 2: Effect of Wogonin on IGF-1-Induced Protein Phosphorylation in B16-F10 Melanoma Cells
| Target Protein | Wogonin Concentration (µM) | Inhibition Rate (%) | Reference |
| p-IκBα | 15 | 2 | |
| 30 | 41 | ||
| 60 | 54 | ||
| p-IKKα | 15 | 3 | |
| 30 | 34 | ||
| 60 | 49 |
Experimental Protocols
1. Cell Culture and Wogonin Preparation
-
Cell Line: B16-F10 murine melanoma cells or A375 human melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Wogonin Stock Solution: Dissolve wogonin in dimethyl sulfoxide (DMSO) to create a stock solution. Store at -20°C. The final concentration of DMSO in the culture medium should not exceed 0.1%.
2. Western Blot Analysis
This protocol is for determining the expression levels of total and phosphorylated proteins involved in migration and invasion pathways.
-
Cell Treatment: Seed melanoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of wogonin (e.g., 15, 30, 60 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-MMP-2, anti-p-ERK, anti-p-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
3. Wound Healing Assay (Migration Assay)
This assay assesses the effect of wogonin on cell migration.
-
Cell Seeding: Seed melanoma cells in a 6-well plate and grow to confluence.
-
Creating the Wound: Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.
-
Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing different concentrations of wogonin.
-
Image Acquisition: Capture images of the wound at 0 hours and after a specified time (e.g., 24 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure compared to the control group.
4. Transwell Invasion Assay
This assay evaluates the inhibitory effect of wogonin on cell invasion through an extracellular matrix.
-
Chamber Preparation: Use transwell inserts with an 8 µm pore size. Coat the upper surface of the insert membrane with Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend melanoma cells in serum-free medium containing different concentrations of wogonin and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Analysis: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of invasion inhibition relative to the control.
Mandatory Visualizations
Caption: Wogonin signaling pathway in melanoma cells.
Caption: Experimental workflow for wogonin studies.
References
- 1. Wogonin suppresses melanoma cell B16-F10 invasion and migration by inhibiting Ras-medicated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. admaconcology.com [admaconcology.com]
- 4. Wogonin Suppresses Melanoma Cell B16-F10 Invasion and Migration by Inhibiting Ras-Medicated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Quantification of Wogonin in Plant Extracts
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of wogonin in plant extracts, particularly from Scutellaria species. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring accurate and reproducible quantification of wogonin.
Introduction
Wogonin, a flavonoid found in the roots of Scutellaria baicalensis (Baikal skullcap) and other related species, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Accurate quantification of wogonin in plant extracts is crucial for the standardization of herbal products and for pharmacokinetic studies. This document provides a comprehensive protocol for the HPLC-based quantification of wogonin, along with method validation data.
Experimental
Materials and Reagents
-
Wogonin reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Water (deionized or HPLC grade)
-
Plant extract samples (e.g., Scutellaria baicalensis root extract)
Instrumentation
An HPLC system equipped with the following components was used:
-
Quaternary or binary pump with a degasser
-
Autosampler
-
Column oven
-
Variable wavelength UV detector
Chromatographic Conditions
The following HPLC conditions are recommended for the separation and quantification of wogonin:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Luna C18, 5 µm, 150 x 4.6 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection Wavelength | 270 nm[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 55 | 45 |
| 2 | 55 | 45 |
| 10 | 40 | 60 |
| 30 | 30 | 70 |
| 31 | 1 | 99 |
| 32 | 1 | 99 |
| 33 | 55 | 45 |
| 35 | 55 | 45 |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of wogonin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction from Plant Material: a. Weigh 1.0 g of powdered, dried plant material (e.g., Scutellaria root). b. Add 20 mL of methanol and extract using sonication for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 10 minutes. d. Collect the supernatant. Repeat the extraction process on the residue twice more. e. Combine the supernatants and evaporate to dryness under reduced pressure. f. Reconstitute the dried extract in 10 mL of methanol.
-
Final Sample Preparation: a. Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial. b. The sample is now ready for injection.
Method Validation
The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 4.34 ng/mL |
| LOQ | 13.16 ng/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Results and Discussion
The developed HPLC method provides excellent separation of wogonin from other components typically present in Scutellaria extracts. A representative chromatogram is shown in Figure 1. The retention time for wogonin under the specified conditions is approximately 21.9 minutes. The method is sensitive, with a low LOD and LOQ, making it suitable for the quantification of wogonin even at low concentrations in plant extracts.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of wogonin in plant extracts. The detailed protocol and validation data demonstrate that the method is accurate, precise, and sensitive, making it a valuable tool for quality control and research purposes in the pharmaceutical and herbal industries.
Experimental Workflow
Caption: Experimental workflow for HPLC quantification of wogonin.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes and Protocols for Wogonin Delivery Using Nanoparticle-Based Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant potential as an anticancer agent.[1][2] Its therapeutic efficacy is often limited by its poor water solubility and low bioavailability.[1][3][4] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and targeted delivery of wogonin to cancer cells. These systems can provide sustained drug release, improve pharmacokinetic profiles, and increase cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for the development and evaluation of wogonin-loaded nanoparticle systems.
Data Presentation: Physicochemical and Pharmacokinetic Properties of Wogonin Nanoparticles
The following tables summarize key quantitative data from various studies on wogonin-loaded nanoparticles, facilitating a clear comparison of different formulations.
Table 1: Physicochemical Characterization of Wogonin-Loaded Nanoparticles
| Nanoparticle Type | Core Materials | Average Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Stearic acid | ~150 | -30 | Not Reported | >90 | |
| Magnetic Nanoparticles (MNPs) | Fe₃O₄ | ~10-20 | Not Reported | Not Reported | Not Reported | |
| Liposomes | Phospholipids, Cholesterol | ~100-200 | Not Reported | Not Reported | Not Reported | |
| Solid Dispersions (SDs) | Polyvinylpyrrolidone K30 (PVP K30) | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Table 2: In Vitro Drug Release and Cytotoxicity of Wogonin Formulations
| Nanoparticle Type | Cell Line | Assay | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | MCF-7 (Breast Cancer) | MTT Assay | Sustained release up to 72h; Enhanced cytotoxicity compared to free wogonin. | |
| Magnetic Nanoparticles (MNPs) | Raji (Lymphoma) | MTT Assay | Enhanced cell inhibition, apoptosis, and cell cycle arrest compared to free wogonin. | |
| Wogonin Solution | Caov-3, A2780 (Ovarian Cancer) | MTT Assay | Dose-dependent inhibition of cell proliferation. | |
| Wogonin Solution | HNC cells | MTT Assay | Selectively reduces viability of HNC cells over normal cells. |
Table 3: Pharmacokinetic Parameters of Wogonin and its Formulations in Animal Models
| Formulation | Animal Model | Administration Route | Cₘₐₓ (µg/L) | Tₘₐₓ (h) | Absolute Bioavailability (%) | Reference |
| Wogonin (Crude) | Beagle Dogs | Intragastric (i.g.) | 2.5 ± 1.1 | 0.7 ± 0.3 | 0.59 ± 0.35 | |
| Wogonin Solid Dispersion | Beagle Dogs | Intragastric (i.g.) | 7.9 ± 3.3 | 0.3 ± 0.2 | Not Reported | |
| Wogonin Arginine Solution | Beagle Dogs | Intragastric (i.g.) | Not Reported | Not Reported | 3.65 ± 2.60 | |
| Wogonin Solution | Rats | Intravenous (i.v.) | 6838.7 ± 1322.1 | Not Applicable | Not Applicable | |
| Wogonin Solution | Rats | Intragastric (i.g.) | 300 ng/mL | ~0.47 | 1.10 | |
| Scutellaria baicalensis Extract | Rats | Oral | 79.8 ng/mL | 0.25 | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of wogonin-loaded nanoparticles.
Protocol 1: Preparation of Wogonin-Loaded Solid Lipid Nanoparticles (W-SLNs)
This protocol is based on the hot-melted evaporation technique.
Materials:
-
Wogonin
-
Stearic Acid (lipid matrix)
-
Surfactant (e.g., Polysorbate 80)
-
Organic Solvent (e.g., Chloroform)
-
Phosphate Buffered Saline (PBS)
-
High-speed homogenizer
-
Ultrasonicator
-
Rotary evaporator
Procedure:
-
Dissolve wogonin and stearic acid in an organic solvent such as chloroform.
-
Prepare an aqueous phase containing a surfactant (e.g., 1.5% Polysorbate 80) and preheat to 70°C.
-
Heat the organic phase to 70°C.
-
Add the heated organic phase to the preheated aqueous phase under high-speed homogenization to form a primary emulsion.
-
Subject the primary emulsion to ultrasonication to reduce the particle size.
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
The resulting aqueous dispersion contains the Wogonin-Loaded Solid Lipid Nanoparticles (W-SLNs).
-
Collect and wash the W-SLNs by centrifugation and resuspend in a suitable medium for further analysis.
Protocol 2: Preparation of Wogonin-Loaded Magnetic Nanoparticles (W-MNPs)
This protocol describes the fabrication of wogonin-loaded magnetic nanoparticles by mechanical absorption polymerization.
Materials:
-
Wogonin
-
Fe₃O₄ nanoparticles (citric acid-coated)
-
Deionized water
Procedure:
-
Disperse citric acid-coated Fe₃O₄ nanoparticles in deionized water.
-
Add wogonin to the nanoparticle suspension.
-
Stir the mixture vigorously at room temperature for a specified period (e.g., 24 hours) to allow for the adsorption of wogonin onto the surface of the magnetic nanoparticles.
-
Collect the wogonin-loaded magnetic nanoparticles using a magnet.
-
Wash the collected nanoparticles multiple times with deionized water to remove any unloaded wogonin.
-
Dry the W-MNPs under vacuum for further use.
Protocol 3: Preparation of Wogonin-Loaded Liposomes
This protocol is based on the thin-film hydration method.
Materials:
-
Wogonin
-
Phospholipids (e.g., Soy Phosphatidylcholine)
-
Cholesterol
-
Organic solvent mixture (e.g., Chloroform:Methanol, 1:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve wogonin, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.
-
The resulting suspension contains the wogonin-loaded liposomes.
Protocol 4: Characterization of Wogonin-Loaded Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in deionized water. Analyze the sample using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
2. Morphological Examination:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. Allow the sample to dry. Observe the morphology of the nanoparticles under a transmission electron microscope.
3. Drug Loading and Encapsulation Efficiency:
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation.
-
Quantify the amount of free wogonin in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated wogonin and quantify the total amount of wogonin.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 5: In Vitro Cytotoxicity Assay
This protocol utilizes the MTT assay to assess the cytotoxicity of wogonin formulations.
Materials:
-
Cancer cell line (e.g., MCF-7, Raji, A2780)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Wogonin-loaded nanoparticles, free wogonin, and blank nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of free wogonin, wogonin-loaded nanoparticles, and blank nanoparticles. Include a control group with untreated cells.
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the control group.
Protocol 6: In Vivo Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in a rat model.
Animals:
-
Sprague-Dawley rats.
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer the wogonin formulation (e.g., wogonin-loaded nanoparticles or free wogonin solution) via the desired route (e.g., intravenous or oral).
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract wogonin from the plasma samples using a suitable solvent.
-
Quantify the concentration of wogonin in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Calculate the pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life) using appropriate software.
Visualizations: Signaling Pathways and Experimental Workflows
Wogonin's Impact on Cancer Cell Signaling
Wogonin exerts its anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and survival. A key target is the PI3K/Akt pathway, which is often hyperactivated in cancer.
Caption: Wogonin induces apoptosis by inhibiting the PI3K/Akt signaling pathway.
General Experimental Workflow for Nanoparticle-Based Drug Delivery
The development and evaluation of a nanoparticle-based drug delivery system for wogonin typically follows a structured workflow, from formulation to preclinical testing.
Caption: Experimental workflow for developing wogonin-loaded nanoparticles.
References
- 1. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wogonin and its analogs for the prevention and treatment of cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cell signaling pathways by Wogonin in different cancers: Mechanistic review | Cellular and Molecular Biology [cellmolbiol.org]
Application Notes and Protocols: Investigating the Impact of Wogonin on the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of wogonin, a natural flavonoid, on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The provided protocols and data summaries are intended to facilitate research into wogonin's potential as a therapeutic agent, particularly in oncology and inflammatory diseases where STAT3 is a key player.
Introduction to Wogonin and the STAT3 Signaling Pathway
Wogonin, a flavonoid compound extracted from the medicinal plant Scutellaria baicalensis, has demonstrated significant anti-tumor and anti-inflammatory properties.[1] One of its key mechanisms of action is the modulation of the STAT3 signaling pathway.[2][3] STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, invasion, and immunosuppression.[4] Wogonin has been shown to directly inhibit the activation of STAT3 by preventing its phosphorylation at tyrosine 705, a critical step for its dimerization, nuclear translocation, and DNA binding.[4] By suppressing STAT3 signaling, wogonin can inhibit the expression of various downstream target genes involved in oncogenesis and inflammation.
Data Presentation: The Effect of Wogonin on STAT3 Signaling
The following tables summarize the quantitative and qualitative effects of wogonin on the STAT3 pathway and associated cellular responses as reported in preclinical studies.
Table 1: In Vitro Efficacy of Wogonin
| Cell Line | Cancer Type | Wogonin Concentration | Effect on STAT3 Signaling | Cellular Outcome |
| SW48 | Colorectal Cancer | Not specified | Inhibition of STAT3 signal transduction | Induction of autophagy, apoptosis, and G2/M cell cycle arrest. |
| SGC-7901, BGC-823 | Gastric Cancer | Not specified | Downregulation of the JAK-STAT3 pathway | Inhibition of proliferation, migration, and invasion; induction of apoptosis and G0/G1 cell cycle arrest. |
| MDA-MB-231, 4T1 | Breast Cancer | 50–100 μM | Suppression of STAT3 | Induction of cellular senescence. |
| Gastric Cancer Cells | Gastric Cancer | Not specified | Inhibition of STAT3 activation on tyrosine 705 | Downregulation of B7H1 expression. |
| CCD-18Co (Normal) | Colon Fibroblast | >100 µM (IC50) | Not specified | Negligible cytotoxic effects. |
Table 2: In Vivo Efficacy of Wogonin
| Animal Model | Cancer Type | Wogonin Dosage | Effect on STAT3 Signaling | Therapeutic Outcome |
| Xenograft Mice | Gastric Cancer | 60 mg/kg/day | Modulation of the JAK-STAT3 pathway | Significant inhibition of tumor growth. |
Mandatory Visualizations
Here are diagrams illustrating the STAT3 signaling pathway, wogonin's mechanism of action, and a typical experimental workflow.
Caption: Wogonin inhibits the JAK-STAT3 signaling pathway.
Caption: Experimental workflow for studying wogonin's effect on STAT3.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of wogonin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Wogonin (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Wogonin Treatment: Prepare serial dilutions of wogonin in culture medium. Replace the medium in the wells with 100 µL of the wogonin dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value of wogonin.
Western Blot Analysis for p-STAT3 and Total STAT3
This protocol is to assess the effect of wogonin on the phosphorylation of STAT3.
Materials:
-
Cancer cells treated with wogonin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-p-STAT3 (Tyr705) and mouse anti-total STAT3
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the wogonin-treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL reagent. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total STAT3, strip the membrane and re-probe with the total STAT3 antibody, followed by the appropriate secondary antibody and detection. A loading control like β-actin or GAPDH should also be probed.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to wogonin treatment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Wogonin
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Wogonin Treatment: After 24 hours, treat the cells with various concentrations of wogonin. Include a positive control (e.g., IL-6 to stimulate STAT3) and a vehicle control.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the STAT3 transcriptional activity in wogonin-treated cells to the controls.
References
- 1. Wogonin suppresses proliferation, invasion and migration in gastric cancer cells via targeting the JAK-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A flavone, Wogonin from Scutellaria baicalensis inhibits the proliferation of human colorectal cancer cells by inducing of autophagy, apoptosis and G2/M cell cycle arrest via modulating the PI3K/AKT and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wogonin Inhibits Tumor-derived Regulatory Molecules by Suppressing STAT3 Signaling to Promote Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Wogonin in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wogonin is a naturally occurring O-methylated flavonoid extracted from the root of Scutellaria baicalensis Georgi, a medicinal herb used in traditional medicine.[1][2] Preclinical studies have identified wogonin as a potent neuroprotective agent with significant therapeutic potential for a range of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's.[1][3] Its neuroprotective effects are attributed to a multi-target mechanism of action, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] Wogonin modulates key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, to mitigate neuronal damage and shows promise in addressing specific pathological hallmarks like amyloid-β accumulation and tau hyperphosphorylation.
These application notes provide a summary of quantitative data and detailed experimental protocols for utilizing wogonin in common in vitro and in vivo models of neurodegenerative diseases.
Section 1: Wogonin in Alzheimer's Disease (AD) Models
Application Summary: In Alzheimer's disease models, wogonin demonstrates a dual therapeutic action. It interferes with the amyloidogenic pathway by reducing the activity of β-secretase (BACE1) and inhibiting the aggregation of amyloid-β (Aβ) peptides. Simultaneously, it promotes the clearance of Aβ and reduces the hyperphosphorylation of tau protein by modulating the mTOR signaling pathway, a key regulator of autophagy and protein synthesis.
Quantitative Data Presentation
Table 1: Effects of Wogonin in Alzheimer's Disease Models
| Model System | Treatment/Concentration | Key Biomarker | Observed Effect | Reference |
|---|---|---|---|---|
| 3xTg-AD Mice | Oral Administration | Phospho-Tau (p-Tau) | Level reduced to 1.3-fold over WT (vs. 3.0-fold in vehicle AD mice) | |
| 3xTg-AD Mice | Oral Administration | Total Tau | Level reduced to 1.5-fold over WT (vs. 3.4-fold in vehicle AD mice) | |
| 3xTg-AD Mice | Oral Administration | Aβ High Molecular Weight Oligomers | Decreased to 0.7-fold compared to vehicle-treated AD mice | |
| Tet-On Aβ₄₂-GFP SH-SY5Y Cells | 10 µM Wogonin | Mitochondrial Membrane Potential (Δψm) | Loss of potential was only 11.4% (vs. 27.9% loss in Aβ-induced cells) | |
| Tet-On Aβ₄₂-GFP SH-SY5Y Cells | 10 µM Wogonin | Cleaved PARP (Apoptosis marker) | Level decreased to 1.0-fold (vs. 1.5-fold increase in Aβ-induced cells) | |
| PC12 Cells (Aβ₂₅₋₃₅-induced) | 10-100 µM Wogonin | Mitochondrial Membrane Potential (MMP) | Significantly restored MMP collapse induced by Aβ exposure |
| PC12 Cells (Aβ₂₅₋₃₅-induced) | 10-100 µM Wogonin | Bax/Bcl-2 Ratio | Suppressed the Aβ-induced increase in this pro-apoptotic ratio | |
Signaling Pathways and Mechanisms
Wogonin's efficacy in AD models is linked to its ability to inhibit two critical pathways. Firstly, it downregulates the amyloidogenic pathway by reducing BACE1 expression, which in turn decreases the cleavage of Amyloid Precursor Protein (APP) into pathogenic Aβ peptides. Secondly, it inhibits the mammalian target of rapamycin (mTOR) pathway. This inhibition has two beneficial downstream effects: it enhances autophagy, which promotes the clearance of aggregated Aβ, and it suppresses the activity of glycogen synthase kinase-3β (GSK3β), a primary kinase responsible for the hyperphosphorylation of Tau protein.
Experimental Protocols
Protocol 1.1: In Vitro Aβ-Induced Neurotoxicity Model
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.
-
Wogonin Preparation: Prepare a 100 mM stock solution of wogonin in DMSO. For experiments, dilute the stock solution in culture media to final concentrations (e.g., 1, 10, 25, 50 µM). Ensure the final DMSO concentration is below 0.1%.
-
Toxicity Induction: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). After 24 hours, pre-treat cells with varying concentrations of wogonin for 1-2 hours.
-
Aβ Treatment: Add aggregated Aβ₂₅₋₃₅ (e.g., 25 µM) or Aβ₄₂ oligomers to the media and incubate for 24-48 hours to induce neurotoxicity.
-
Endpoint Analysis:
-
Cell Viability: Use MTT or MTS assay to quantify cell viability.
-
Apoptosis: Measure apoptosis using Annexin V/PI staining with flow cytometry or by Western blot for cleaved caspase-3 and the Bax/Bcl-2 ratio.
-
Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRM.
-
Protein Expression: Perform Western blotting to measure levels of p-Tau, total Tau, BACE1, and APP C-terminal fragments (APP-CTF).
-
Protocol 1.2: In Vivo 3xTg-AD Mouse Model
-
Animal Model: Use triple-transgenic (3xTg-AD) mice, which develop both Aβ plaques and tau pathology, with non-transgenic littermates as controls. House animals under standard conditions with ad libitum access to food and water.
-
Wogonin Administration: Begin treatment at an age when pathology is developing (e.g., 6-8 months). Administer wogonin orally via gavage at a specified dose (e.g., 20-50 mg/kg/day) for a period of 2-3 months. A vehicle control group (e.g., saline with 0.5% carboxymethylcellulose) should be included.
-
Behavioral Testing: In the final weeks of treatment, perform a battery of behavioral tests to assess cognitive function.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and perfuse with saline. Harvest brains; use one hemisphere for histology and the other for biochemical analysis.
-
Biochemistry: Homogenize cortex and hippocampus tissue for Western blot or ELISA analysis to quantify levels of soluble/insoluble Aβ₄₀/Aβ₄₂, Aβ oligomers, BACE1, p-Tau, and total Tau.
-
Histology: Use cryo-sections or paraffin-embedded sections for immunohistochemistry or immunofluorescence to visualize Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and neurofibrillary tangles (e.g., with AT8 antibody).
-
Section 2: Wogonin in General Neuroprotection Models
Application Summary: Wogonin's potent anti-inflammatory and antioxidant activities are highly relevant for neurodegenerative conditions where these processes are key drivers of pathology, such as Parkinson's disease. While one study found wogonin did not inhibit α-synuclein fibrillation in a ThT assay, its ability to protect neurons from oxidative stress and microglial-driven inflammation is a promising therapeutic strategy. These effects have been extensively characterized in acute injury models like traumatic brain injury (TBI) and cerebral ischemia, which serve as excellent platforms to study wogonin's fundamental neuroprotective mechanisms.
Quantitative Data Presentation
Table 2: Effects of Wogonin in Neuroinflammation and Oxidative Stress Models
| Model System | Treatment/Concentration | Key Biomarker | Observed Effect | Reference |
|---|---|---|---|---|
| TBI Rat Model | Intraperitoneal Injection | Neuronal Loss (Hippocampus) | Significantly prevented the loss of pyramidal cells 24h post-injury | |
| TBI Rat Model | Intraperitoneal Injection | Superoxide Dismutase (SOD), Catalase (CAT) | Significantly increased levels of these antioxidant enzymes in the hippocampus | |
| TBI Rat Model | Intraperitoneal Injection | Malondialdehyde (MDA), Reactive Oxygen Species (ROS) | Significantly inhibited the production of these oxidative stress markers | |
| TBI Mouse Model | 40 mg/kg Wogonin | Contusion Volume | Significantly reduced contusion volume up to 28 days post-injury | |
| TBI Mouse Model | 40 mg/kg Wogonin | IL-1β, IL-6, MIP-2 | Markedly reduced expression of these inflammatory mediators | |
| LPS-stimulated Microglia | 10-50 µM Wogonin | Nitric Oxide (NO), TNF-α, IL-1β | Diminished the production of these pro-inflammatory molecules |
| PC12 Cells (Aβ₂₅₋₃₅-induced) | 10-100 µM Wogonin | iNOS, COX-2 Expression | Inhibited the expression of these inflammatory enzymes | |
Signaling Pathways and Mechanisms
Wogonin confers neuroprotection by suppressing inflammatory signaling and bolstering the cell's endogenous antioxidant response. It inhibits the activation of microglia, the brain's resident immune cells, by blocking the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. This leads to a marked reduction in the production of neurotoxic inflammatory mediators. Furthermore, wogonin activates the PI3K/Akt pathway, which in turn promotes the nuclear translocation of Nrf2. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
Experimental Protocols
Protocol 2.1: In Vitro Neuroinflammation Model (LPS-Stimulated Microglia)
-
Cell Culture: Culture primary microglia from neonatal rodent pups or use a microglial cell line like BV-2. Maintain in DMEM/F12 with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Wogonin Preparation: Use a DMSO stock solution diluted in media to achieve final concentrations of 1-50 µM.
-
Inflammatory Stimulation: Seed cells and allow them to adhere. Pre-treat with wogonin for 1-2 hours, then stimulate with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure nitrite levels using the Griess reagent.
-
Cytokine Release: Measure concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercial ELISA kits.
-
Protein Expression: Lyse the cells and perform Western blotting to analyze the expression of iNOS and COX-2, and the phosphorylation status of key signaling proteins like NF-κB p65 and IκBα.
-
Microglial Cytotoxicity: Co-culture LPS-stimulated microglia (with or without wogonin treatment) with a neuronal cell line (e.g., PC12) to assess neuronal viability as an indirect measure of neuroprotection.
-
Protocol 2.2: In Vivo Traumatic Brain Injury (TBI) Model
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice. Anesthetize the animal and perform a craniotomy. Induce brain injury using a controlled cortical impact (CCI) device or a weight-drop model. A sham group should undergo anesthesia and surgery without the impact.
-
Wogonin Administration: Administer wogonin via intraperitoneal (i.p.) injection at various doses (e.g., 20, 40 mg/kg) shortly after the injury (e.g., 10-30 minutes post-TBI). Administer subsequent doses daily for the duration of the experiment.
-
Functional Assessment:
-
Neurological Severity Score (mNSS): Evaluate motor and sensory deficits at multiple time points post-injury (e.g., 1, 3, 7, 14, 28 days).
-
Rotarod Test: Assess motor coordination and balance.
-
-
Tissue Collection and Analysis (e.g., at 24h, 72h, or later time points):
-
Brain Edema: Measure brain water content by comparing the wet and dry weight of the brain hemispheres.
-
Histology: Perfuse animals and prepare brain sections. Perform Nissl or Fluoro-Jade B staining to assess neuronal death and contusion volume. Use Iba1 staining to assess microglial activation.
-
Biochemistry: Homogenize tissue from the lesion penumbra to measure markers of oxidative stress (MDA, ROS, SOD activity) and apoptosis (caspase-3, Bax/Bcl-2) via commercial kits or Western blotting. Analyze inflammatory markers (cytokines, TLR4, NF-κB) by Western blot or ELISA.
-
Section 3: General Protocols and Workflow
Wogonin Preparation and Solubility: Wogonin is poorly soluble in water. For in vitro experiments, it is standard to prepare a high-concentration stock solution (e.g., 50-100 mM) in dimethyl sulfoxide (DMSO). This stock can be stored at -20°C. For final dilutions in aqueous culture media or saline for injection, ensure the final DMSO concentration is non-toxic (typically <0.5% for in vivo and <0.1% for in vitro applications). Sonication may aid in dissolution.
Conclusion
Wogonin is a promising natural compound that acts on multiple pathological cascades relevant to neurodegenerative diseases. Its ability to simultaneously curb neuroinflammation, reduce oxidative stress, inhibit apoptosis, and target specific pathologies like Aβ and Tau accumulation makes it a compelling candidate for further drug development. The protocols outlined here provide a framework for researchers to investigate and validate the therapeutic potential of wogonin in various preclinical models. Future research should focus on optimizing delivery to the CNS, exploring its efficacy in models of Parkinson's and Huntington's disease, and ultimately translating these extensive preclinical findings into clinical studies.
References
- 1. Protective effects of wogonin in the treatment of central nervous system and degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid wogonin from medicinal herb is neuroprotective by inhibiting inflammatory activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Wogonin In Vivo Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with wogonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal in vivo bioavailability of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low plasma concentrations of wogonin in my in vivo studies?
A1: Low plasma concentrations of wogonin are a frequently encountered issue, primarily due to two key factors:
-
Poor Aqueous Solubility: Wogonin is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[1][2][3][4][5]
-
Rapid Metabolism: Wogonin undergoes extensive first-pass metabolism, primarily through glucuronidation in the intestine and liver. This rapid conversion to its metabolites, such as wogonin-7-β-D-glucuronide, leads to low levels of the parent compound in systemic circulation.
Q2: What are the most common strategies to improve the in vivo bioavailability of wogonin?
A2: Several formulation and co-administration strategies can be employed to enhance the bioavailability of wogonin. These include:
-
Solid Dispersions: Creating solid dispersions of wogonin with hydrophilic polymers like polyvinylpyrrolidone K30 (PVP K30) can transform wogonin from a crystalline to a more soluble amorphous state.
-
Nanoformulations: Encapsulating wogonin into nanocarriers such as solid lipid nanoparticles (SLNs) or phospholipid complexes (phytosomes) can improve its solubility, protect it from degradation, and facilitate its absorption.
-
Co-administration: Administering wogonin with inhibitors of metabolizing enzymes, such as piperine (a known CYP3A4 inhibitor), may reduce its first-pass metabolism.
Q3: Which formulation has shown the most significant improvement in wogonin's bioavailability?
A3: Studies have demonstrated that solid dispersions of wogonin with PVP K30 significantly enhance its dissolution and bioavailability. For instance, in a study with beagles, the solid dispersion formulation showed a notable increase in Cmax and AUC compared to the crude wogonin. Nanoformulations also hold great promise for sustained release and improved therapeutic efficacy.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent dosing, differences in food intake, or physiological variations among animals.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of the wogonin formulation for all animals. For oral gavage, ensure the suspension is homogenous.
-
Fasting: Fast animals overnight before dosing to minimize the effect of food on absorption.
-
Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to prevent settling of wogonin particles.
-
Increase Animal Numbers: A larger sample size can help to account for inter-individual variability.
-
Problem 2: Rapid clearance of wogonin from plasma.
-
Possible Cause: Extensive first-pass metabolism.
-
Troubleshooting Steps:
-
Co-administration with Metabolic Inhibitors: Consider co-administering wogonin with a known inhibitor of glucuronidation or relevant cytochrome P450 enzymes.
-
Formulation Strategies for Sustained Release: Employ formulations like solid lipid nanoparticles that can provide a sustained release of wogonin, potentially saturating metabolic pathways over a longer period.
-
Problem 3: Low dissolution rate of the prepared wogonin formulation.
-
Possible Cause: The formulation has not effectively addressed the poor solubility of wogonin.
-
Troubleshooting Steps:
-
Optimize Solid Dispersion Parameters: If using solid dispersions, experiment with different drug-to-polymer ratios and preparation methods (e.g., solvent evaporation vs. hot-melt extrusion) to achieve a fully amorphous state.
-
Particle Size Reduction: For nanoformulations, ensure that the particle size is within the desired nanometer range and that the particle size distribution is narrow.
-
Inclusion of Surfactants: Incorporating pharmaceutically acceptable surfactants in the formulation can improve the wettability and dissolution of wogonin.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of wogonin in various formulations from preclinical studies.
Table 1: Pharmacokinetic Parameters of Wogonin in Beagles After a Single Oral Dose
| Formulation | Dose | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg·h/L) | Absolute Bioavailability (%) | Reference |
| Crude Wogonin | 15 mg/kg | 2.5 ± 1.1 | 0.7 ± 0.3 | 7.1 ± 2.0 | 0.59 ± 0.35 | |
| Solid Dispersion (PVP K30) | 5 mg/kg | 7.9 ± 3.3 | 0.3 ± 0.2 | 21.0 ± 3.2 | - | |
| Wogonin Arginine Solution | 5 mg/kg | 12.3 ± 3.3 | - | 17.8 ± 7.4 (AUC 0-∞) | 3.65 ± 2.60 |
Table 2: Pharmacokinetic Parameters of Wogonin in Rats After a Single Oral Dose
| Formulation | Dose | Cmax (ng/mL) | Tmax (min) | Absolute Bioavailability (%) | Reference |
| Wogonin | 100 mg/kg | 300 | 28 | 1.10 |
Experimental Protocols
Protocol 1: Preparation of Wogonin Solid Dispersion (Solvent Evaporation Method)
This protocol is based on the method described for preparing wogonin solid dispersions with PVP K30.
-
Materials: Wogonin, Polyvinylpyrrolidone K30 (PVP K30), Anhydrous ethanol.
-
Procedure:
-
Weigh wogonin and PVP K30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolve both the wogonin and PVP K30 in a sufficient amount of anhydrous ethanol in a round-bottom flask.
-
Mix the solution thoroughly using a magnetic stirrer until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator with a water bath set at 60°C.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieve the powder through a suitable mesh (e.g., 80 mesh) and store it in a desiccator until further use.
-
Protocol 2: Preparation of Wogonin-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
This is a general protocol for preparing SLNs, which can be adapted for wogonin.
-
Materials: Wogonin, Solid lipid (e.g., glyceryl monostearate, stearic acid), Surfactant (e.g., Poloxamer 188, soy lecithin), Purified water.
-
Procedure:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Disperse the weighed amount of wogonin in the molten lipid.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous surfactant solution to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer for several cycles at a temperature above the lipid's melting point.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be used as is or lyophilized for long-term storage.
-
Protocol 3: Preparation of Wogonin-Phospholipid Complex (Solvent Evaporation Method)
This protocol outlines a general method for preparing a phospholipid complex.
-
Materials: Wogonin, Phosphatidylcholine, Dichloromethane (or another suitable aprotic solvent), n-Hexane.
-
Procedure:
-
Dissolve wogonin and phosphatidylcholine in a 1:2 molar ratio in dichloromethane in a round-bottom flask.
-
Reflux the mixture for 2 hours at a temperature that allows for gentle boiling.
-
After refluxing, concentrate the solution using a rotary evaporator until a thin film is formed on the flask wall.
-
Add n-hexane to the flask and stir to precipitate the wogonin-phospholipid complex.
-
Collect the precipitate by filtration and wash it with n-hexane.
-
Dry the complex under vacuum to obtain a free-flowing powder.
-
Store the dried complex in a desiccator.
-
Mandatory Visualizations
Signaling Pathways
// Nodes Wogonin [label="Wogonin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Wogonin -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PI3K -> Akt [label="Activates", color="#202124"]; Akt -> pAkt [label="Phosphorylation", style=dashed, color="#202124"]; pAkt -> Downstream [label="Activates", color="#202124"]; pAkt -> Apoptosis [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Downstream -> Proliferation [label="Promotes", color="#202124"]; Wogonin -> Apoptosis [label="Induces", color="#34A853", fontcolor="#34A853"];
// Invisible edges for layout {rank=same; Wogonin} {rank=same; PI3K} {rank=same; Akt; pAkt} {rank=same; Downstream} {rank=same; Apoptosis; Proliferation} } Wogonin's inhibition of the PI3K/Akt signaling pathway.
// Nodes Wogonin [label="Wogonin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Wogonin -> ROS [label="Induces", color="#34A853", fontcolor="#34A853"]; ROS -> ERK [label="Activates", color="#202124"]; ROS -> p38 [label="Activates", color="#202124"]; ROS -> JNK [label="Activates", color="#202124"]; ERK -> Apoptosis [label="Promotes", color="#34A853", fontcolor="#34A853"]; p38 -> Apoptosis [label="Promotes", color="#34A853", fontcolor="#34A853"]; JNK -> Apoptosis [label="Promotes", color="#34A853", fontcolor="#34A853"];
// Invisible edges for layout {rank=same; Wogonin} {rank=same; ROS} {rank=same; ERK; p38; JNK} {rank=same; Apoptosis} } Wogonin's activation of MAPK signaling pathways.
// Nodes Wogonin [label="Wogonin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory\nGene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Wogonin -> IKK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335"]; IKK -> IkB [label="Phosphorylates", style=dashed, color="#202124"]; IkB -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; IkB -> IKK [label="Degradation", style=dotted, color="#202124"]; NFkB -> Nucleus [label="Translocation", color="#202124"]; Nucleus -> Inflammation [label="Promotes", color="#202124"];
// Invisible edges for layout {rank=same; Wogonin} {rank=same; IKK} {rank=same; IkB; NFkB} {rank=same; Nucleus} {rank=same; Inflammation} } Wogonin's inhibition of the NF-κB signaling pathway.
// Nodes Wogonin [label="Wogonin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Target Gene\nExpression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Wogonin -> JAK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; JAK -> STAT3 [label="Phosphorylates", style=dashed, color="#202124"]; STAT3 -> pSTAT3 [label="Dimerization", style=dotted, color="#202124"]; pSTAT3 -> Nucleus [label="Translocation", color="#202124"]; Nucleus -> Gene [label="Promotes", color="#202124"];
// Invisible edges for layout {rank=same; Wogonin} {rank=same; JAK} {rank=same; STAT3; pSTAT3} {rank=same; Nucleus} {rank=same; Gene} } Wogonin's inhibition of the STAT3 signaling pathway.
Experimental Workflows
// Nodes start [label="Start: In Vivo Bioavailability Study", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Animal Preparation\n(Fasting, Acclimatization)", fillcolor="#FBBC05", fontcolor="#202124"]; dosing [label="Dosing\n(Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="Blood Sampling\n(Serial Time Points)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; processing [label="Plasma Processing\n(Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis\nof Wogonin Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk [label="Pharmacokinetic Analysis\n(Cmax, Tmax, AUC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Bioavailability Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep [color="#202124"]; prep -> dosing [color="#202124"]; dosing -> sampling [color="#202124"]; sampling -> processing [color="#202124"]; processing -> analysis [color="#202124"]; analysis -> pk [color="#202124"]; pk -> end [color="#202124"]; } Workflow for an in vivo bioavailability study of wogonin.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Wogonin inhibits the proliferation of prolactinoma through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Wogonin's poor water solubility in experiments
Welcome to the technical support center for researchers working with wogonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with wogonin's poor water solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of wogonin in common laboratory solvents?
A1: Wogonin is a hydrophobic flavonoid, exhibiting very low solubility in aqueous solutions and higher solubility in organic solvents. Its solubility varies across different solvents, which is a critical consideration for stock solution preparation and experimental design.
Table 1: Solubility of Wogonin in Various Solvents
| Solvent | Solubility | Citations |
|---|---|---|
| Water | ~0.665 µg/mL | [1] |
| Ethanol | ~0.1 mg/mL to 8 mg/mL | [2][3] |
| Methanol | ~1 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL to 56 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | |
Q2: DMSO is commonly used to dissolve wogonin. What are the best practices for using it in cell culture experiments?
A2: DMSO is the most common and effective solvent for preparing wogonin stock solutions. However, care must be taken when diluting the stock solution into aqueous media, such as cell culture medium, to avoid precipitation.
Best Practices:
-
High-Concentration Stock: Prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO (e.g., 20-50 mg/mL). Moisture-absorbing DMSO can reduce solubility.
-
Serial Dilution: When preparing working solutions, dilute the DMSO stock in your aqueous buffer or medium. It is crucial to add the aqueous solution to the DMSO stock gradually and with vortexing to prevent the drug from precipitating out.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Fresh Preparation: Do not store aqueous solutions of wogonin for more than one day, as the compound's stability in these solutions is low.
Q3: What are the primary strategies to overcome wogonin's poor water solubility for in vitro and in vivo experiments?
A3: Beyond using co-solvents like DMSO, several formulation technologies can significantly enhance wogonin's solubility, dissolution rate, and bioavailability. These are particularly useful for achieving higher effective concentrations and for in vivo applications.
Key Enhancement Strategies:
-
Solid Dispersions: Dispersing wogonin in a hydrophilic polymer matrix (like PVP K-30) can transform its crystalline structure into a more soluble amorphous form.
-
Nanoparticle Formulations: Encapsulating wogonin into nanoparticles, such as solid lipid nanoparticles (SLNs) or magnetic nanoparticles, improves solubility, stability, and can facilitate targeted delivery.
-
Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like wogonin, improving their stability and bioavailability.
-
Cyclodextrin Inclusion Complexes: Wogonin can be encapsulated within the hydrophobic cavity of cyclodextrins (e.g., HP-β-CD), forming a complex with greatly improved water solubility.
Troubleshooting Guide
Problem: My wogonin precipitates when I add it to my cell culture medium.
This is a common issue caused by the rapid change in solvent polarity when a DMSO-based stock is diluted into an aqueous medium.
Solution A: Optimize the Co-Solvent Dilution Protocol
Before moving to complex formulations, ensure your dilution technique is optimized.
Detailed Protocol for Diluting DMSO Stock:
-
Prepare a concentrated stock solution of wogonin in 100% DMSO (e.g., 20 mg/mL).
-
Warm the cell culture medium or PBS to 37°C.
-
For your working concentration, calculate the volume of stock solution needed. Ensure the final DMSO concentration will be <0.5%.
-
In a sterile microfuge tube, pipette the required volume of the wogonin DMSO stock.
-
Add the pre-warmed medium/buffer to the DMSO stock drop-by-drop while gently vortexing or continuously pipetting up and down. This gradual dilution is critical to prevent shock precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness, sediment) before adding it to your cells. Use immediately.
Solution B: Employ a Solubility-Enhancing Formulation
If optimized dilution is insufficient or higher aqueous concentrations are needed, using a formulation is the next step. The following sections provide detailed protocols for these advanced methods.
Advanced Methodologies & Experimental Protocols
Solid Dispersion (SD) Technique
This technique enhances solubility by converting the drug from a crystalline to an amorphous state within a hydrophilic carrier.
Detailed Protocol: Wogonin-PVP K-30 Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve wogonin and a hydrophilic carrier, such as polyvinylpyrrolidone (PVP K-30), in a suitable organic solvent like methanol or ethanol. A common drug-to-carrier ratio to test is 1:5 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under vacuum at 40-50°C. This will form a thin film on the flask wall.
-
Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask. Grind it into a fine powder using a mortar and pestle.
-
Sieving & Storage: Sieve the powder to ensure a uniform particle size and store it in a desiccator until use. The resulting powder should be readily dispersible in aqueous solutions.
Solid Lipid Nanoparticles (SLNs)
SLNs are lipid-based nanocarriers that encapsulate hydrophobic drugs, enhancing their stability, solubility, and cellular uptake.
Detailed Protocol: Wogonin-Loaded SLNs by Hot Sonication
-
Lipid Phase Preparation: Melt a solid lipid (e.g., stearic acid) at a temperature approximately 10°C above its melting point (~80°C). Dissolve the desired amount of wogonin in the melted lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, 2% w/v) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the hot emulsion to high-power probe sonication for 5-15 minutes to reduce the particle size and form a nanoemulsion.
-
Cooling & Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath. The lipid will solidify, forming wogonin-loaded solid lipid nanoparticles.
-
Purification (Optional): Centrifuge or dialyze the SLN suspension to remove excess surfactant and unencapsulated wogonin.
Liposome Formulation
Liposomes are vesicles composed of a lipid bilayer that can encapsulate wogonin within the hydrophobic membrane, improving its delivery.
Detailed Protocol: Wogonin Liposomes by Thin-Film Hydration
-
Lipid Dissolution: Dissolve lipids (e.g., DMPC) and wogonin in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film containing wogonin on the inner wall of the flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This causes the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Purification: Remove unencapsulated wogonin by dialysis or size exclusion chromatography.
References
Wogonin Stability in Different Solvent Systems: A Technical Guide for Researchers
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of wogonin in various solvent systems. Understanding the stability profile of wogonin is critical for designing and executing reliable in vitro and in vivo experiments. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of wogonin?
A1: Wogonin is a crystalline solid that is stable for at least four years when stored at -20°C.[1] For experimental use, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] When preparing the stock solution, it is good practice to purge the solvent with an inert gas to minimize oxidation.[1]
For long-term storage of stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. Store DMSO stock solutions for up to one month at -20°C or for up to one year at -80°C.
Q2: What are the recommended solvents for dissolving wogonin?
A2: Wogonin exhibits good solubility in organic solvents like DMSO and DMF, with a solubility of approximately 20 mg/mL.[1] Its solubility in ethanol is significantly lower, at around 0.1 mg/mL.[1] Wogonin is sparingly soluble in aqueous buffers.
Q3: I need to use wogonin in an aqueous buffer for my cell culture experiments. What is the best way to prepare this solution, and how stable is it?
A3: Due to its low water solubility, it is not recommended to dissolve wogonin directly in aqueous buffers. The recommended procedure is to first dissolve wogonin in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice (e.g., PBS, cell culture media) to the final desired concentration. For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a wogonin solubility of approximately 0.1 mg/mL.
Crucially, aqueous solutions of wogonin are not stable and it is strongly advised not to store them for more than one day. Prepare fresh dilutions from your DMSO stock for each experiment to ensure the integrity of the compound.
Q4: I've noticed a change in the color/clarity of my wogonin solution. What could be the cause?
A4: A change in the appearance of your wogonin solution, such as color change or precipitation, could indicate degradation or poor solubility. Wogonin is known to be unstable under certain conditions, particularly in basic (alkaline) solutions where it can undergo isomerization. If you observe any changes, it is best to discard the solution and prepare a fresh one.
Q5: Are there any known degradation pathways for wogonin that I should be aware of?
A5: Yes, forced degradation studies have shown that wogonin is susceptible to degradation under basic stress conditions. This degradation involves an isomerization process, leading to the formation of 5,7-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one. This highlights the importance of controlling the pH of your solvent system, especially when working with aqueous buffers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of wogonin. | Prepare a concentrated stock solution in DMSO first, then dilute with your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. |
| Inconsistent experimental results | Degradation of wogonin in solution. | Always use freshly prepared aqueous solutions of wogonin (do not store for more than one day). Store DMSO stock solutions appropriately at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles. |
| Difficulty dissolving wogonin | Inappropriate solvent selection. | Use high-purity DMSO or DMF for preparing concentrated stock solutions. For lower concentrations, ethanol can be used, but be mindful of its lower solvating capacity. |
| Suspected degradation in cell culture media | Instability of wogonin in the physiological pH and temperature of cell culture. | Minimize the incubation time of wogonin with cells as much as experimentally feasible. Prepare fresh wogonin-containing media immediately before adding to the cells. |
Experimental Protocols
Preparation of Wogonin Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of wogonin for subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
Wogonin (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of wogonin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Gently purge the headspace of the tube with an inert gas to displace oxygen.
-
Cap the tube tightly and vortex until the wogonin is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Visualizing Experimental Workflow
The following diagram illustrates the recommended workflow for preparing wogonin solutions for in vitro experiments.
This guide is intended to provide a starting point for researchers working with wogonin. For specific applications, further optimization of solvent systems and stability assessments may be required. Always refer to the manufacturer's product information sheet for the most up-to-date handling and storage recommendations.
References
Technical Support Center: Optimizing Wogonin Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with wogonin in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the general mechanism of action of wogonin?
Wogonin is a flavonoid originally isolated from the root of Scutellaria baicalensis. It exhibits anticancer properties by modulating various cellular signaling pathways. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2][3] Wogonin has been shown to target pathways such as PI3K/Akt, STAT3, NF-κB, MAPK, and Wnt/β-catenin.[2] It can also act as a cyclin-dependent kinase 9 (CDK9) inhibitor, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[4]
2. What is a typical effective concentration range for wogonin in cell culture?
The effective concentration of wogonin can vary significantly depending on the cell line and the experimental endpoint. Generally, concentrations ranging from 1 µM to 200 µM have been reported to exert biological effects. For example, in some cancer cell lines, concentrations as low as 1-10 µM have been shown to inhibit migration and invasion, while higher concentrations (50-200 µM) are often required to induce apoptosis. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and assay.
3. Is wogonin cytotoxic to normal, non-cancerous cells?
Wogonin has been reported to exhibit selective cytotoxicity towards cancer cells with minimal or no toxicity to normal cells at similar concentrations. For instance, a study reported no cytotoxicity at 50 µM in the normal BEAS-2B cell line, a concentration that induces apoptosis in some lung cancer cell lines. However, at very high concentrations (e.g., above 2 µg/ml), a slight reduction in the survival of neural precursor cells has been observed. It is always recommended to test the cytotoxicity of wogonin on a relevant normal cell line in parallel with your cancer cell line experiments.
4. What is the best solvent for preparing wogonin stock solutions?
Wogonin has poor water solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). Wogonin is soluble in DMSO at concentrations of approximately 20 mg/mL. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of wogonin in cell culture medium. | Wogonin has low aqueous solubility. The final DMSO concentration in the medium might be too low to keep it dissolved, or the wogonin concentration is too high. | - Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).- Prepare a more diluted stock solution in DMSO to minimize the volume added to the medium.- After diluting the wogonin stock in the medium, vortex or mix thoroughly before adding to the cells.- Consider using a solubilizing agent like cyclodextrin to improve solubility. |
| No observable effect of wogonin on cells. | The concentration of wogonin may be too low for the specific cell line or the incubation time is too short. The wogonin may have degraded. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM).- Increase the incubation time (e.g., 24, 48, 72 hours).- Ensure proper storage of the wogonin stock solution (typically at -20°C). Prepare fresh dilutions from the stock for each experiment. |
| High levels of cell death in control (DMSO-treated) group. | The concentration of DMSO in the final culture medium is too high and is causing cytotoxicity. | - Determine the maximum tolerated DMSO concentration for your specific cell line (usually below 0.5%).- Ensure the volume of DMSO added to the control wells is equivalent to the volume added to the wogonin-treated wells. |
| Inconsistent results between experiments. | Variations in cell seeding density, passage number, or experimental procedure. Wogonin stability issues. | - Standardize your cell culture and experimental protocols, including cell passage number and seeding density.- Prepare fresh wogonin dilutions for each experiment from a reliable stock solution.- Ensure uniform mixing of wogonin in the culture medium. |
Quantitative Data Summary
Table 1: Effective Concentrations and IC50 Values of Wogonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | IC50 Value | Reference |
| SW48 | Colorectal Cancer | Proliferation | - | 8 µM | |
| HCT116 | Colorectal Cancer | Cell Survival | 0.5 - 2 µM | - | |
| SW480 | Colorectal Cancer | Cell Survival | 0.5 - 2 µM | - | |
| A549 | Lung Cancer | Apoptosis | 50 µM | - | |
| H460 | Lung Cancer | Apoptosis | 50 µM | - | |
| A2780 | Ovarian Cancer | Apoptosis | 200 µM | - | |
| Caov-3 | Ovarian Cancer | Cytotoxicity | 10 - 200 µM | - | |
| A2780 | Ovarian Cancer | Cytotoxicity | 10 - 200 µM | - | |
| DU145 | Prostate Cancer | Apoptosis | 100 µM | - | |
| 22Rv1 | Prostate Cancer | Apoptosis | 100 µM | - | |
| MCF-7 | Breast Cancer | Viability | 10 - 100 µM | ~85 µM (72h) | |
| MDA-MB-231 | Breast Cancer | Viability | No significant effect up to 20 µM | - | |
| SGC-7901 | Gastric Cancer | Proliferation | 20 - 200 µM | - | |
| BGC-823 | Gastric Cancer | Proliferation | 20 - 200 µM | - | |
| MKN-45 | Gastric Cancer | Proliferation | 20 - 200 µM | - | |
| HepG2 | Hepatocellular Carcinoma | Cell Activity | 75 - 300 µmol/L | - | |
| HL-60 | Leukemia | Cytotoxicity | - | 40.5 µM (48h) | |
| K562 | Leukemia | Cytotoxicity | - | 84.8 µM (48h) |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Wogonin stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of wogonin in complete culture medium from the DMSO stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the wells and add 100 µL of the wogonin dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
This method allows for the visualization of live, apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with wogonin
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (e.g., 100 µg/mL of each)
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with desired concentrations of wogonin for the chosen duration.
-
After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Mix a small volume (e.g., 25 µL) of the cell suspension with the AO/EB staining solution (e.g., 1 µL).
-
Immediately place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope and count the number of live (uniform green nucleus), early apoptotic (bright green, condensed chromatin), late apoptotic (orange, condensed chromatin), and necrotic (uniform orange nucleus) cells.
-
Visualizations
References
- 1. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. admaconcology.com [admaconcology.com]
- 4. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Wogonin Clinical Application Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical application of Wogonin. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of Wogonin in our preclinical animal studies after oral administration. What are the likely causes?
A1: Low plasma concentrations of Wogonin following oral administration are a well-documented challenge. The primary reasons for this are:
-
Low Oral Bioavailability: Consequently, its oral bioavailability is very low. For instance, studies in rats have reported an absolute oral bioavailability of only 1.10%.[3] In beagles, the absolute bioavailability of native wogonin was found to be as low as 0.59%.[4][5]
-
Rapid Metabolism: Wogonin undergoes extensive first-pass metabolism, primarily through glucuronidation in the intestine and liver. This rapid conversion to its glucuronide metabolite significantly reduces the systemic exposure of the active parent drug.
Q2: What strategies can we employ to improve the oral bioavailability of Wogonin in our formulation?
A2: Several formulation strategies have been explored to enhance the oral bioavailability of Wogonin by addressing its poor solubility and rapid metabolism. These include:
-
Nanoparticle-based Drug Delivery Systems:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Encapsulating Wogonin in SLNs or NLCs can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.
-
Magnetic Nanoparticles: These have been investigated as a method to increase the solubility and chemotherapeutic efficiency of Wogonin.
-
Liposomes: These can encapsulate Wogonin, improving its solubility and stability.
-
-
Solid Dispersions: Creating solid dispersions of Wogonin with carriers like polyvinylpyrrolidone (PVP) can transform its crystalline structure to a more amorphous form, thereby increasing its dissolution rate and bioavailability.
-
Cyclodextrin Complexation: Complexing Wogonin with cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin, can enhance its solubility and chemical stability.
-
Salification: Forming a salt of Wogonin, for instance with arginine, has been shown to significantly increase its bioavailability.
Q3: Are there any known toxicity concerns with Wogonin at higher doses?
A3: While Wogonin is generally considered to have a good safety profile, some dose-dependent toxicity has been observed in preclinical studies. In rats, a high dose of 120 mg/kg administered over a long period was reported to potentially induce heart injury. The intravenous LD50 in mice has been determined to be 286.15 mg/kg. It is crucial to conduct thorough toxicological studies for your specific formulation and route of administration.
Q4: Wogonin appears to have multiple mechanisms of action. Which signaling pathways are most critical to its anticancer effects?
A4: Wogonin's anticancer activity is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Some of the key pathways include:
-
PI3K/Akt Pathway: Wogonin has been shown to induce apoptosis and cell cycle arrest by inhibiting the PI3K/Akt signaling pathway in various cancer cell lines.
-
STAT3 Pathway: Inhibition of STAT3 signaling by Wogonin has been implicated in its anti-proliferative and pro-apoptotic effects.
-
NF-κB Pathway: Wogonin can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.
-
MAPK Pathway: Wogonin can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK and p38, which are involved in cell growth and differentiation.
-
AMPK Pathway: Activation of AMPK by Wogonin can lead to the induction of apoptosis in cancer cells.
-
Wnt/β-catenin Pathway: Wogonin has been found to inhibit the Wnt/β-catenin signaling pathway, which can influence vascular permeability.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor solubility of Wogonin in aqueous cell culture media. | Wogonin is sparingly soluble in aqueous buffers. For in vitro experiments, first dissolve Wogonin in an organic solvent like DMSO or ethanol to create a stock solution. Then, dilute the stock solution with the cell culture medium to the desired final concentration. Ensure the final solvent concentration is low and consistent across all experimental groups, including a vehicle control. |
| Precipitation of Wogonin in the cell culture medium over time. | Observe the culture medium for any signs of precipitation after adding the Wogonin solution. If precipitation occurs, consider reducing the final concentration of Wogonin or using a formulation aid like a small percentage of serum or a solubilizing agent compatible with your cell line. |
| Degradation of Wogonin in the cell culture medium. | Prepare fresh Wogonin working solutions for each experiment. Avoid prolonged storage of diluted aqueous solutions. |
Issue 2: Low and variable drug loading in nanoparticle formulations.
| Possible Cause | Troubleshooting Step |
| Poor solubility of Wogonin in the lipid matrix (for SLNs/NLCs). | Determine the solubility of Wogonin in different solid lipids to select the one with the highest solubilizing capacity. Stearic acid has been reported to have good solubility for Wogonin. |
| Suboptimal formulation parameters. | Optimize the drug-to-lipid ratio, surfactant concentration, and homogenization/sonication parameters. A systematic approach using design of experiments (DoE) can be beneficial. |
| Drug expulsion during lipid crystallization. | For SLNs, rapid cooling of the nanoemulsion can lead to a less ordered crystal lattice, which may improve drug entrapment. Alternatively, using a mixture of solid and liquid lipids (NLCs) can create imperfections in the crystal structure, providing more space for the drug. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Wogonin in Preclinical Species
| Species | Route | Dose | Cmax | Tmax | T1/2 | Absolute Bioavailability (%) | Reference |
| Rat | i.g. | 100 mg/kg | 300 ng/mL | 28 min | - | 1.10 | |
| Rat | i.v. | 10 mg/kg | - | - | ~14 min | - | |
| Rat | i.v. | 20 mg/kg | - | - | ~14 min | - | |
| Rat | i.v. | 40 mg/kg | - | - | ~14 min | - | |
| Beagle | i.g. (crude) | 5 mg/kg | 2.5 ± 1.1 µg/L | 0.7 ± 0.3 h | - | 0.59 ± 0.35 | |
| Beagle | i.g. (SD) | 5 mg/kg | 7.9 ± 3.3 µg/L | 0.3 ± 0.2 h | 5.1 h | 4.0 | |
| Beagle | i.g. (arginine salt) | 5 mg/kg | - | - | - | 3.65 ± 2.60 |
i.g. = intragastric; i.v. = intravenous; SD = Solid Dispersion
Experimental Protocols
Wogonin Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of Wogonin in a specific solvent.
Methodology:
-
Add an excess amount of Wogonin to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of Wogonin using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of Wogonin.
Methodology:
-
Seed Caco-2 cells onto semipermeable filter supports in transwell plates and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assay, add a known concentration of Wogonin solution to the apical (donor) chamber.
-
At predetermined time points, collect samples from the basolateral (receiver) chamber.
-
For the basolateral-to-apical (B-A) permeability assay, add the Wogonin solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
Quantify the concentration of Wogonin in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To evaluate the metabolic stability of Wogonin in the presence of liver enzymes.
Methodology:
-
Prepare an incubation mixture containing liver microsomes (e.g., from human, rat, or mouse), a phosphate buffer (pH 7.4), and Wogonin at a specified concentration.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution, such as cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of Wogonin using LC-MS/MS.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Wogonin by plotting the natural logarithm of the percentage of remaining Wogonin against time.
Visualizations
Caption: Key challenges of Wogonin and formulation solutions.
Caption: Experimental workflow for Wogonin formulation development.
Caption: Wogonin's impact on key anticancer signaling pathways.
References
- 1. Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of wogonin in rat plasma by liquid chromatography and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Determination of wogonin in rat plasma by liquid chromatography and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Wogonin Toxicity and Side Effects: A Technical Support Center for Preclinical Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effects of wogonin in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vivo Studies
-
Q1: What is the lethal dose (LD50) of wogonin in common preclinical models?
A1: The intravenous LD50 of wogonin has been determined in rodents. In mice, the LD50 is reported as 286.15 mg/kg (95% confidence limit: 278.27-295.26 mg/kg)[1][2][3]. Another study reported LD50 values of 325 mg/kg for male mice and 450 mg/kg for female mice[1]. For rats, the LD50 values were 100 mg/kg for males and 82 mg/kg for females[1]. In dogs, the LD50 values were 12 mg/kg for males and 18 mg/kg for females.
-
Q2: What are the common signs of acute toxicity observed in animals?
A2: Following administration of high doses of wogonin, common signs of toxicity across species include diarrhea and decreased movement. In mice and rats, emaciation and loss of body weight have also been observed.
-
Q3: Is there evidence of organ-specific toxicity with wogonin administration?
A3: Yes, long-term treatment with high doses of wogonin has been shown to induce cardiotoxicity. Specifically, a high dose of 120 mg/kg administered over a prolonged period was found to cause heart injury in rats. However, a 90-day subchronic toxicity study in Beagle dogs with intravenous infusion at doses up to 60 mg/kg did not show significant changes in organs compared to controls, suggesting a wide margin of safety in this species under these conditions.
-
Q4: Does wogonin have any developmental or genotoxic effects?
A4: Wogonin has been shown to have some developmental toxicity at high doses. In pregnant mice, an intravenous dose of 40 mg/kg was associated with reduced maternal weight gain and adverse effects on fetuses, including decreased body weight, increased resorptions, a lower live birth index, and skeletal alterations. In terms of genotoxicity, wogonin dose-dependently increased structural chromosomal aberrations in Chinese Hamster Lung (CHL) cells in vitro. However, it was not mutagenic in the Ames test and did not induce significant changes in the mouse bone marrow micronucleus assay in vivo. The in vitro potential for chromosome aberration was considered weak.
-
Q5: My animals are showing unexpected weight loss at a dose previously reported as safe. What could be the cause?
A5: Several factors could contribute to this discrepancy. First, consider the route of administration, as toxicity can vary. The vehicle used to dissolve wogonin can also have its own effects. The strain, age, and health status of the animals can influence their susceptibility. It is also crucial to ensure the purity and stability of your wogonin compound. We recommend running a small pilot study to determine the maximum tolerated dose in your specific animal model and experimental conditions.
In Vitro Studies
-
Q6: What concentrations of wogonin are typically cytotoxic to cancer cell lines?
A6: Wogonin's cytotoxic effects are cell-line dependent. For example, in Caov-3 and A2780 ovarian cancer cells, wogonin reduced cell viability in a concentration-dependent manner, with 200 μM reducing viability to 18% and 21%, respectively. In other studies, wogonin at a concentration of 100 µM induced apoptosis in DU145 and 22Rv1 prostate cancer cells. It also induced apoptosis at 50 µM in the A427 lung cancer cell line. Interestingly, at 50 µM, no cytotoxicity was observed in the normal BEAS-2B cell line.
-
Q7: I am not observing the expected level of cytotoxicity in my cancer cell line. What should I check?
A7: If you are not seeing the expected cytotoxicity, consider the following:
-
Cell Line Specificity: Wogonin's potency varies significantly between different cancer cell lines.
-
Compound Solubility: Wogonin has low water solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitation can lead to a lower effective concentration.
-
Culture Conditions: Cell density, passage number, and media composition can all influence cellular responses to treatment.
-
Incubation Time: The cytotoxic effects of wogonin may require a longer incubation period to become apparent.
-
Compound Purity: Verify the purity of your wogonin sample.
-
-
Q8: What is the mechanism of wogonin-induced cell death in cancer cells?
A8: Wogonin primarily induces apoptosis in cancer cells. This is often mediated through the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, and the upregulation of pro-apoptotic proteins like Bax. It can also induce cell cycle arrest. One of the identified mechanisms is the inhibition of cyclin-dependent kinase 9 (CDK9), which leads to the transcriptional suppression of Mcl-1. Wogonin has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.
Quantitative Toxicity Data
Table 1: In Vivo Acute Toxicity (LD50)
| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Reference |
| Mouse | - | Intravenous | 286.15 | 278.27 - 295.26 | |
| Mouse | Male | - | 325 | - | |
| Mouse | Female | - | 450 | - | |
| Rat | Male | - | 100 | - | |
| Rat | Female | - | 82 | - | |
| Dog | Male | - | 12 | - | |
| Dog | Female | - | 18 | - |
Table 2: In Vitro Cytotoxicity of Wogonin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration (µM) | Reference |
| Caov-3 | Ovarian Cancer | MTT | Cell Viability | 10 - 200 | |
| A2780 | Ovarian Cancer | MTT | Cell Viability | 10 - 200 | |
| DU145 | Prostate Cancer | - | Apoptosis Induction | 100 | |
| 22Rv1 | Prostate Cancer | - | Apoptosis Induction | 100 | |
| A427 | Lung Cancer | - | Apoptosis Induction | 50 | |
| CD133+ Cal72 | Osteosarcoma | MTT | Cell Viability | 20 - 80 |
Experimental Protocols
1. Acute Toxicity Study in Mice (Intravenous)
-
Animals: Albino mice of both sexes are used.
-
Grouping: Animals are divided into several groups for different dosage levels. A control group receives only the vehicle.
-
Drug Preparation: Wogonin is dissolved in a suitable vehicle (e.g., a mixture of ethanol, polyethylene glycol, and saline).
-
Administration: Wogonin is administered as a single dose via intravenous injection into the tail vein.
-
Observation: Animals are observed continuously for the first few hours after injection and then intermittently for up to 14 days. Signs of toxicity, such as changes in behavior, diarrhea, and decreased movement, are recorded daily. Mortalities are also recorded.
-
Endpoint: The LD50 is calculated based on the mortality data.
2. Sub-chronic Toxicity Study in Rats (Intravenous)
-
Animals: Sprague-Dawley rats of both sexes are used.
-
Grouping: Animals are divided into multiple dose groups (e.g., low, medium, high dose) and a control group.
-
Administration: Wogonin is administered intravenously daily for a period of 90 days.
-
Observations: Body weight and food consumption are monitored weekly. Clinical signs of toxicity are observed daily.
-
Analysis: At the end of the study, blood samples are collected for hematological and biochemical analysis. A complete necropsy is performed, and major organs are weighed and examined for histopathological changes.
3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of wogonin (and a vehicle control).
-
Incubation: Cells are incubated with wogonin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control.
Signaling Pathways and Workflows
References
Technical Support Center: Enhancing the Therapeutic Efficacy of Wogonin Formulations
Welcome to the technical support center for Wogonin formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of Wogonin.
Frequently Asked Questions (FAQs)
1. What is Wogonin and what are its primary therapeutic applications?
Wogonin (5,7-dihydroxy-8-methoxyflavone) is a natural flavonoid primarily isolated from the root of Scutellaria baicalensis (Baikal skullcap).[1][2] It has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[3][4][5] In cancer research, Wogonin has shown potential against various cancers such as breast, lung, colorectal, and glioblastoma by inducing apoptosis, causing cell cycle arrest, and inhibiting tumor angiogenesis.
2. What are the main challenges in working with Wogonin for therapeutic applications?
The primary challenges associated with Wogonin are its poor water solubility and low oral bioavailability, which significantly limit its clinical applications. These properties can lead to difficulties in preparing formulations for in vitro and in vivo studies, resulting in low plasma concentrations and reduced therapeutic efficacy.
3. How can the solubility and bioavailability of Wogonin be improved?
Several formulation strategies are being explored to overcome the solubility and bioavailability challenges of Wogonin. These include the use of nanocarriers and other drug delivery systems. Promising approaches include:
-
Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like Wogonin, improving their solubility and stability.
-
Solid Lipid Nanoparticles (SLNs): SLNs have been shown to enhance the cytotoxic effects of Wogonin in cancer cell lines.
-
Magnetic Nanoparticles (MNPs): MNPs can be used for targeted drug delivery and to increase the solubility of Wogonin.
-
Solid Dispersions: This technique involves dispersing Wogonin in a carrier matrix at the molecular level to improve its dissolution rate and bioavailability.
-
PASylated ferritin nanocages (PAS-HFtn): These nanocages can stabilize wogonin and improve its pharmacokinetic profile.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with Wogonin formulations.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of Wogonin in aqueous media for in vitro assays. | Wogonin has very low water solubility. Direct addition of a DMSO stock solution to aqueous cell culture media can cause the compound to precipitate out. | 1. Optimize solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (typically <0.5%).2. Use a solubilizing agent: Consider formulating Wogonin with carriers like Polyvinylpyrrolidone (PVP) to create a solid dispersion, which can improve its dissolution in aqueous media.3. Nanoformulation: Encapsulate Wogonin in nanoformulations such as liposomes or solid lipid nanoparticles to enhance its aqueous dispersibility. |
| Low or inconsistent efficacy in in vivo animal models after oral administration. | This is likely due to Wogonin's poor oral bioavailability, which is a result of its low solubility and significant first-pass metabolism. | 1. Formulation enhancement: Utilize advanced drug delivery systems like liposomes, solid dispersions, or nanoparticles to improve solubility and absorption.2. Route of administration: For initial efficacy studies, consider intravenous (i.v.) administration to bypass the first-pass effect and ensure higher systemic exposure.3. Co-administration with absorption enhancers: Investigate the co-administration of Wogonin with agents that can inhibit metabolizing enzymes or enhance intestinal permeability. |
| Difficulty in achieving therapeutic concentrations in target tissues. | Wogonin exhibits rapid tissue distribution but also fast elimination, which can make it challenging to maintain therapeutic levels. | 1. Targeted drug delivery: Employ targeted nanoformulations, such as ligand-modified nanoparticles, to increase the accumulation of Wogonin in the desired tissue (e.g., tumor site).2. Sustained-release formulations: Develop formulations that release Wogonin over an extended period to maintain plasma concentrations within the therapeutic window. |
| Variability in experimental results between different batches of Wogonin. | The purity and source of the Wogonin compound can affect its activity. Impurities or degradation products may interfere with the experimental outcomes. | 1. Certificate of Analysis (CoA): Always obtain a CoA for each batch of Wogonin to verify its purity.2. Proper storage: Store Wogonin according to the manufacturer's instructions (typically protected from light and moisture) to prevent degradation.3. Characterization: Perform analytical characterization (e.g., HPLC, NMR) to confirm the identity and purity of the compound before use. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Wogonin in Rats
| Parameter | Intravenous (20 mg/kg) | Intragastric (100 mg/kg) | Reference(s) |
| Cmax | - | 300 ng/mL | |
| Tmax | - | 28 min | |
| t1/2 (elimination) | ~14 min | 7.4 h | |
| AUC0-∞ | Dose-disproportionate increase | - | |
| Oral Bioavailability | - | ~1.10% |
Table 2: Effect of Formulation on Wogonin Bioavailability in Beagles
| Formulation | Cmax (µg/L) | Tmax (h) | Absolute Bioavailability (%) | Reference(s) |
| Crude Material (i.g.) | 2.5 ± 1.1 | 0.7 ± 0.3 | 0.59 ± 0.35 | |
| Solid Dispersion (i.g.) | 7.9 ± 3.3 | 0.3 ± 0.2 | - | |
| Arginine Solution (i.v.) | 6838.7 ± 1322.1 | - | 3.65 ± 2.60 (relative to i.v.) |
Experimental Protocols
Protocol 1: Preparation of Wogonin-Loaded Solid Dispersion
This protocol is based on the solvent evaporation method to improve the dissolution of Wogonin.
Materials:
-
Wogonin
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or other suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve Wogonin and PVP K30 in a suitable amount of ethanol in a round-bottom flask. A common drug-to-carrier ratio to start with is 1:5 (w/w).
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Collect the dried solid dispersion and store it in a desiccator.
Protocol 2: Characterization of Wogonin Formulations
1. Solubility Studies:
-
Add an excess amount of the Wogonin formulation (e.g., solid dispersion) to a known volume of dissolution medium (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the suspension in a water bath at a constant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Filter the supernatant through a 0.45 µm filter.
-
Determine the concentration of Wogonin in the filtrate using a validated analytical method such as HPLC-UV.
2. In Vitro Dissolution Studies:
-
Use a USP dissolution apparatus (e.g., paddle method).
-
Place a known amount of the Wogonin formulation into the dissolution vessel containing a specified volume of dissolution medium.
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 100 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the samples for Wogonin concentration using a suitable analytical method.
3. Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the physical state of Wogonin in the formulation (crystalline or amorphous). Samples are heated at a constant rate, and the heat flow is measured.
-
X-Ray Diffraction (XRD): To analyze the crystalline structure of Wogonin in the formulation. Amorphous forms will not produce sharp diffraction peaks.
Visualizations
References
- 1. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Wogonin: A Naturally Occurring Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
Wogonin Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals, the precipitation of Wogonin in aqueous solutions can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful use of Wogonin in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Wogonin precipitated after I added it to my aqueous buffer/cell culture medium. What went wrong?
A1: Wogonin has very low solubility in water and aqueous buffers.[1][2] Direct addition to aqueous solutions will almost certainly result in precipitation. The recommended method is to first dissolve Wogonin in an organic solvent to create a concentrated stock solution.
Q2: What is the best solvent to use for a Wogonin stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing Wogonin stock solutions.[3] Wogonin is also soluble in dimethylformamide (DMF) and to a lesser extent, ethanol.[3]
Q3: How do I prepare a Wogonin stock solution using DMSO?
A3: A detailed protocol for preparing a Wogonin stock solution is provided below. This procedure ensures Wogonin is fully dissolved before its introduction into an aqueous environment, minimizing the risk of precipitation.
Q4: I prepared a DMSO stock solution, but my Wogonin still precipitated when I diluted it in my aqueous solution. Why is this happening?
A4: Even with a DMSO stock, precipitation can occur if the final concentration of Wogonin in the aqueous solution is too high, or if the percentage of DMSO in the final solution is too low to maintain solubility. It is crucial to not exceed the solubility limit of Wogonin in the final aqueous solution. For example, in a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.1 mg/mL.[3] Also, it is recommended not to store the aqueous solution for more than one day to avoid precipitation.
Q5: Can I heat the solution to help dissolve the Wogonin?
A5: While gentle warming can sometimes aid in dissolving compounds, there is no standard protocol for heating Wogonin solutions. It is generally not recommended as it may affect the stability and activity of the compound. The primary method to avoid precipitation is the proper use of a concentrated stock solution in an appropriate organic solvent.
Q6: Does the pH of my aqueous solution affect Wogonin's solubility?
A6: Yes, pH can influence the solubility of flavonoids like Wogonin. However, for most cell culture and physiological buffer systems (around pH 7.2-7.4), the solubility remains low. Drastic pH adjustments are often not compatible with biological experiments.
Quantitative Data: Wogonin Solubility
The following table summarizes the solubility of Wogonin in various solvents.
| Solvent | Solubility |
| Organic Solvents | |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL, 56-57 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~0.1 mg/mL |
| Aqueous Solutions | |
| Water | 0.665 µg/mL, 30.94 mg/L (est.) |
| 1:1 DMSO:PBS (pH 7.2) | ~0.1 mg/mL |
| Phosphate Buffered Saline (PBS) | 2.77 µmol/L |
Experimental Protocols
Protocol for Preparing a Wogonin Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of Wogonin using DMSO.
-
Materials:
-
Wogonin (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh the desired amount of Wogonin crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 20 mg/mL stock, add 50 µL of DMSO for every 1 mg of Wogonin).
-
Vortex the solution until the Wogonin is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.
-
Store the stock solution at -20°C.
-
Protocol for Diluting Wogonin Stock Solution into Aqueous Media
This protocol outlines the steps for diluting the Wogonin stock solution into cell culture media or other aqueous buffers to minimize precipitation.
-
Materials:
-
Wogonin stock solution (in DMSO)
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw the Wogonin stock solution at room temperature.
-
Pipette the required volume of the pre-warmed aqueous medium into a sterile tube.
-
Add the desired volume of the Wogonin stock solution directly to the medium while gently vortexing or swirling the tube. This rapid dispersal helps to prevent localized high concentrations of Wogonin that can lead to precipitation.
-
Ensure the final concentration of DMSO in the medium is at a level that is non-toxic to your cells (typically ≤ 0.5%).
-
Use the final diluted solution immediately. Do not store aqueous dilutions of Wogonin.
-
Signaling Pathways and Experimental Workflows
Wogonin is known to modulate several key signaling pathways involved in cellular processes such as inflammation and apoptosis.
Wogonin's Effect on the NF-κB Signaling Pathway
Wogonin has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. It can suppress the phosphorylation of IκB and IKKα/β, leading to the inhibition of NF-κB nuclear translocation.
Caption: Wogonin inhibits the NF-κB signaling pathway.
Wogonin's Role in the PI3K/Akt Signaling Pathway
Wogonin has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and is involved in cell survival and proliferation.
Caption: Wogonin inhibits the PI3K/Akt signaling pathway.
Experimental Workflow for Studying Wogonin's Effects
The following diagram illustrates a typical experimental workflow for investigating the effects of Wogonin on cell lines.
Caption: A typical experimental workflow for Wogonin studies.
References
Wogonin Extraction: Technical Support & Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to optimize and increase the yield of Wogonin from plant sources, primarily Scutellaria baicalensis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing Wogonin yield from Scutellaria root?
The most crucial step is the initial hydrolysis of Wogonoside, the naturally abundant glucuronide form of Wogonin.[1] The concentration of free Wogonin in the raw plant material is often very low (less than 0.5-1%).[1][2] To achieve a high yield, Wogonoside must be efficiently converted into its aglycone, Wogonin, before or during extraction. This biotransformation can be achieved through acidic or enzymatic hydrolysis.[2][3]
Q2: Which extraction method is most effective for Wogonin?
Modern extraction techniques are generally more efficient than traditional methods in terms of time and solvent consumption.
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. It significantly reduces extraction time and can lead to higher yields compared to conventional methods.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly, causing cell rupture due to increased internal pressure. This rapid heating leads to shorter extraction times and high efficiency.
-
Enzymatic Hydrolysis-Based Methods: Combining enzymatic hydrolysis with extraction techniques, such as the Ultrasound-Assisted Enzymatic Pretreatment (UAEP), can dramatically increase the yield of Wogonin by efficiently converting Wogonoside. One study showed this method increased the yield of Wogonin by 3.1-fold compared to untreated herbs.
The choice of method often depends on available equipment, scalability, and desired purity of the initial extract.
Troubleshooting Guide
Issue: Consistently Low Wogonin Yield
Low yield is the most common issue encountered during Wogonin extraction. The following guide helps diagnose and resolve potential causes.
dot
References
- 1. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Enzymatic extraction of baicalein and wogonin from radix scutellariae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Wogonin Technical Support Center: Stability, Storage, and Experimental Guides
Welcome to the Wogonin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the long-term stability, optimal storage conditions, and troubleshooting for experiments involving wogonin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid wogonin?
A1: Solid wogonin is stable for at least four years when stored at -20°C.[1] For routine use, it can be stored in a dry, ventilated place at room temperature, away from light and heat.
Q2: How should I prepare and store wogonin stock solutions?
A2: Wogonin is soluble in organic solvents like DMSO and DMF at approximately 20 mg/mL, and in ethanol at about 0.1 mg/mL.[1] It is recommended to prepare stock solutions in an inert gas atmosphere. For long-term storage of stock solutions, aliquoting to avoid repeated freeze-thaw cycles is advised, with storage at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable.
Q3: What is the stability of wogonin in aqueous solutions?
A3: Wogonin has poor solubility and stability in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[1] For experiments requiring aqueous buffers, it is best to first dissolve wogonin in DMSO and then dilute it with the aqueous buffer of choice to the final desired concentration immediately before use.
Q4: My wogonin precipitated when I diluted my DMSO stock solution with an aqueous buffer. How can I resolve this?
A4: Precipitation upon dilution of a DMSO stock with aqueous media is a common issue due to wogonin's low aqueous solubility. To mitigate this, ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a wogonin solubility of approximately 0.1 mg/mL.[1] If precipitation persists, consider using a higher percentage of DMSO in your final solution, if experimentally permissible, or exploring formulation strategies such as solid dispersions.
Q5: I am seeing a new peak in my HPLC analysis after treating my cells with a wogonin solution. What could this be?
A5: Wogonin can degrade, especially under certain conditions. Under basic stress conditions, wogonin can undergo isomerization to form 5,7-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one. It is also important to consider that the new peak could be a metabolite of wogonin produced by the cells.
Quantitative Stability Data
The following tables summarize the stability of wogonin under various conditions.
| Form | Storage Temperature | Duration | Stability |
| Crystalline Solid | -20°C | ≥ 4 years | Stable |
| In DMSO | -80°C | 1 year | Stable |
| In DMSO | -20°C | 1 month | Stable |
| Aqueous Solution | Room Temperature | > 1 day | Not Recommended |
Table 1: Summary of Wogonin Storage Stability.
Experimental Protocols
Stability-Indicating HPLC Method for Wogonin
This protocol describes a high-performance liquid chromatography (HPLC) method suitable for assessing the stability of wogonin and separating it from its degradation products.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Luna C18, 5 µm (150 x 4.6 mm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Eluent A) and methanol (Eluent B).
-
Gradient Program:
-
Start with 45% B.
-
Linear gradient to 60% B from 2 to 10 minutes.
-
Linear gradient to 70% B at 30 minutes.
-
Linear gradient to 99% B at 31 minutes, hold for 1 minute.
-
Return to initial conditions at 33 minutes and equilibrate until 35 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of wogonin in DMSO.
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation for Stability Studies:
-
Prepare a solution of wogonin in the desired solvent (e.g., DMSO, ethanol, aqueous buffer) at a known concentration.
-
Store aliquots of the solution under the desired stress conditions (e.g., different temperatures, pH, light exposure).
-
At specified time points, withdraw an aliquot, dilute it with the mobile phase to a concentration within the range of the standard curve, and inject it into the HPLC system.
-
3. Data Analysis:
-
Create a standard curve by plotting the peak area of the wogonin standard against its concentration.
-
Determine the concentration of wogonin remaining in the test samples at each time point by interpolating their peak areas from the standard curve.
-
Calculate the percentage of wogonin remaining at each time point relative to the initial concentration (time zero).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Wogonin-induced apoptosis signaling pathway.
Wogonin's anti-inflammatory signaling pathways.
Experimental workflow for stability-indicating HPLC analysis.
References
Potential off-target effects of Wogonin in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wogonin in cellular models. The information is designed to address specific issues related to potential off-target effects and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is Wogonin and what are its primary known molecular targets?
Wogonin (5,7-dihydroxy-8-methoxyflavone) is a natural flavonoid isolated from the root of Scutellaria baicalensis.[1] It is widely studied for its anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] While it has a broad range of biological activities, its effects are often attributed to the regulation of various oncogenic and tumor-suppressive signaling pathways, including PI3K/Akt, STAT3, NF-κB, MAPK, and Wnt/β-catenin.[1] It also directly targets proteins like Cyclin-Dependent Kinase 9 (CDK9) and can interact with Matrix Metalloproteinase-9 (MMP-9).[2]
Q2: What are the most common off-target signaling pathways affected by Wogonin?
Wogonin is known to have pleiotropic effects, meaning it can influence multiple signaling pathways simultaneously, which can be considered "off-target" depending on the primary research focus. Key pathways modulated by Wogonin include:
-
MAPK Pathways (ERK, p38, JNK) : Wogonin can inhibit the phosphorylation of ERK, p38 MAPK, and JNK in various contexts, often as part of its anti-inflammatory effects.
-
PI3K/Akt Pathway : It frequently suppresses the PI3K/Akt signaling cascade, a central pathway for cell growth and survival.
-
JAK/STAT Pathway : Wogonin has been shown to modulate the JAK-STAT3 pathway to suppress cell invasion and migration.
-
NF-κB Pathway : It can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.
-
Redox Signaling (ROS/Nrf2) : Wogonin can perturb the redox balance in cells, sometimes leading to a mild generation of Reactive Oxygen Species (ROS), which in turn can activate the pro-survival Nrf2 signaling pathway.
Q3: Does Wogonin exhibit cytotoxicity in normal, non-cancerous cells?
While Wogonin is often reported to have selective toxicity towards cancer cells, it is not entirely inert in normal cells. For instance, one study found that Wogonin inhibited etoposide-induced apoptosis in normal rat thymocytes, while potentiating it in cancer cells. This highlights a conflicting effect that researchers should be aware of. Some studies report low toxicity to normal tissues in vivo, but it is crucial to establish a therapeutic window by testing a range of concentrations on relevant non-cancerous cell lines in vitro.
Q4: How does Wogonin interact with other chemotherapeutic agents?
Wogonin can have synergistic effects with established chemotherapeutic agents like etoposide, paclitaxel, and cisplatin. A significant off-target mechanism to consider in co-treatment studies is its ability to inhibit P-glycoprotein, a drug efflux pump. By impairing P-glycoprotein function, Wogonin can increase the intracellular concentration of other drugs, potentially enhancing both their efficacy and their toxicity. This interaction is crucial for interpreting results and can be a source of unexpected potentiation.
Troubleshooting Guide
Issue 1: I am observing unexpected levels of cell death or apoptosis in my cell model.
-
Possible Cause 1: Reactive Oxygen Species (ROS) Production.
-
Explanation : Wogonin can elevate basal ROS levels in a dose- and time-dependent manner. While this can activate pro-survival pathways like Nrf2, excessive ROS can also trigger apoptosis.
-
Troubleshooting Step : Measure intracellular ROS levels using a fluorescent probe like DCFH₂-DA. To confirm if ROS is the cause of cell death, perform a rescue experiment by co-treating the cells with an antioxidant like N-acetyl-l-cysteine (NAC).
-
-
Possible Cause 2: Concentration is too high for the specific cell line.
-
Explanation : Cytotoxicity is dose-dependent and varies significantly between cell lines. A concentration that is effective in one cancer cell line might be overly toxic in another or in a non-cancerous line.
-
Troubleshooting Step : Perform a dose-response curve (e.g., from 1 µM to 200 µM) to determine the IC50 value for your specific cell line. Refer to the Quantitative Data Summary tables below for known effective concentrations in various models.
-
-
Possible Cause 3: Off-target modulation of survival pathways.
-
Explanation : Wogonin's inhibition of pro-survival pathways like PI3K/Akt or STAT3 could be an unintended off-target effect leading to apoptosis.
-
Troubleshooting Step : Use Western blot analysis to check the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-STAT3) after Wogonin treatment.
-
Issue 2: My experimental results with Wogonin are inconsistent or not reproducible.
-
Possible Cause: Poor solubility of Wogonin.
-
Explanation : Wogonin has poor water solubility, which can lead to precipitation in aqueous cell culture media and inconsistent effective concentrations.
-
Troubleshooting Step : Prepare a high-concentration stock solution of Wogonin in DMSO (e.g., 20 mg/mL). When diluting into your final culture medium, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experiments, including vehicle controls. Vortex the final solution thoroughly before adding it to cells.
-
Issue 3: Wogonin is affecting cell migration/invasion in my experiment, which was not the intended focus.
-
Possible Cause: Inhibition of Matrix Metalloproteinases (MMPs).
-
Explanation : Wogonin can directly bind to and inhibit the enzymatic function of MMP-9, a key protein involved in extracellular matrix degradation, which is critical for cell migration and invasion.
-
Troubleshooting Step : If unintended effects on cell motility are observed, assess the activity of secreted MMPs using a gelatin zymography assay. You can also measure the protein expression of MMP-9 via Western blot, although studies suggest Wogonin inhibits activity more than expression.
-
Diagrams of Key Pathways and Workflows
Caption: Overview of Wogonin's primary off-target signaling interactions.
Caption: Experimental workflow for identifying an off-target effect.
Quantitative Data Summary
Table 1: Effective Concentrations of Wogonin in Various Cellular Models
| Cell Line(s) | Cell Type | Effect Observed | Effective Concentration | Reference(s) |
|---|---|---|---|---|
| SGC-7901, BGC-823, MKN-45 | Human Gastric Cancer | Inhibition of proliferation, migration; apoptosis | 20-200 µM | |
| A549, H460 | Human Lung Cancer | Apoptosis, autophagy, reduced proliferation | 50 µM | |
| MDA-MB-231, 4T1 | Human/Murine Breast Cancer | Induction of cellular senescence, ROS accumulation | Not specified | |
| MHCC97L, PLC/PRF/5 | Human Hepatocarcinoma | Suppression of migration and invasion | 50-100 µM | |
| HL-60 | Human Leukemia | Apoptosis, reduced cell viability | 0-100 µM | |
| HOK, HOF, HEK | Normal Human Keratinocytes/Fibroblasts | Low cytotoxicity compared to HNC cells | 10-100 µM | |
| OA Chondrocytes | Human Osteoarthritis Chondrocytes | Suppression of IL-1β-induced gene expression | Dose-dependent |
| PASMCs | Pulmonary Arterial Smooth Muscle Cells | Inhibition of PDGF-BB-mediated proliferation | 1-10 µM | |
Table 2: Cytotoxicity Data (IC50) of Wogonin
| Cell Line | Cell Type | Assay Duration | IC50 / % Viability | Reference(s) |
|---|---|---|---|---|
| Caov-3 | Human Ovarian Cancer | Not specified | 45% viability at 150 µM | |
| A2780 | Human Ovarian Cancer | Not specified | 48% viability at 150 µM | |
| SGC-7901 | Human Gastric Cancer | 48 hours | ~100 µM (estimated from graph) | |
| BGC-823 | Human Gastric Cancer | 48 hours | ~125 µM (estimated from graph) |
| MKN45 | Human Gastric Cancer | 48 hours | ~150 µM (estimated from graph) | |
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Objective : To determine the cytotoxic effects of Wogonin on a specific cell line.
-
Methodology :
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Wogonin in the appropriate cell culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).
-
Replace the old medium with the Wogonin-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Intracellular ROS Detection (DCFH₂-DA Assay)
-
Objective : To measure whether Wogonin induces the generation of intracellular ROS.
-
Methodology :
-
Culture cells in 6-well plates or on coverslips.
-
Treat cells with the desired concentration of Wogonin for a specific time (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Wash the cells with serum-free medium or PBS.
-
Load the cells with 10 µM DCFH₂-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Analyze the fluorescence immediately using a fluorescence microscope or a flow cytometer (Excitation/Emission: ~488/525 nm). Increased green fluorescence indicates higher levels of ROS.
-
3. Western Blot Analysis for Pathway Modulation
-
Objective : To determine if Wogonin alters the expression or phosphorylation status of specific proteins (e.g., Akt, p-Akt, STAT3, p-STAT3).
-
Methodology :
-
Treat cells with Wogonin for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the results to a loading control like β-actin or GAPDH.
-
References
Technical Support Center: Optimizing Wogonin Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at optimizing the delivery of Wogonin across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the inherent blood-brain barrier permeability of Wogonin?
A1: Wogonin, a flavonoid, possesses neuroprotective properties, but its clinical application for central nervous system (CNS) disorders is hindered by its limited ability to cross the blood-brain barrier. Studies have shown that Wogonin has a low oral bioavailability, estimated at 1.1% in rats.[1] While it can be detected in the brain after administration, its concentration is generally low.[1] The permeability of flavonoids like Wogonin across the BBB is influenced by their lipophilicity and their interaction with efflux transporters at the barrier.
Q2: What are the primary challenges in delivering Wogonin to the brain?
A2: The main challenges include:
-
Low Aqueous Solubility: Wogonin is a hydrophobic molecule, which can lead to difficulties in formulation and administration.[2]
-
Poor Bioavailability: Following oral administration, Wogonin is subject to metabolism in the liver, which significantly reduces its systemic availability.[3]
-
Efflux by Transporters: Wogonin may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), at the BBB, which actively pump the compound out of the brain.
-
Limited Passive Diffusion: Due to its physicochemical properties, the passive diffusion of Wogonin across the tightly regulated BBB is inefficient.
Q3: What are the most promising strategies to enhance Wogonin's BBB penetration?
A3: Encapsulation of Wogonin into nanoparticle-based delivery systems is a leading strategy. These systems can protect Wogonin from metabolic degradation, improve its solubility, and facilitate its transport across the BBB.[2] Promising nanoparticle formulations include:
-
Solid Lipid Nanoparticles (SLNs): These are composed of a solid lipid core and have shown potential for sustained release of Wogonin.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.
-
Polymeric Nanoparticles: These are prepared from biodegradable polymers and can be surface-modified to target specific receptors at the BBB.
Another approach is the chemical modification of the Wogonin molecule to create prodrugs with enhanced lipophilicity or affinity for BBB transporters.
Q4: How does Wogonin exert its neuroprotective effects once it crosses the BBB?
A4: Wogonin has been shown to modulate several signaling pathways involved in neuroinflammation and neuronal survival. Key pathways include:
-
TLR4/NF-κB Signaling: Wogonin can inhibit the activation of Toll-like receptor 4 (TLR4) and the subsequent nuclear translocation of NF-κB, a key regulator of inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines.
-
Wnt/β-catenin Signaling: Wogonin has been found to disrupt the Wnt/β-catenin signaling pathway, which can influence vascular permeability at the BBB.
Troubleshooting Guides
Low Encapsulation Efficiency of Wogonin in Nanoparticles
| Potential Cause | Troubleshooting Steps |
| Poor solubility of Wogonin in the lipid/polymer matrix | - Screen different lipids or polymers to find one with higher Wogonin solubility. For SLNs, stearic acid has been shown to have good solubility for Wogonin.- Increase the temperature during the homogenization process to enhance Wogonin's solubility in the molten lipid. |
| Drug partitioning into the aqueous phase | - Optimize the homogenization or sonication time. Over-emulsification can lead to drug leakage.- Adjust the pH of the aqueous phase to decrease the ionization and increase the hydrophobicity of Wogonin. |
| Rapid drug crystallization | - Employ a rapid cooling step (for hot homogenization method) to quickly solidify the nanoparticles and trap the drug inside.- Consider using a mixture of lipids to create a less ordered crystalline structure, which can accommodate more drug. |
In Vitro BBB Model: Low Transendothelial Electrical Resistance (TEER) or High Permeability
| Potential Cause | Troubleshooting Steps |
| Incomplete cell monolayer formation | - Verify the cell seeding density. For bEnd.3 cells, a density of 1 x 10^5 cells/cm² is often recommended.- Ensure the transwell inserts are properly coated with an extracellular matrix component like collagen or fibronectin to promote cell attachment and growth.- Allow sufficient time for the monolayer to form and for tight junctions to mature (typically 5-7 days for bEnd.3 cells). |
| Disruption of tight junctions | - Handle the transwell plates gently to avoid mechanical disruption of the cell monolayer.- Ensure the culture medium has the appropriate supplements. Some studies suggest that hydrocortisone can enhance tight junction formation.- Monitor for contamination, as bacterial or fungal growth can compromise the barrier integrity. |
| Inaccurate TEER measurements | - Ensure the electrodes are properly placed and are not touching the cell monolayer.- Allow the plate to equilibrate to room temperature before measurement, as temperature fluctuations can affect TEER readings.- Use a blank transwell insert (without cells) to measure the background resistance and subtract it from the readings of the cell-covered inserts. |
Data Presentation
Table 1: Physicochemical Properties of Wogonin
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₅ | N/A |
| Molecular Weight | 284.26 g/mol | N/A |
| Oral Bioavailability (in rats) | ~1.10% | |
| Cmax after i.g. dosing (100 mg/kg in rats) | ~300 ng/mL | |
| Tmax after i.g. dosing (100 mg/kg in rats) | ~28 min |
Table 2: Comparison of Wogonin Delivery Systems (Hypothetical Data for Illustrative Purposes)
| Delivery System | Encapsulation Efficiency (%) | Particle Size (nm) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Brain-to-Plasma Ratio |
| Free Wogonin | N/A | N/A | 0.5 ± 0.1 | 0.02 ± 0.01 |
| Wogonin-SLNs | 85 ± 5 | 150 ± 20 | 2.5 ± 0.4 | 0.15 ± 0.03 |
| Wogonin-Liposomes | 78 ± 6 | 180 ± 25 | 2.1 ± 0.3 | 0.12 ± 0.02 |
| Wogonin-PLGA NPs | 82 ± 7 | 200 ± 30 | 2.3 ± 0.5 | 0.14 ± 0.04 |
Note: The data in Table 2 is illustrative and intended to show how quantitative data for different delivery systems could be presented. Actual experimental values would need to be determined and cited.
Experimental Protocols
Protocol 1: Preparation of Wogonin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of the Lipid Phase: Weigh the desired amount of a solid lipid (e.g., stearic acid) and Wogonin. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform solution is formed.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer for a specified period (e.g., 5-10 minutes) at a high speed (e.g., 10,000-15,000 rpm).
-
Sonication: Further reduce the particle size by subjecting the hot pre-emulsion to high-power ultrasonication for a defined time.
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: Remove any excess surfactant and unencapsulated Wogonin by centrifugation or dialysis.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay using bEnd.3 Cells
-
Cell Culture: Culture mouse brain endothelial cells (bEnd.3) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transwell Seeding: Coat the apical side of transwell inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix protein (e.g., collagen IV or fibronectin). Seed the bEnd.3 cells onto the inserts at a density of approximately 1 x 10^5 cells/cm².
-
Monolayer Formation: Culture the cells for 5-7 days to allow for the formation of a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. The monolayer is typically ready for experiments when the TEER values stabilize.
-
Permeability Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (free Wogonin or Wogonin-loaded nanoparticles) to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Quantification: Quantify the concentration of Wogonin in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of transport of Wogonin across the monolayer.
-
A is the surface area of the transwell membrane.
-
C₀ is the initial concentration of Wogonin in the apical chamber.
-
Visualizations
References
Technical Support Center: Wogonin Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating the degradation of Wogonin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my Wogonin solution precipitating in the cell culture medium?
A1: Wogonin has low aqueous solubility. Precipitation can occur if the final concentration of the organic solvent (like DMSO) used to dissolve Wogonin is too low in the final culture medium, or if the Wogonin concentration exceeds its solubility limit in the medium.
Q2: I'm observing a decrease in the bioactivity of Wogonin over time in my cell-based assays. What could be the cause?
A2: Wogonin is known to be unstable in aqueous solutions, especially at physiological pH (around 7.4) and temperature (37°C) typical for cell culture.[1][2] This degradation can lead to a reduction in its effective concentration and, consequently, its bioactivity.
Q3: Can the color of the cell culture medium affect Wogonin stability?
A3: While not extensively studied for Wogonin specifically, some components in cell culture media that contribute to its color, like phenol red, can act as a pH indicator and may have minor effects on the stability of pH-sensitive compounds. However, the primary driver of degradation is likely the aqueous environment and pH.
Q4: How does serum in the culture medium affect Wogonin's stability and activity?
A4: Wogonin can bind to serum albumin.[1] This binding can have a dual effect. It might sequester Wogonin, potentially reducing its immediate availability to cells, but it could also protect it from degradation in the medium, leading to a more sustained effect. The exact impact can vary depending on the serum concentration and the specific cell type.
Troubleshooting Guides
Issue 1: Wogonin Precipitation in Media
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low final solvent concentration | Ensure the final concentration of DMSO (or other organic solvent) in the cell culture medium is sufficient to maintain Wogonin solubility, typically between 0.1% and 0.5%. However, always check the solvent tolerance of your specific cell line. | Wogonin remains in solution without visible precipitation. |
| Wogonin concentration too high | Prepare a fresh, lower concentration of Wogonin working solution. Determine the optimal concentration for your experiments that balances efficacy with solubility. | A clear working solution that does not precipitate when added to the culture medium. |
| Improper mixing | When adding the Wogonin stock solution to the medium, vortex or pipette mix gently but thoroughly to ensure even dispersion. | Homogeneous distribution of Wogonin in the medium, preventing localized high concentrations and precipitation. |
Issue 2: Loss of Wogonin Bioactivity Over Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation in aqueous medium | Prepare fresh Wogonin-containing media for each experiment and for media changes during long-term assays. Avoid storing pre-mixed media for extended periods. | Consistent and reproducible biological effects of Wogonin across experiments. |
| pH-mediated degradation | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically 7.2-7.4). Use buffered media and monitor the pH, especially after adding acidic or basic compounds. | Minimized pH-dependent degradation of Wogonin, leading to more stable activity. |
| Oxidative degradation | Supplement the cell culture medium with antioxidants. Ascorbic acid (Vitamin C) has been shown to improve the stability of related flavonoids.[3] Start with a low concentration (e.g., 50-100 µM) and optimize for your cell line. | Reduced oxidative degradation of Wogonin, preserving its biological activity for a longer duration. |
| Photodegradation | Protect Wogonin stock solutions and culture plates from direct light exposure by using amber tubes and covering plates with foil when not in the incubator. | Reduced light-induced degradation, ensuring the intended concentration of active Wogonin is maintained. |
Quantitative Data Summary
Table 1: Wogonin Solubility
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | |
| Ethanol | ~0.1 mg/mL | |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.1 mg/mL | |
| Water | Sparingly soluble |
Table 2: Wogonin Stability and Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference |
| Half-life (in vivo) | 14 minutes | Intravenous administration in rats (40 mg/kg) | |
| Half-life (in vivo) | 4.94 ± 2.53 hours | Intragastric administration in beagles (5 mg/kg) | |
| Stability in Aqueous Solution | Unstable, especially under basic conditions | Forced degradation studies | |
| Storage of Aqueous Solution | Not recommended for more than one day | Product information | |
| Storage of Stock Solution (-20°C) | ≥ 4 years (as crystalline solid) | Product information |
Experimental Protocols
Protocol 1: Preparation of Wogonin Stock and Working Solutions
-
Materials:
-
Wogonin powder
-
Sterile, anhydrous DMSO
-
Sterile, light-protective microcentrifuge tubes (e.g., amber tubes)
-
Sterile, pre-warmed cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out a precise amount of Wogonin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (Wogonin MW: 284.26 g/mol ).
-
Vortex thoroughly until the Wogonin is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protective tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Procedure for Preparing Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM Wogonin stock solution at room temperature, protected from light.
-
Warm the desired volume of cell culture medium to 37°C.
-
Serially dilute the Wogonin stock solution in the pre-warmed medium to achieve the final desired concentration. Important: Add the Wogonin stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Use the freshly prepared Wogonin-containing medium immediately for your experiments.
-
Protocol 2: Assessing Wogonin Stability in Cell Culture Medium
-
Materials:
-
Wogonin stock solution (10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Ultrapure water
-
-
Procedure:
-
Prepare a working solution of Wogonin in the cell culture medium at the desired concentration (e.g., 10 µM).
-
Dispense equal volumes of the Wogonin-containing medium into sterile tubes or wells of a culture plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot from the samples.
-
Immediately store the collected aliquots at -80°C until analysis to halt further degradation.
-
For analysis, thaw the samples and precipitate any proteins (if serum was used) by adding a cold organic solvent like acetonitrile, then centrifuge.
-
Analyze the supernatant using a validated HPLC method to quantify the remaining Wogonin concentration. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Plot the concentration of Wogonin versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Caption: Workflow for determining Wogonin stability in cell culture media.
Caption: Putative degradation pathways for Wogonin under cell culture conditions.
Caption: A decision tree for troubleshooting Wogonin instability in cell culture.
References
Technical Support Center: Overcoming Drug Resistance to Wogonin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Wogonin, particularly concerning drug resistance.
Troubleshooting Guides
This section offers solutions to common problems researchers may face when working with Wogonin.
Issue 1: Wogonin fails to induce expected cytotoxicity or apoptosis in cancer cells.
-
Question: We are treating our cancer cell line with Wogonin, but we are not observing the expected levels of cell death. What could be the reason?
-
Answer: Several factors could contribute to the lack of response to Wogonin. Here are some potential causes and troubleshooting steps:
-
Cell Line Specificity: The anticancer effects of Wogonin can be cell-type specific. For instance, its impact on glycolysis, a key energy source for cancer cells, is dependent on the p53 status of the cells. Wogonin's inhibitory effect on glycolysis is observed in cells with wild-type p53 but not in those with mutated p53[1].
-
Recommendation: Verify the p53 status of your cell line. If it is p53-mutant, Wogonin's efficacy might be reduced. Consider using cell lines with wild-type p53 to validate Wogonin's mechanism of action.
-
-
Drug Concentration and Treatment Duration: The cytotoxic effects of Wogonin are dose- and time-dependent[2][3].
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Wogonin treatment for your specific cell line.
-
-
Low Bioavailability: Wogonin has poor water solubility and low oral bioavailability, which can limit its effective concentration in in vivo and in vitro models[4][5].
-
Recommendation: Consider using drug delivery systems like nanocarriers or liposomes to enhance the bioavailability and cellular uptake of Wogonin.
-
-
Issue 2: Cancer cells develop resistance to Wogonin after initial successful treatment.
-
Question: Our cancer cells initially responded to Wogonin, but now they have become resistant. What are the possible mechanisms of resistance and how can we overcome them?
-
Answer: Acquired resistance to Wogonin can be mediated by several mechanisms. Here are some common resistance pathways and strategies to overcome them:
-
Upregulation of Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1) can actively pump Wogonin out of the cell, reducing its intracellular concentration.
-
Recommendation: Co-administer Wogonin with known inhibitors of P-gp or MRP1. Wogonin itself has been shown to reverse multidrug resistance by inhibiting P-glycoprotein.
-
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate pro-survival pathways to counteract the apoptotic effects of Wogonin. The PI3K/Akt and STAT3 signaling pathways are often implicated in drug resistance.
-
Recommendation: Combine Wogonin with inhibitors of the PI3K/Akt or STAT3 pathways to synergistically enhance its anticancer effects.
-
-
Altered Antioxidant Defense Mechanisms: Increased expression of antioxidant proteins, regulated by the Nrf2 transcription factor, can protect cancer cells from Wogonin-induced reactive oxygen species (ROS) accumulation.
-
Recommendation: Wogonin has been shown to inhibit the Nrf2/ARE signaling pathway, thereby reducing the expression of antioxidant enzymes and sensitizing resistant cells. Consider combining Wogonin with other agents that induce oxidative stress.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of Wogonin?
-
A1: Wogonin exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. It targets several key signaling pathways such as PI3K/Akt, STAT3, Wnt/β-catenin, and MAPK. Wogonin is also an inhibitor of cyclin-dependent kinase 9 (CDK9), leading to the transcriptional suppression of the anti-apoptotic protein Mcl-1.
-
-
Q2: Can Wogonin be used to sensitize cancer cells to other chemotherapeutic drugs?
-
A2: Yes, Wogonin has been shown to act as a chemosensitizer and can enhance the efficacy of conventional chemotherapeutic agents like cisplatin, doxorubicin, and etoposide. It can reverse multidrug resistance and work synergistically with these drugs.
-
-
Q3: Is Wogonin effective against all types of cancer?
-
A3: Wogonin has demonstrated anticancer activity against a broad spectrum of cancers in preclinical studies, including breast, lung, colorectal, prostate, and liver cancer. However, its efficacy can vary depending on the specific cancer type and the molecular characteristics of the tumor cells, such as their p53 status.
-
-
Q4: What are the known limitations of using Wogonin as an anticancer agent?
-
A4: The main limitations of Wogonin are its poor water solubility and low oral bioavailability, which can hinder its clinical application. Researchers are exploring novel formulations, such as nanocarriers, to overcome these pharmacokinetic challenges.
-
Quantitative Data Summary
Table 1: Synergistic Effects of Wogonin with Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapeutic Agent | Wogonin Concentration | Effect | Reference |
| Head and Neck Cancer (AMC-HN4R, -HN9R) | Cisplatin | Not specified | Sensitized resistant cells to cisplatin in vitro and in vivo. | |
| Human Myelogenous Leukemia (K562/A02) | Adriamycin (ADR) | Not specified | Reversed multidrug resistance to ADR. | |
| Human Colon Cancer (HCT116) | Doxorubicin, Cisplatin, Paclitaxel | Not specified | Enhanced cytotoxicity of chemotherapeutic agents. | |
| TRAIL-resistant cancer cells | TRAIL | 50 µM | Sensitized cells to TRAIL-mediated apoptosis. |
Detailed Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Wogonin (e.g., 10, 25, 50, 100 µM) and/or other chemotherapeutic agents for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Protocol 2: Western Blot Analysis for Protein Expression
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MRP1, Nrf2, p-Akt, c-FLIP, TRAIL-R2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with Wogonin and/or other agents as required.
-
DCFH-DA Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of DCF using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the level of intracellular ROS.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of Wogonin resistance and strategies to overcome them.
Caption: Wogonin inhibits the Nrf2/ARE pathway to reverse chemoresistance.
Caption: Wogonin sensitizes cells to TRAIL-induced apoptosis.
Caption: Workflow for investigating and overcoming Wogonin resistance.
References
- 1. Selective anti-tumor activity of wogonin targeting the Warburg effect through stablizing p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejmo.org [ejmo.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. admaconcology.com [admaconcology.com]
Validation & Comparative
A Comparative Analysis of Wogonin and Other Major Flavonoids from Scutellaria
For Researchers, Scientists, and Drug Development Professionals
The genus Scutellaria, commonly known as skullcap, is a rich source of bioactive flavonoids with significant therapeutic potential. Among these, wogonin, baicalein, baicalin, and scutellarein have garnered considerable attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of these four key flavonoids, summarizing their performance with supporting experimental data, detailing relevant experimental protocols, and visualizing key signaling pathways.
Comparative Biological Activities: A Quantitative Overview
The efficacy of wogonin, baicalein, baicalin, and scutellarein varies depending on the specific biological activity and the experimental model. The following tables summarize the available quantitative data (IC50 and EC50 values) to facilitate a direct comparison of their potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Wogonin | DU145 | Prostate Cancer | ~100 | [1] |
| 22Rv1 | Prostate Cancer | ~100 | [1] | |
| SGC-7901 | Gastric Cancer | 20-200 (time-dependent) | [1] | |
| Baicalein | MCF-7 | Breast Cancer | 85.07 ± 1.26 | [2] |
| RPMI 8226 | Multiple Myeloma | 168.5 | [3] | |
| CEM | T-lymphoid Leukemia | 4.7 | ||
| Baicalin | CCRF-CEM | Leukemia | ~23.9 (10.6 µg/mL) | |
| CA46 | Burkitt Lymphoma | 10 | ||
| KU-1 | Bladder Cancer | ~7.6 (3.4 µg/mL) | ||
| EJ-1 | Bladder Cancer | ~9.8 (4.4 µg/mL) | ||
| MBT-2 | Bladder Cancer | ~2.1 (0.93 µg/mL) | ||
| Scutellarein | Hep3B | Hepatocellular Carcinoma | >100 |
Table 2: Comparative Anti-inflammatory Activity (IC50 values in µM)
| Flavonoid | Parameter | Cell Line | IC50 (µM) | Reference |
| Wogonin | - | - | - | - |
| Baicalein | IL-6 Production | THP-1 | ~325 (88 µg/mL) | |
| Baicalin | IL-6 Production | THP-1 | ~1290 (578 µg/mL) | |
| TNF-α Production | RAW 264.7 | 450 | ||
| NO Production | RAW 264.7 | 26.76 | ||
| Scutellarein | IL-6 Production | BEAS-2B | 36.7 ± 11.0 | |
| CCL2 Production | BEAS-2B | 20.2 ± 5.6 | ||
| CXCL8 Production | BEAS-2B | 13.2 ± 2.3 | ||
| DPPH Radical Scavenging | Cell-free | 20.71 ± 0.66 | ||
| Hydroxyl Radical Scavenging | Cell-free | 31.76 ± 2.53 |
Table 3: Comparative Neuroprotective Activity (EC50/IC50 values in µM)
| Flavonoid | Parameter | Model | EC50/IC50 (µM) | Reference |
| Wogonin | Neuroprotection (OGD) | PC12 cells | 4.3 µg/mL (~15.1) | |
| Baicalein | Neuroprotection (OGD) | PC12 cells | - | |
| Baicalin | Neuroprotection (OGD) | PC12 cells | 1.2 µg/mL (~2.7) | |
| Scutellarein | DPPH Radical Scavenging | Cell-free | 16.84 | |
| ABTS Radical Scavenging | Cell-free | 3.00 | ||
| Hydroxyl Radical Scavenging | Cell-free | 310 |
Mechanisms of Action: A Focus on Key Signaling Pathways
The therapeutic effects of these flavonoids are largely attributed to their ability to modulate critical intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses. Wogonin, baicalein, baicalin, and scutellarein have all been shown to inhibit NF-κB activation, albeit through potentially different mechanisms. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, COX-2, and iNOS.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. These Scutellaria flavonoids have been demonstrated to differentially modulate MAPK signaling. For instance, scutellarin has been shown to suppress the phosphorylation of JNK and p38 MAPKs. The inhibition of specific MAPK pathways can contribute to the anticancer and anti-inflammatory effects of these compounds.
References
- 1. Frontiers | Scutellaria baicalensis and its flavonoids in the treatment of digestive system tumors [frontiersin.org]
- 2. Scutellarin suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and Scutellarein against Ischemic Insult - PubMed [pubmed.ncbi.nlm.nih.gov]
Wogonin: A Comparative Analysis of its Anti-Tumor Efficacy in Lung, Colon, and Breast Cancer Cell Lines
For Immediate Release
This guide provides a comparative analysis of the anti-tumor effects of Wogonin, a flavonoid derived from the root of Scutellaria baicalensis, across three distinct cancer cell lines: A549 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the differential efficacy and mechanisms of Wogonin.
Comparative Efficacy of Wogonin
Wogonin has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1] Its efficacy, however, varies depending on the cancer type and the specific molecular characteristics of the cell line. This guide focuses on a direct comparison of its effects on A549, HCT-116, and MCF-7 cells, summarizing key quantitative data from multiple studies.
| Parameter | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| IC50 Value | ~18.17 µg/mL (at 48h)[2] | Not explicitly specified in the provided search results. | ~85 µM (at 72h)[2] |
| Cell Viability | Reduced to 31% with 50 µM Wogonin.[3] | Dose-dependent inhibition of cell viability (0-100 µM). | Dose- and time-dependent decrease in viability.[2] |
| Apoptosis | Wogonin induces apoptosis. | Wogonin induces apoptosis. | Wogonin induces apoptosis. |
| Bax/Bcl-2 Ratio | Wogonin treatment leads to an increase in the Bax/Bcl-2 ratio. | Wogonin treatment is associated with the involvement of Bax in apoptosis. | Wogonin treatment leads to an increase in the Bax/Bcl-2 ratio. |
Experimental Validation Workflow
The validation of Wogonin's anti-tumor effects typically follows a standardized experimental workflow designed to assess its impact on cell viability, proliferation, and the induction of apoptosis.
Key Signaling Pathways Modulated by Wogonin
Wogonin exerts its anti-tumor effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt pathway is a central target, and its inhibition by Wogonin leads to downstream effects that promote cancer cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (A549, HCT-116, or MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Wogonin (e.g., 0, 10, 20, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Wogonin for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Bax and Bcl-2
-
Protein Extraction: Lyse the Wogonin-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.
This guide provides a foundational comparison of Wogonin's anti-tumor effects. Further research is encouraged to explore its therapeutic potential in greater detail.
References
- 1. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejmo.org [ejmo.org]
- 3. Wogonin reverses hypoxia resistance of human colon cancer HCT116 cells via downregulation of HIF-1α and glycolysis, by inhibiting PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Wogonin's Synergistic Potential with Paclitaxel in Ovarian Cancer: A Review of Preclinical Evidence
For Immediate Release
[City, State] – [Date] – Emerging preclinical research suggests that wogonin, a flavonoid derived from the root of Scutellaria baicalensis, may enhance the therapeutic efficacy of paclitaxel, a cornerstone chemotherapy for ovarian cancer. This guide provides a comparative analysis of the synergistic effects of wogonin and paclitaxel, summarizing key experimental findings and outlining the molecular pathways involved. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Paclitaxel is a potent mitotic inhibitor widely used in the treatment of ovarian cancer. However, the development of drug resistance remains a significant clinical challenge. Natural compounds that can sensitize cancer cells to conventional chemotherapy are of great interest. Wogonin has demonstrated anti-cancer properties in various malignancies, including ovarian cancer, by inducing apoptosis and causing cell cycle arrest.[1][2] This guide focuses on the potential of wogonin to act synergistically with paclitaxel in ovarian cancer models.
Quantitative Analysis of Synergistic Activity
While direct quantitative data on the synergistic activity of wogonin and paclitaxel in ovarian cancer is still emerging, studies on wogonin in combination with other chemotherapeutic agents provide a strong rationale for its investigation with paclitaxel. For instance, a study on the combination of two phyto-active chemicals, oridonin and wogonin, in ovarian cancer cell lines (A2780 and the paclitaxel-resistant PTX10) and primary patient cultures demonstrated significant synergistic cytotoxicity. The combination indices (CI) in this study ranged from 0.39 to 0.95, indicating a synergistic relationship.[3] A CI value less than 1.0 is indicative of synergy.
This data, although not directly involving paclitaxel, suggests that wogonin has the potential to enhance the efficacy of other cytotoxic agents in ovarian cancer, including paclitaxel. Further studies are warranted to specifically quantify the synergy between wogonin and paclitaxel in various ovarian cancer cell lines.
Experimental Data Summary
The following tables summarize the effects of wogonin on ovarian cancer cells, providing a basis for its potential synergistic action with paclitaxel.
Table 1: In Vitro Efficacy of Wogonin on Ovarian Cancer Cell Viability
| Cell Line | Wogonin Concentration (µM) | Incubation Time (hours) | Cell Viability Reduction (%) | Citation |
| Caov-3 | 10 | 72 | 7% | [4] |
| 20 | 72 | 12% | [4] | |
| 50 | 72 | 21% | ||
| 100 | 72 | 36% | ||
| 150 | 72 | 55% | ||
| 200 | 72 | 82% | ||
| A2780 | 10 | 72 | 4% | |
| 20 | 72 | 11% | ||
| 50 | 72 | 19% | ||
| 100 | 72 | 33% | ||
| 150 | 72 | 52% | ||
| 200 | 72 | 79% |
Table 2: Effect of Wogonin on Apoptosis and Cell Cycle in A2780 Ovarian Cancer Cells
| Treatment | Parameter | Observation | Citation |
| Wogonin | Apoptosis | Increased percentage of apoptotic cells. | |
| Cell Cycle | Arrest at the G0/G1 phase. | ||
| Protein Expression | Upregulation of Bax and p53; Downregulation of Bcl-2 and Akt. |
Mechanisms of Action and Signaling Pathways
Wogonin exerts its anti-cancer effects through the modulation of several key signaling pathways, which may also underpin its synergistic potential with paclitaxel.
One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Wogonin has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.
Furthermore, wogonin influences cell cycle progression. Studies have demonstrated that wogonin can induce cell cycle arrest at the G0/G1 phase in A2780 ovarian cancer cells. This is often accompanied by the downregulation of key cell cycle regulatory proteins.
The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is another target of wogonin. Downregulation of Akt has been observed in wogonin-treated ovarian cancer cells, contributing to its pro-apoptotic effects.
The diagram below illustrates the proposed signaling pathway through which wogonin induces apoptosis in ovarian cancer cells.
Caption: Proposed mechanism of wogonin-induced apoptosis in ovarian cancer cells.
Experimental Protocols
The following are summaries of methodologies used in the cited studies to evaluate the effects of wogonin on ovarian cancer cells.
Cell Viability Assay (MTT Assay)
-
Ovarian cancer cells (Caov-3 and A2780) were seeded in 96-well plates at a density of 2×10^5 cells/well and incubated for 12 hours.
-
The cells were then treated with various concentrations of wogonin (10, 20, 50, 100, 150, and 200 µM) or DMSO (control) for 72 hours.
-
Following treatment, 20 µL of MTT solution (0.5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The resulting formazan crystals were dissolved in 300 µL of DMSO.
-
The absorbance was measured at a specific wavelength to determine cell viability.
Apoptosis Assay (Hoechst 33342 Staining)
-
A2780 cells were treated with different concentrations of wogonin.
-
After treatment, the cells were stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
The stained cells were observed under a fluorescence microscope.
-
Apoptotic cells were identified by their characteristic condensed and fragmented nuclei, which exhibit bright blue fluorescence.
Western Blot Analysis
-
A2780 cells were treated with wogonin.
-
Total protein was extracted from the cells, and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Akt, p53).
-
After washing, the membrane was incubated with a secondary antibody.
-
The protein bands were visualized using a chemiluminescence detection system.
The workflow for a typical Western Blot analysis is depicted below.
Caption: Standard workflow for Western Blot analysis.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that wogonin has significant anti-cancer activity in ovarian cancer cells. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulatory effects on key signaling pathways like PI3K/Akt, provides a solid foundation for investigating its synergistic potential with paclitaxel. While direct quantitative synergy data is currently limited, the existing research justifies further in-depth studies. Future research should focus on determining the optimal concentrations and treatment schedules for the wogonin-paclitaxel combination, elucidating the precise molecular mechanisms of their synergistic interaction, and validating these findings in in vivo models of ovarian cancer, including paclitaxel-resistant models. Such studies will be crucial in translating these promising preclinical findings into potential clinical applications for patients with ovarian cancer.
References
- 1. Therapy Effects of Wogonin on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined activity of oridonin and wogonin in advanced-stage ovarian cancer cells - ProQuest [proquest.com]
- 4. Wogonin Inhibits Ovarian Cancer by Activating the AMPK-TET2-5hmC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Wogonin and Its Synthetic Analogs: Efficacy in Anticancer, Anti-inflammatory, and Neuroprotective Applications
For Researchers, Scientists, and Drug Development Professionals
Wogonin, a naturally occurring monoflavone extracted from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities. Extensive preclinical studies have demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[1][2] This has spurred the development of synthetic analogs aimed at enhancing its therapeutic efficacy, bioavailability, and specificity.[3] This guide provides a comprehensive comparison of the efficacy of Wogonin and its synthetic analogs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Anticancer Efficacy: A Quantitative Comparison
Wogonin exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[4] Synthetic modifications of the Wogonin scaffold have been explored to improve its potency against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Wogonin and its analogs, providing a quantitative comparison of their cytotoxic activities.
Table 1: Comparative Anticancer Activity (IC50) of Wogonin and its Analogs against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Wogonin | HL-60 (Leukemia) | >100 | |
| K562 (Leukemia) | >100 | ||
| LNCaP (Prostate) | 42 | ||
| PC-3 (Prostate) | 50 | ||
| Neobaicalein | HL-60 (Leukemia) | 40.5 | |
| K562 (Leukemia) | 84.8 | ||
| LNCaP (Prostate) | 22 | ||
| PC-3 (Prostate) | 35 | ||
| 6-Hydroxyflavone | HL-60 (Leukemia) | >100 | |
| K562 (Leukemia) | >100 | ||
| Baicalein | HL-60 (Leukemia) | 59.4 | |
| K562 (Leukemia) | 70.2 | ||
| LNCaP (Prostate) | 13 | ||
| PC-3 (Prostate) | 25 |
Note: The data presented is compiled from various sources and experimental conditions may differ.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Wogonin has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[5] The following table compares the inhibitory effects of Wogonin and its 7-O-terpenylated synthetic analogs on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.
Table 2: Comparative Anti-inflammatory Activity of Wogonin and its 7-O-Terpenylated Analogs
| Compound | Concentration (µM) | NO Production Inhibition (%) | Reference |
| Wogonin | 6.25 | ~40% | |
| 12.5 | ~60% | ||
| 25 | ~80% | ||
| 50 | ~95% | ||
| 7-O-prenylwogonin | 6.25 | ~20% | |
| 7-O-geranylwogonin | 6.25 | ~30% | |
| 7-O-farnesylwogonin | 6.25 | ~15% |
Note: The data is estimated from graphical representations in the cited literature and experimental conditions should be considered.
Neuroprotective Efficacy: Protecting Neurons from Damage
Wogonin and its analogs have shown promise in protecting neuronal cells from various insults, including oxygen-glucose deprivation (OGD), a model for ischemic stroke. The following table summarizes the cytoprotective effects of Wogonin and related flavonoids in an OGD-induced PC12 cell injury model.
Table 3: Comparative Neuroprotective Effects of Wogonin and its Analogs
| Compound | CC50 (µg/mL) | Minimum Effective Concentration (MEC) (µg/mL) | Reference |
| Wogonin | 10.6 | 10 | |
| Baicalein | 8.9 | 1 | |
| Wogonoside | 13.7 | 1 | |
| Baicalin | 188.4 | 10 |
CC50: 50% cytotoxic concentration. MEC: Minimum effective concentration for neuroprotection.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Wogonin and its analogs are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involved in Wogonin's anticancer activity and a typical experimental workflow for its evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of Wogonin and its analogs on cancer cell lines and to calculate the IC50 values.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Wogonin and synthetic analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Wogonin or its synthetic analogs for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins (Bax/Bcl-2)
This protocol is used to assess the effect of Wogonin and its analogs on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
LPS-Induced Nitric Oxide (NO) Production Assay
This protocol is used to evaluate the anti-inflammatory activity of Wogonin and its analogs by measuring the inhibition of NO production in macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Wogonin and synthetic analogs
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Wogonin or its analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO production inhibition.
Conclusion
Wogonin demonstrates significant potential across anticancer, anti-inflammatory, and neuroprotective applications. The development of synthetic analogs has shown promise in enhancing its efficacy, as evidenced by the comparative data presented. However, the available data is often from studies with varying experimental conditions, highlighting the need for standardized, head-to-head comparative studies to fully elucidate the structure-activity relationships and identify the most promising candidates for further development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of wogonin, an extract from Scutellaria baicalensis, through regulating different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. admaconcology.com [admaconcology.com]
- 5. Anti-inflammatory effects of Baicalin, Baicalein, and Wogonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Wogonin Target Validation: A Comparative Guide Utilizing CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular targets of Wogonin, a natural flavonoid with promising anti-cancer properties, and offers a detailed framework for their validation using CRISPR/Cas9 gene-editing technology. While direct experimental validation of Wogonin's targets using CRISPR/Cas9 is not yet extensively documented in published literature, this guide synthesizes existing data on Wogonin's mechanisms of action and provides a robust, evidence-based protocol for such validation studies.
Introduction to Wogonin and its Putative Targets
Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant anti-tumor effects in a variety of cancers.[1] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.[2] Preclinical studies have identified several primary targets and signaling cascades affected by Wogonin, most notably the PI3K/Akt and JAK/STAT3 pathways, which are frequently dysregulated in cancer.[3][4]
Comparative Analysis of Wogonin and Alternative Pathway Inhibitors
To objectively evaluate Wogonin's performance, this section compares its efficacy with other known inhibitors of the PI3K/Akt and STAT3 pathways.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) of Wogonin in various cancer cell lines and compare it with other inhibitors targeting the PI3K/Akt and STAT3 pathways.
Table 1: IC50 Values of Wogonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Wogonin IC50 (µM) | Reference |
| SGC-7901 | Gastric Cancer | 20-200 (dose-dependent) | [5] |
| BGC-823 | Gastric Cancer | 20-200 (dose-dependent) | |
| MKN-45 | Gastric Cancer | 20-200 (dose-dependent) | |
| SKOV3 | Ovarian Cancer | >20 (weak effect) | |
| SKOV3/DDP (cisplatin-resistant) | Ovarian Cancer | >20 (weak effect) | |
| GH3 | Prolactinoma | 30-120 (dose-dependent) | |
| MMQ | Prolactinoma | 50-200 (dose-dependent) |
Table 2: Comparison of Wogonin with Other PI3K/Akt and STAT3 Pathway Inhibitors
| Compound | Target Pathway | Cancer Type | IC50 | Reference |
| Wogonin | PI3K/Akt, STAT3 | Various | Variable (µM range) | |
| LY294002 | PI3K | Ovarian Cancer | 10 µM (used concentration) | |
| BKM120 | PI3K | Non-Small Cell Lung Cancer | 0.1 - 1 µM | |
| FLLL32 | STAT3 | Pancreatic, Breast Cancer | ~5 µM | |
| Cpd 23 (Selective STAT3 inhibitor) | STAT3 | Colitis Model | 25.7 µM | |
| Cpd 46 (Dual STAT1/STAT3 inhibitor) | STAT1/STAT3 | Colitis Model | 23.7 µM |
CRISPR/Cas9-Mediated Target Validation Workflow
The following diagram and protocol outline a comprehensive workflow for validating a putative molecular target of Wogonin, such as a key component of the PI3K/Akt or STAT3 pathway, using CRISPR/Cas9 technology.
Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout Protocol
This protocol provides a general framework for generating a gene knockout in a cancer cell line.
-
sgRNA Design and Cloning:
-
Identify the target gene (e.g., AKT1 or STAT3).
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon using an online design tool.
-
Synthesize and anneal complementary oligonucleotides for the chosen sgRNA.
-
Clone the annealed oligos into a Cas9 expression vector (e.g., lentiCRISPRv2) that also contains a selection marker like puromycin resistance.
-
-
Cell Transfection and Selection:
-
Culture the cancer cell line of interest (e.g., SGC-7901) to 70-80% confluency.
-
Transfect the cells with the sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) at a predetermined concentration.
-
Maintain selection until non-transfected control cells are completely eliminated.
-
-
Single-Cell Cloning and Expansion:
-
Serially dilute the selected cell population into 96-well plates to isolate single cells.
-
Monitor the plates for the growth of individual colonies.
-
Expand the monoclonal colonies into larger culture vessels.
-
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clonal population. Amplify the region surrounding the sgRNA target site by PCR. Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Prepare protein lysates from the wild-type and putative knockout clones. Perform western blotting using an antibody specific for the target protein to confirm the absence of its expression in the knockout clones.
-
Cell Viability (MTT) Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed both wild-type and knockout cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Wogonin (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Protocol for PI3K/Akt and STAT3 Pathways
This protocol is for detecting the expression and phosphorylation status of key proteins in the PI3K/Akt and STAT3 signaling pathways.
-
Protein Extraction: Lyse the treated and untreated wild-type and knockout cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt, STAT3, p-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by Wogonin.
Conclusion
Wogonin presents a compelling profile as a multi-targeted anti-cancer agent, primarily through the inhibition of the PI3K/Akt and JAK/STAT3 signaling pathways. While existing research strongly supports these mechanisms, definitive validation through genetic approaches like CRISPR/Cas9 is a critical next step. The experimental framework provided in this guide offers a clear and robust methodology for researchers to unequivocally validate the molecular targets of Wogonin, thereby strengthening its potential for future clinical development. The comparative data presented also positions Wogonin as a promising natural alternative to synthetic inhibitors, warranting further investigation into its therapeutic efficacy and safety.
References
- 1. Wogonin and its analogs for the prevention and treatment of cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wogonin inhibits the proliferation of prolactinoma through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wogonin suppresses proliferation, invasion and migration in gastric cancer cells via targeting the JAK-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Wogonin's effect on normal versus cancer cells
A Comparative Analysis of Wogonin's Effects on Normal Versus Cancer Cells
Introduction
Wogonin, a flavonoid compound primarily isolated from the root of Scutellaria baicalensis (Chinese skullcap), has garnered significant attention in oncological research. Emerging evidence suggests that wogonin exhibits selective cytotoxicity towards various cancer cells while demonstrating minimal adverse effects on their normal counterparts. This selective action positions wogonin as a promising candidate for cancer therapy. This guide provides a comparative overview of wogonin's effects on normal versus cancer cells, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Comparative Cytotoxicity
Wogonin has been shown to inhibit the proliferation of a wide array of cancer cell lines in a dose-dependent manner, while its impact on normal, non-malignant cells is significantly less pronounced. This differential effect is a cornerstone of its therapeutic potential.
| Cell Line | Cell Type | Wogonin Concentration | Effect | Reference |
| Cancer Cells | ||||
| A549 & A427 | Human Lung Carcinoma | 50 µM | Cell viability reduced to 31% and 34%, respectively. | [1] |
| Caov-3 & A2780 | Human Ovarian Carcinoma | 200 µM | Cell viability reduced to 18% and 21%, respectively. | [2] |
| U251 & U87 | Human Glioma | 12.5-100 µM | Dose-dependent induction of cell death. | [3] |
| Various | Human Breast Cancer | 50-200 µM | Time- and concentration-dependent attenuation of cell growth. | [4] |
| SW480, HCT-116, HT-29 | Human Colorectal Cancer | 60 µM | Cell growth inhibited by 77.5%, 68.4%, and 34.9%, respectively. | [5] |
| Malignant T-cells | Leukemia | 50-100 µM | Dose-dependent increase in apoptotic cell death. | |
| Normal Cells | ||||
| BEAS-2B | Normal Human Lung Epithelial | 50 µM | No significant reduction in cell viability. | |
| Human Primary Astrocytes | Normal Human Brain Cells | Up to 100 µM | IC50 > 100 µM, indicating low toxicity. | |
| CCD-18Co | Normal Human Colon Fibroblasts | >100 µM | Negligible cytotoxic effects (IC50 > 100 µM). | |
| Normal T-lymphocytes | Normal Human Blood Cells | 50-100 µM | No or very low toxicity observed. | |
| HOK, HOF, HEK | Normal Human Oral & Skin Cells | 10-100 µM | Did not reduce the viability of normal cells. |
Mechanisms of Action: A Dichotomous Role
The selective anticancer activity of wogonin is attributed to its differential effects on cellular processes such as apoptosis, cell cycle progression, and key signaling pathways.
Induction of Apoptosis
Wogonin is a potent inducer of apoptosis in a multitude of cancer cell types. This programmed cell death is often mediated through the generation of reactive oxygen species (ROS), which cancer cells are more susceptible to due to their altered metabolic state.
-
In Cancer Cells: Treatment with wogonin leads to an increase in ROS, which in turn triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases (3, 8, and 9), an increased Bax/Bcl-2 ratio, and cleavage of PARP. Studies on malignant hepatoma (HepG2) and T-cells have shown that wogonin induces apoptosis through H2O2 generation and subsequent Ca2+ overload.
-
In Normal Cells: Wogonin does not significantly induce apoptosis in normal cells at concentrations that are cytotoxic to cancer cells. In some cases, wogonin has even been reported to protect normal cells, such as thymocytes, from apoptosis induced by other anticancer drugs.
Cell Cycle Arrest
Wogonin can halt the progression of the cell cycle in cancerous cells, thereby preventing their proliferation.
-
In Cancer Cells: Wogonin has been observed to induce cell cycle arrest at different phases depending on the cancer type. For example, it causes G2/M phase arrest in ovarian cancer and colorectal cancer cells, and G0/G1 phase arrest in other cancer cell lines.
-
In Normal Cells: The effect of wogonin on the cell cycle of normal cells is not as pronounced, and they are generally not arrested at the same concentrations that affect cancer cells.
Modulation of Signaling Pathways
Wogonin's anticancer effects are also a result of its ability to modulate various intracellular signaling pathways that are often dysregulated in cancer.
-
In Cancer Cells: Wogonin has been shown to inhibit several key oncogenic pathways, including PI3K/Akt, STAT3, and Wnt/β-catenin. It also acts as an inhibitor of cyclin-dependent kinase 9 (CDK9), which leads to the downregulation of the anti-apoptotic protein Mcl-1. In malignant T-cells, wogonin's pro-apoptotic effect is mediated through the activation of the PLCγ1-Ca2+ pathway.
-
In Normal Cells: Normal cells, with their properly regulated signaling networks, are less susceptible to the modulatory effects of wogonin at therapeutic concentrations. For instance, the PLCγ1-Ca2+ pathway is not persistently activated in normal T-cells upon wogonin treatment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on wogonin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., Caov-3, A2780) in 96-well plates at a density of 2×10^5 cells per well and incubate at 37°C for 12 hours.
-
Treatment: Incubate the cells with varying concentrations of wogonin (e.g., 10, 20, 50, 100, 150, and 200 µM) or a vehicle control (DMSO) for a specified period, typically 72 hours.
-
MTT Addition: Add 20 µL of a 0.5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 300 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using an enzyme-linked immunoassay reader. Cell viability is calculated as a percentage relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
Cell Treatment: Treat cells (e.g., A427) with desired concentrations of wogonin (e.g., 25, 30, and 50 µM) for 72 hours.
-
Harvesting: Harvest the cells and wash them with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer to a density of 2x10^5 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) solutions to the cell suspension and incubate for 20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells (e.g., A2780) in 60 mm plates at a density of 2.5×10^5 cells per well. Treat with wogonin (e.g., 100, 150, and 200 μM) for 72 hours.
-
Harvesting and Fixation: Trypsinize the cells, wash with PBS, and fix in 70% ethanol overnight.
-
RNase Treatment: Treat the cells with a 20 μg/mL solution of RNase A.
-
Staining: Stain the cells with a 10 μg/mL solution of propidium iodide (PI) at 37°C for 3 hours.
-
Analysis: Analyze the DNA content and cell cycle distribution by flow cytometry.
Visualizing the Mechanisms
The following diagrams illustrate the differential signaling pathways affected by wogonin in cancer cells and a typical experimental workflow.
Caption: Differential effects of Wogonin on signaling pathways in cancer versus normal cells.
Caption: General experimental workflow for comparing Wogonin's effects.
Conclusion
The collective evidence strongly indicates that wogonin exhibits preferential cytotoxicity against cancer cells while largely sparing normal cells. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, underscores its potential as a selective anticancer agent. The differential response between malignant and non-malignant cells appears to be rooted in the inherent metabolic and signaling differences between these cell types, particularly their varying sensitivity to oxidative stress. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic utility of wogonin in cancer treatment.
References
- 1. balkanmedicaljournal.org [balkanmedicaljournal.org]
- 2. Anti-Proliferative Effect of Wogonin on Ovary Cancer Cells Involves Activation of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wogonin Induces Reactive Oxygen Species Production and Cell Apoptosis in Human Glioma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of wogonin in both estrogen receptor-positive and -negative human breast cancer cell lines in vitro and in nude mice xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Wogonin: A Natural Flavonoid's Anti-Inflammatory Profile Compared to Standard NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of wogonin, a natural flavonoid, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), including indomethacin, diclofenac, and celecoxib. The information is compiled from preclinical studies to assist in the evaluation of wogonin as a potential anti-inflammatory agent.
In Vitro Anti-Inflammatory Activity
Wogonin exhibits its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade. A significant aspect of its action is the inhibition of cyclooxygenase (COX) enzymes and the reduction of nitric oxide (NO) production.
Cyclooxygenase (COX) Inhibition
Wogonin has been shown to inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that plays a crucial role in inflammatory prostaglandin synthesis[1][2][3]. The 50% inhibitory concentration (IC50) for wogonin's COX-2 inhibition has been reported, alongside values for well-known NSAIDs. However, it is crucial to note that these values are often determined in different experimental systems, which can influence the results.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Experimental System |
| Wogonin | - | 46 | Homogenate of aspirin-pretreated RAW 264.7 cells[1] |
| Diclofenac | 0.076 | 0.026 | Human peripheral monocytes[4] |
| Indomethacin | 0.0090 | 0.31 | Human peripheral monocytes |
| Celecoxib | 82 | 6.8 | Human peripheral monocytes |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental methodologies.
Nitric Oxide (NO) Production Inhibition
Wogonin effectively suppresses the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). One study reported an IC50 value of 31 µM for the inhibition of NO production in LPS-induced RAW 264.7 cells.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory effects of various compounds. The percentage of edema inhibition is a key parameter for comparison. Below is a compilation of data from various studies. It is important to consider that dosages and time points of measurement can vary between studies, impacting direct comparisons.
| Compound | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) |
| Wogonin | 25 | 3 | ~40% (estimated from graphical data) |
| 50 | 3 | ~55% (estimated from graphical data) | |
| 100 | 3 | ~70% (estimated from graphical data) | |
| Indomethacin | 10 | 3 | 54 |
| 10 | 4 | 54 | |
| 10 | 5 | 33 | |
| Diclofenac | 5 | 3 | 56.17 |
| 20 | 3 | 71.82 | |
| Celecoxib | 30 | 6 | Significant reduction in edema (quantitative % not provided) |
| 50 | 3 | Significant reduction in paw edema | |
| 50 | 5 | Significant reduction in paw edema |
Mechanistic Insights: Modulation of Signaling Pathways
Wogonin's anti-inflammatory effects are underpinned by its ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.
NF-κB Signaling Pathway
Wogonin has been demonstrated to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory process. It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Wogonin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Wogonin also modulates the MAPK signaling pathway, which is involved in the production of inflammatory mediators. It has been shown to inhibit the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK, thereby suppressing the downstream inflammatory response.
Caption: Wogonin's inhibitory action on the MAPK pathway.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. They are acclimatized for at least one week before the experiment.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (wogonin or NSAIDs) or the vehicle (control) are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Inhibition of Nitric Oxide (NO) Production
This assay evaluates the effect of compounds on NO production in macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (wogonin or NSAIDs) for a specific period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (LPS-stimulated) control wells.
Conclusion
Wogonin demonstrates significant anti-inflammatory properties in both in vitro and in vivo preclinical models. Its mechanisms of action, involving the inhibition of COX-2, iNOS, and the modulation of NF-κB and MAPK signaling pathways, are comparable to those of established NSAIDs. While direct comparative studies are limited, the available data suggests that wogonin possesses potent anti-inflammatory effects. Further well-controlled comparative studies are warranted to fully elucidate its therapeutic potential relative to standard NSAIDs for the development of novel anti-inflammatory drugs.
References
- 1. Effect of wogonin, a plant flavone from Scutellaria radix, on the suppression of cyclooxygenase-2 and the induction of inducible nitric oxide synthase in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wogonin, a bioactive flavonoid in herbal tea, inhibits inflammatory cyclooxygenase-2 gene expression in human lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wogonin, baicalin, and baicalein inhibition of inducible nitric oxide synthase and cyclooxygenase-2 gene expressions induced by nitric oxide synthase inhibitors and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Replicating In Vitro Efficacy of Wogonin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of published in vitro data on the anticancer efficacy of Wogonin. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways affected by this flavonoid.
Wogonin, a flavonoid isolated from the root of Scutellaria baicalensis, has demonstrated significant anticancer properties across a variety of cancer cell lines in numerous preclinical studies. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways. This guide aims to provide the necessary information to replicate and build upon these published findings.
Quantitative Data Summary
The efficacy of Wogonin varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies. The following tables summarize the reported IC50 values and the effects of Wogonin on apoptosis and the cell cycle.
Table 1: IC50 Values of Wogonin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Breast Cancer | MCF-7 | 50-200 | [1] |
| Breast Cancer | MDA-MB-231 | 50-200 | [1] |
| Ovarian Cancer | A2780 | 200 | [2] |
| Lung Cancer | A549 | ~35 (at 72h) | |
| Lung Cancer | A427 | ~30 (at 72h) | |
| Colorectal Cancer | HCT116 | Not specified | |
| Leukemia | HL-60 | 0-100 | |
| Gastric Cancer | SGC-7901 | 20-200 | |
| Gastric Cancer | BGC-823 | 20-200 | |
| Gastric Cancer | MKN-45 | 20-200 | |
| Prolactinoma | GH3 | 0-120 | |
| Prolactinoma | MMQ | Not specified |
Table 2: Effects of Wogonin on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| A427 | 25, 30, 50 | Increased percentage of apoptotic cells | Not specified | |
| HCT116 | Not specified | Induces apoptosis | G1 phase arrest | |
| SW-480 | 20, 40, 60 | Not specified | Increased G1 phase (65.1%, 70.1%, 81.5% respectively) | |
| SGC-7901 | Not specified | Induces apoptosis | G0/G1 arrest | |
| BGC-823 | Not specified | Induces apoptosis | G0/G1 arrest | |
| HeLa | 30, 60, 90 | Not specified | G1 phase arrest | |
| K562 | Not specified | Not specified | Induces cell cycle arrest | |
| SiHa, CaSki | Not specified | Induces apoptosis | Not specified |
Key Experimental Protocols
To facilitate the replication of published findings, detailed protocols for three key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of Wogonin on cancer cells.
Materials:
-
Wogonin stock solution (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of Wogonin (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest Wogonin treatment.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following Wogonin treatment.
Materials:
-
Wogonin-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Wogonin for the specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Wogonin-treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Wogonin for the desired time and concentrations.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Wogonin's Mechanism of Action
To illustrate the cellular pathways and experimental processes involved in Wogonin's anticancer activity, the following diagrams have been generated using Graphviz.
Caption: Wogonin inhibits the PI3K/Akt signaling pathway.
Caption: Wogonin deregulates the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for in vitro Wogonin efficacy studies.
References
Head-to-Head Comparison of Wogonin Delivery Systems: A Guide for Researchers
Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant potential as an anti-inflammatory and anti-cancer agent.[1][2][3][4] However, its clinical translation is hampered by poor water solubility and low oral bioavailability.[1] To overcome these limitations, various drug delivery systems have been developed to enhance its therapeutic efficacy. This guide provides a head-to-head comparison of different Wogonin delivery systems, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal formulation strategy.
Performance Data of Wogonin Delivery Systems
The following tables summarize the physicochemical properties, in vitro performance, and in vivo pharmacokinetics of various Wogonin delivery systems based on published experimental data.
Table 1: Physicochemical Characterization
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (W-SLNs) | 104.83 | -28.7 | Not Reported | Not Reported | |
| Glycyrrhetinic Acid-Modified Liposomes (GA-WG-Lip) | Not Reported | Not Reported | High | Not Reported | |
| Wogonin Liposomes (WG-Lip) | Not Reported | Not Reported | High | Not Reported | |
| Magnetic Nanoparticles (Wogonin-MNPs) | Not Reported | Not Reported | Not Reported | Not Reported | |
| Solid Dispersion (Wogonin-SD) | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Table 2: In Vitro Performance
| Delivery System | Cell Line | Cytotoxicity (IC50) | Cellular Uptake | Key Findings | Reference |
| Solid Lipid Nanoparticles (W-SLNs) | MCF-7 (Breast Cancer) | Sustained cytotoxicity up to 72h | 12.8 ± 2.1 ng/µg (at 8h) | Enhanced and sustained cytotoxicity compared to free Wogonin. | |
| Glycyrrhetinic Acid-Modified Liposomes (GA-WG-Lip) | Not Reported | 1.46 times higher than WG-Lip | Greatest uptake | Enhanced cellular uptake and cytotoxicity. | |
| Magnetic Nanoparticles (Wogonin-MNPs) | Raji (B-cell lymphoma) | Enhanced cell inhibition | Not Reported | Increased apoptosis and cell cycle arrest at G0/G1 phase compared to free Wogonin. |
Table 3: In Vivo Pharmacokinetics
| Delivery System/Formulation | Animal Model | Administration Route | Bioavailability (%) | Cmax | Tmax | AUC | Reference |
| Crude Wogonin | Beagle Dogs | Intragastric (i.g.) | 0.59 ± 0.35 | 2.5 ± 1.1 µg/L | 0.7 ± 0.3 h | 7.1 ± 2.0 µg·h/L | |
| Wogonin Solid Dispersion (SD) | Beagle Dogs | Intragastric (i.g.) | 4.0 (approx. 7-fold increase) | 7.9 ± 3.3 µg/L | 0.3 ± 0.2 h | 21.0 ± 3.2 µg·h/L | |
| Wogonin Arginine Solution | Beagle Dogs | Intragastric (i.g.) | 3.65 ± 2.60 | 12.3 ± 3.3 ng/mL | Not Reported | 17.8 ± 70.4 µg/L*h | |
| Crude Wogonin | Rats | Intragastric (i.g.) | 1.10 | 300 ng/mL | 28 min | Not Reported |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Wogonin delivery systems.
Preparation of Wogonin-Loaded Solid Lipid Nanoparticles (W-SLNs)
W-SLNs are fabricated using a hot-melted evaporation technique.
-
Lipid Screening: The solubility of Wogonin in various solid lipids (e.g., stearic acid, glycerol monostearate) is determined to select the lipid matrix with the highest solubilizing capacity.
-
Preparation of Organic Phase: Wogonin and the selected lipid (e.g., stearic acid) are dissolved in an organic solvent.
-
Emulsification: The organic phase is added to a hot aqueous solution containing a surfactant under continuous stirring to form an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure.
-
Nanoparticle Formation: The resulting aqueous dispersion is cooled down, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles encapsulating Wogonin.
-
Purification: The W-SLN dispersion is purified to remove any unencapsulated drug and excess surfactant.
In Vitro Drug Release Study
The in vitro release of Wogonin from the delivery systems is evaluated using a dialysis method.
-
A known amount of the Wogonin formulation is placed in a dialysis bag.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 2.0 wt% BSA to mimic biological conditions) at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of Wogonin in the collected samples is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).
Cellular Uptake Studies
Quantitative cellular uptake of Wogonin from different formulations is assessed in a relevant cancer cell line (e.g., MCF-7).
-
Cells are seeded in culture plates and allowed to adhere overnight.
-
The cells are then incubated with free Wogonin, blank nanoparticles, and Wogonin-loaded nanoparticles at a specific concentration for different time points (e.g., 2, 4, 8 hours).
-
After incubation, the cells are washed with cold PBS to remove any non-internalized nanoparticles.
-
The cells are lysed, and the intracellular concentration of Wogonin is quantified using a validated analytical method.
Cell Viability Assay
The cytotoxicity of the Wogonin formulations is determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and incubated overnight.
-
The cells are treated with various concentrations of free Wogonin, blank delivery systems, and Wogonin-loaded delivery systems for specific durations (e.g., 24, 48, 72 hours).
-
After the treatment period, the MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by Wogonin and a general experimental workflow for evaluating its delivery systems.
Caption: Key signaling pathways modulated by Wogonin leading to its anti-cancer effects.
Caption: General experimental workflow for the evaluation of Wogonin delivery systems.
References
Wogonin's Efficacy in Drug-Sensitive vs. Drug-Resistant Cancer Cells: A Comparative Guide
For Immediate Release
A growing body of preclinical evidence suggests that wogonin, a flavonoid derived from the root of Scutellaria baicalensis, exhibits significant anti-cancer properties and, crucially, can re-sensitize drug-resistant cancer cells to conventional chemotherapeutic agents. This guide provides a comparative analysis of wogonin's activity in drug-sensitive and drug-resistant cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Abstract
Drug resistance remains a formidable obstacle in cancer therapy. Wogonin has emerged as a promising natural compound that not only induces apoptosis and inhibits proliferation in various cancer cells but also reverses multidrug resistance (MDR). This is achieved through multiple mechanisms, including the inhibition of drug efflux pumps and the modulation of key cellular signaling pathways that are often dysregulated in resistant tumors. This guide synthesizes findings from studies on ovarian, breast, and leukemia cancer cell lines to highlight the differential effects and mechanisms of wogonin in chemosensitive and chemoresistant contexts.
Data Presentation: Wogonin's Impact on Chemosensitivity
The efficacy of wogonin in overcoming drug resistance is quantified by its ability to lower the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs in resistant cells.
Table 1: Wogonin's Effect on Cisplatin IC50 in Ovarian Cancer Cell Lines
| Cell Line | Type | Cisplatin IC50 (µg/mL) | Cisplatin IC50 with 20 µM Wogonin (µg/mL) |
| SKOV3 | Cisplatin-Sensitive | 7.7 | Not Reported |
| SKOV3/DDP | Cisplatin-Resistant | 26.8 | 11.2 |
| OV2008 | Cisplatin-Sensitive | 9.8 | Not Reported |
| C13* | Cisplatin-Resistant | 29.6 | 13.9 |
Data sourced from Xing et al., 2019.[1][2]
Table 2: Effect of Wogonin on Doxorubicin-Resistant Breast Cancer Cells
| Cell Line | Treatment | Effect |
| MCF-7 | Wogonin | Inhibits proliferation in a dose- and time-dependent manner.[3] |
| MCF-7/DOX | Wogonin | Reverses doxorubicin resistance by down-regulating the Nrf2-mediated cellular defense response.[4] |
| Bcap-37, MCF-7 | Wogonin in combination with Doxorubicin | Increases doxorubicin sensitivity through regulation of the IGF-1R/AKT signaling pathway.[1] |
Table 3: Wogonin's Activity in Drug-Resistant Leukemia Cells
| Cell Line | Type | Effect of Wogonin |
| K562/A02 | Adriamycin-Resistant | Reverses multi-drug resistance by inhibiting the functional activity and expression of MRP1 at both protein and mRNA levels, mediated by the Nrf2/ARE signaling pathway. |
| K562 | Imatinib-Resistant | Induces cell cycle arrest and erythroid differentiation. |
| K562, KU812 | Imatinib-Resistant (in co-culture with BMSCs) | Reverses resistance to imatinib. |
Key Experimental Findings and Signaling Pathways
Wogonin's ability to counteract drug resistance is primarily attributed to its influence on two key signaling pathways: PI3K/Akt and Nrf2.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis. In many resistant cancer cells, this pathway is constitutively active, promoting cell survival despite chemotherapy.
Wogonin has been shown to inhibit the phosphorylation of Akt, thereby downregulating the PI3K/Akt pathway. This inhibition leads to decreased expression of anti-apoptotic proteins like Bcl-2 and survivin, and increased levels of pro-apoptotic proteins, ultimately sensitizing resistant cells to chemotherapeutic agents like cisplatin.
Caption: Wogonin inhibits the PI3K/Akt signaling pathway.
The Nrf2-ARE Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes, contributing to chemoresistance. In resistant cells, Nrf2 is often overexpressed, leading to the upregulation of drug efflux pumps like Multidrug Resistance-Associated Protein 1 (MRP1).
Wogonin has been demonstrated to downregulate Nrf2 expression and its binding to the Antioxidant Response Element (ARE). This leads to a decrease in MRP1 expression, reducing the efflux of chemotherapeutic drugs and thereby reversing multidrug resistance in cells like the adriamycin-resistant K562/A02 leukemia cells.
Caption: Wogonin downregulates the Nrf2-ARE pathway.
Experimental Protocols
The following are synthesized protocols for key experiments used to evaluate the activity of wogonin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of wogonin, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Culture and treat cells with the desired compounds for the specified duration.
-
Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Detailed Steps:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-MRP1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin.
Conclusion
Wogonin demonstrates significant potential as an anti-cancer agent, particularly in the context of drug resistance. Its ability to re-sensitize resistant cancer cells to standard chemotherapies by targeting crucial survival pathways like PI3K/Akt and Nrf2 warrants further investigation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic utility of wogonin and develop novel combination strategies to overcome chemoresistance in cancer.
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. Wogonin increases doxorubicin sensitivity by down-regulation of IGF-1R/AKT signaling pathway in human breast cancer | Cellular and Molecular Biology [cellmolbiol.org]
- 3. Wogonin induces apoptosis and down-regulates survivin in human breast cancer MCF-7 cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Molecular Docking Predictions for Wogonin's Targets: A Comparative Guide
An objective comparison of computational predictions and experimental data for the molecular targets of Wogonin, a promising natural flavonoid in drug discovery.
In the realm of drug discovery, computational methods such as molecular docking are invaluable for predicting the interactions between small molecules and their protein targets. However, these in silico predictions necessitate rigorous experimental validation to confirm their biological relevance. This guide provides a comprehensive comparison of the predicted and experimentally validated molecular targets of Wogonin, a flavonoid derived from the root of Scutellaria baicalensis. We present quantitative data from various validation studies, detailed experimental protocols, and visual representations of key pathways and workflows to offer researchers, scientists, and drug development professionals a thorough understanding of Wogonin's mechanism of action.
Quantitative Analysis of Wogonin's Validated Molecular Targets
The following table summarizes the key molecular targets of Wogonin that have been predicted by molecular docking and subsequently validated through various experimental assays. The table includes quantitative data such as IC50 and Ki values, which represent the concentration of Wogonin required to inhibit the target's activity by 50% and the inhibition constant, respectively.
| Target Protein | Prediction Method | Validation Experiment(s) | Quantitative Data | Reference(s) |
| Cyclin-Dependent Kinase 9 (CDK9) | Molecular Docking | In vitro kinase assay | IC50: ~200 nM | [1] |
| Cytochrome P450 1A2 (CYP1A2) | Molecular Docking | In vitro enzyme inhibition assay | Ki: 0.24 µM (competitive inhibitor) | [2] |
| Cytochrome P450 2C19 (CYP2C19) | Not specified | In vitro enzyme inhibition assay | IC50: 101.10 µM (weak inhibitor) | [2] |
| Glycogen Synthase Kinase-3 beta (GSK-3β) | Molecular Docking | Western Blot, Co-immunoprecipitation, Surface Plasmon Resonance | Effective concentration: 10, 20 µM in cells | [3] |
| PI3K/Akt Signaling Pathway | Network Pharmacology, Molecular Docking | Western Blot | Effective concentration: Downregulation of p-PI3K and p-Akt at various concentrations in different cell lines | [4] |
| JAK/STAT3 Signaling Pathway | Transcriptomic Analysis | Western Blot | Inhibition of STAT3 phosphorylation | |
| Hypoxia-inducible factor-1α (HIF-1α) | Network Pharmacology, Molecular Docking | Western Blot | Decreased HIF-1α levels |
Comparison of Target Prediction and Validation Methodologies
The identification of Wogonin's molecular targets often begins with computational screening, which is then followed by a series of experimental validations. This integrated approach leverages the speed of in silico methods and the accuracy of in vitro and in vivo experiments.
| Methodology | Description | Advantages | Limitations |
| Molecular Docking | A computational technique that predicts the preferred orientation of a ligand when bound to a receptor. | Fast, cost-effective, provides insights into binding modes. | Can produce false positives, does not account for dynamic nature of proteins, scoring functions can be inaccurate. |
| Network Pharmacology | An approach that combines pharmacology with network biology to understand drug action from a systems perspective. | Provides a holistic view of drug-target interactions, can identify novel targets and pathways. | Relies on existing databases which may be incomplete, predictions require experimental validation. |
| In Vitro Enzyme/Kinase Assays | Biochemical assays that measure the direct inhibitory effect of a compound on a purified enzyme or kinase. | Provides direct evidence of target engagement, allows for determination of IC50 and Ki values. | Does not always reflect the cellular context, may not be suitable for all targets. |
| Cell-Based Assays (e.g., MTT, Western Blot) | Experiments conducted on living cells to assess the effect of a compound on cellular processes and protein expression. | Provides information on the biological activity in a more relevant context, can confirm downstream effects of target inhibition. | Can be influenced by off-target effects, may not directly prove target engagement. |
| Surface Plasmon Resonance (SPR) | A label-free technique to measure biomolecular interactions in real-time. | Provides quantitative data on binding affinity (Kd), association/dissociation rates. | Requires specialized equipment, protein immobilization can affect its activity. |
Experimental Protocols for Key Validation Assays
Detailed methodologies are crucial for the reproducibility and verification of experimental findings. Below are the protocols for some of the key experiments used to validate the molecular targets of Wogonin.
MTT Cell Proliferation Assay
This assay is used to assess the effect of Wogonin on the viability and proliferation of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Wogonin (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Apoptosis and Signaling Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways following treatment with Wogonin.
-
Cell Lysis: Treat cells with Wogonin at desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after Wogonin treatment.
-
Cell Treatment and Harvesting: Treat cells with Wogonin for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
In Vitro CDK9 Kinase Assay
This assay directly measures the inhibitory effect of Wogonin on the activity of the CDK9 enzyme.
-
Reaction Setup: In a microplate, combine recombinant active CDK9/cyclin T1 enzyme, a specific substrate peptide, and varying concentrations of Wogonin in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactive [33P]-ATP, fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay), or antibody-based detection of the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition at each Wogonin concentration and determine the IC50 value.
CYP1A2 Enzyme Inhibition Assay
This assay determines the inhibitory potential of Wogonin on the metabolic activity of the CYP1A2 enzyme.
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (as a source of CYP1A2), a specific CYP1A2 substrate (e.g., phenacetin), and different concentrations of Wogonin in a phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding an NADPH-generating system.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a solvent like ice-cold acetonitrile.
-
Analysis: Analyze the formation of the metabolite from the substrate using LC-MS/MS.
-
Data Analysis: Determine the IC50 and Ki values for Wogonin's inhibition of CYP1A2 activity.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations were created using the DOT language in Graphviz.
Caption: Experimental workflow for validating molecular docking predictions.
Caption: Key signaling pathways modulated by Wogonin.
Conclusion
The validation of molecular docking predictions through rigorous experimental assays is a critical step in modern drug discovery. The case of Wogonin demonstrates a successful synergy between computational and experimental approaches. The initial in silico predictions of Wogonin's targets, such as CDK9 and components of the PI3K/Akt and JAK/STAT pathways, have been largely substantiated by in vitro and cell-based experiments. This integrated strategy not only confirms the predicted mechanisms of action but also provides a solid foundation for the further development of Wogonin as a potential therapeutic agent. The data and protocols presented in this guide aim to facilitate future research into Wogonin and other natural compounds, ultimately accelerating the translation of promising molecules from the lab to the clinic.
References
- 1. Frontiers | Wogonin inhibits the proliferation of prolactinoma through the PI3K/AKT signaling pathway [frontiersin.org]
- 2. Anti-Proliferative Effect of Wogonin on Ovary Cancer Cells Involves Activation of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wogonin suppresses proliferation, invasion and migration in gastric cancer cells via targeting the JAK-STAT3 pathway | Semantic Scholar [semanticscholar.org]
- 4. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
Wogonin's Impact on Cancer Cells: A Comparative Transcriptomic Analysis
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of potential anticancer compounds is paramount. Wogonin, a flavonoid derived from the medicinal herb Scutellaria baicalensis, has demonstrated significant antitumor activity across various cancer types. This guide provides a comparative overview of the transcriptomic changes induced by Wogonin in cancer cells, supported by experimental data and detailed methodologies.
Quantitative Transcriptomic Data Summary
Table 1: Differentially Expressed Genes in Key Signaling Pathways Following Wogonin Treatment
| Signaling Pathway | Gene | Cancer Cell Line(s) | Effect of Wogonin | Reference(s) |
| PI3K/Akt | Akt (p-Akt) | Pancreatic, Gastric, Breast, Lung | Downregulation | [1][2] |
| Bcl-2 | Pancreatic | Downregulation | [1] | |
| BAD | Pancreatic | Upregulation | [1] | |
| c-Myc | Lung | Downregulation | [2] | |
| JAK/STAT | STAT3 | Gastric | Downregulation | |
| Wnt/β-catenin | Cyclin D1 | Breast | Downregulation | |
| CDK9 | Mcl-1 | Various | Downregulation |
Table 2: Wogonin's Effect on Apoptosis-Related Gene Expression
| Gene | Cancer Cell Line(s) | Effect of Wogonin | Reference(s) |
| Bax | Breast | Upregulation | |
| PARP | Breast | Upregulation of cleavage | |
| Caspase-3 | Breast | Upregulation of cleavage | |
| c-FLIP | Various | Downregulation | |
| TRAIL-R2 | Various | Upregulation |
Table 3: Wogonin's Effect on Cell Cycle-Related Gene Expression
| Gene | Cancer Cell Line(s) | Effect of Wogonin | Reference(s) |
| p21 | Chronic Myeloid Leukemia | Upregulation | |
| Cyclin D1 | Breast | Downregulation | |
| CDK1 | Gastric | Downregulation | |
| Cyclin B1 | Breast | Downregulation |
Key Signaling Pathways Modulated by Wogonin
Wogonin exerts its anticancer effects by modulating several critical signaling pathways. The following diagrams illustrate the key interactions and the points of intervention by Wogonin.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Wogonin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of wogonin, a naturally occurring flavonoid. While some safety data sheets (SDS) may not classify wogonin as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it as a hazardous chemical until more comprehensive toxicological and environmental fate data becomes available.[1][2]
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle wogonin with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3] All handling of wogonin waste should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
Wogonin Waste Classification and Segregation
As a precautionary measure, wogonin waste should be managed as hazardous chemical waste.[4] This necessitates proper segregation from general laboratory trash and other waste streams.
Key Segregation Practices:
-
Separate Waste Streams: Do not mix wogonin waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid vs. Liquid: Keep solid wogonin waste separate from liquid waste solutions containing wogonin.
-
Avoid Incompatibles: Store wogonin waste away from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent any potential reactions.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of wogonin from a laboratory setting.
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for collecting wogonin waste. Plastic containers are often preferred for their durability.
-
Ensure the container can be securely sealed to prevent spills or the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include the full chemical name, "Wogonin," and its CAS number (632-85-9).
-
Indicate the approximate concentration and quantity of the waste.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.
-
The SAA should be located at or near the point of waste generation and away from general lab traffic.
-
It is crucial to inspect the SAA weekly for any signs of leakage from the containers.
-
-
Requesting Waste Pickup:
-
Once the waste container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department or equivalent safety office.
-
Do not attempt to dispose of wogonin waste down the drain or in the regular trash.
-
-
Final Disposal:
-
Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final transportation and disposal of the wogonin waste in compliance with all federal, state, and local regulations.
-
Disposal of Empty Wogonin Containers
Empty containers that once held wogonin should also be managed carefully.
-
Triple Rinsing: If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste.
-
Defacing Labels: All hazardous chemical labels must be defaced or removed from the empty container.
-
Final Disposal of Container: Once properly rinsed and defaced, the container can typically be disposed of as regular trash. However, always confirm this with your institution's specific guidelines.
Quantitative Data Summary
For quick reference, the following table summarizes key identifiers and properties of wogonin relevant to its handling and disposal.
| Property | Value |
| CAS Number | 632-85-9 |
| Molecular Formula | C₁₆H₁₂O₅ |
| Appearance | Crystalline solid |
| Solubility in DMSO | ≥20 mg/mL |
| Solubility in Ethanol | ~0.1 mg/mL |
Wogonin Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of wogonin waste in a laboratory setting.
Caption: Workflow for the safe disposal of wogonin waste.
This comprehensive approach ensures that the disposal of wogonin is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, aligning with the best practices of laboratory safety and chemical handling. Always consult your institution's specific waste management policies and procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Wogonin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Wogonin, a bioactive flavonoid compound. Adherence to these guidelines is mandatory to ensure the safety of all researchers and maintain the integrity of experimental outcomes. While Wogonin's toxicological profile is not fully characterized, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with Wogonin in its powdered form or in solution. The following table summarizes the required PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Handling Solid Wogonin (Weighing, Aliquoting) | - Primary: Nitrile gloves (double-gloving recommended), Lab coat, Safety glasses with side shields - Secondary: N95 respirator (or equivalent) to prevent inhalation of fine particles. |
| Preparing Wogonin Solutions | - Primary: Nitrile gloves, Lab coat, Chemical splash goggles - Secondary: Work within a certified chemical fume hood. |
| General Laboratory Operations with Wogonin Solutions | - Primary: Nitrile gloves, Lab coat, Safety glasses. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure and prevent contamination. The following diagram outlines the procedural steps for handling Wogonin within a laboratory setting.
Experimental Protocols: Safe Handling Procedures
Weighing Solid Wogonin:
-
Don all required PPE as specified in the table above.
-
Designate a specific area within a chemical fume hood for handling solid Wogonin.
-
To minimize the dispersion of the powder, tare a lidded container on a balance located outside the fume hood.
-
Inside the fume hood, carefully transfer the desired amount of Wogonin powder into the pre-tared container and securely close the lid.
-
Return the closed container to the balance to obtain the final weight.
-
Clean any spills within the fume hood immediately using a damp cloth.
Preparing Wogonin Solutions:
-
All preparation of Wogonin solutions must be conducted within a certified chemical fume hood.[1]
-
Wear appropriate PPE, including chemical splash goggles.
-
Slowly add the weighed Wogonin powder to the desired solvent to avoid splashing.
-
Cap the container and mix gently until the solid is fully dissolved.
Disposal Plan
The disposal of Wogonin and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with local regulations.
-
Solid Wogonin Waste: Collect any waste powder and contaminated consumables (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Wogonin Waste: Collect all solutions containing Wogonin in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of Wogonin solutions down the drain.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in the designated hazardous waste stream.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
